Cecropin A
Description
Properties
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C184H313N53O46/c1-27-98(16)145(182(282)235-149(102(20)31-5)181(281)218-115(59-39-46-76-187)159(259)206-103(21)152(252)205-92-138(246)237-82-52-65-130(237)173(273)208-106(24)154(254)228-143(96(12)13)176(276)209-107(25)155(255)229-144(97(14)15)177(277)231-142(95(10)11)175(275)204-89-135(243)211-121(66-70-131(193)239)160(260)207-105(23)156(256)236-150(108(26)238)183(283)221-123(68-72-133(195)241)168(268)232-146(99(17)28-2)178(278)210-104(22)153(253)213-114(151(197)251)58-38-45-75-186)227-137(245)91-202-158(258)129(87-140(249)250)226-163(263)120(64-51-81-200-184(198)199)219-179(279)148(101(19)30-4)234-172(272)128(86-134(196)242)225-164(264)122(67-71-132(194)240)212-136(244)90-203-174(274)141(94(8)9)230-166(266)118(62-42-49-79-190)215-165(265)124(69-73-139(247)248)220-180(280)147(100(18)29-3)233-167(267)119(63-43-50-80-191)214-161(261)116(60-40-47-77-188)216-170(270)126(84-109-53-33-32-34-54-109)224-169(269)125(83-93(6)7)223-162(262)117(61-41-48-78-189)217-171(271)127(222-157(257)112(192)56-37-44-74-185)85-110-88-201-113-57-36-35-55-111(110)113/h32-36,53-55,57,88,93-108,112,114-130,141-150,201,238H,27-31,37-52,56,58-87,89-92,185-192H2,1-26H3,(H2,193,239)(H2,194,240)(H2,195,241)(H2,196,242)(H2,197,251)(H,202,258)(H,203,274)(H,204,275)(H,205,252)(H,206,259)(H,207,260)(H,208,273)(H,209,276)(H,210,278)(H,211,243)(H,212,244)(H,213,253)(H,214,261)(H,215,265)(H,216,270)(H,217,271)(H,218,281)(H,219,279)(H,220,280)(H,221,283)(H,222,257)(H,223,262)(H,224,269)(H,225,264)(H,226,263)(H,227,245)(H,228,254)(H,229,255)(H,230,266)(H,231,277)(H,232,268)(H,233,267)(H,234,272)(H,235,282)(H,236,256)(H,247,248)(H,249,250)(H4,198,199,200)/t98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108+,112-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQPHKMLKXOJSR-IRCPFGJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C184H313N53O46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230333 | |
| Record name | Cecropin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
4004 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80451-04-3 | |
| Record name | Cecropin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080451043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cecropin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Discovery and isolation of Cecropin A from Hyalophora cecropia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cecropin A, a potent antimicrobial peptide (AMP) from the Cecropia moth, Hyalophora cecropia, represents a cornerstone in the study of innate immunity. First isolated from the hemolymph of immunized pupae, this 37-residue peptide exhibits broad-spectrum bactericidal activity, particularly against Gram-negative bacteria. Its mechanism of action, primarily through the permeabilization of bacterial cell membranes, has made it a subject of intense research for the development of novel anti-infective agents. This technical guide provides a comprehensive overview of the seminal discovery and detailed methodologies for the isolation and purification of this compound from its natural source. It includes a consolidation of experimental protocols from foundational studies, quantitative data on its antimicrobial efficacy, and visualizations of the experimental workflows and underlying biological principles.
Introduction
The discovery of cecropins in the early 1980s by Hans G. Boman and his colleagues marked a significant milestone in the field of innate immunology.[1][2] These peptides were among the first inducible antimicrobial agents identified in insects, revealing a sophisticated, humor-based defense system.[1] this compound, the most abundant of these peptides, is a linear, cationic peptide with a molecular weight of approximately 4 kDa.[3] Its structure is characterized by two α-helical domains connected by a flexible hinge region.[2] This amphipathic nature is crucial for its interaction with and disruption of bacterial membranes.[4] This guide will delve into the pioneering work that led to the isolation of this compound and provide detailed protocols for its purification, along with quantitative data on its potent antimicrobial activity.
Discovery and Initial Characterization
The journey to isolate this compound began with the observation that pupae of Hyalophora cecropia, when vaccinated with non-pathogenic bacteria, developed a potent cell-free antibacterial activity in their hemolymph.[5] This immune response was found to be inducible and required de novo RNA and protein synthesis.[1] Initial studies by Hultmark, Steiner, Rasmuson, and Boman led to the purification of three inducible bactericidal proteins, designated P7, P9A, and P9B.[3] The proteins P9A and P9B, later named this compound and Cecropin B respectively, were found to be highly active against Escherichia coli and other Gram-negative bacteria.[1][3]
Experimental Protocols
The following sections provide a detailed, consolidated protocol for the isolation and purification of this compound from the hemolymph of Hyalophora cecropia, based on the foundational work of Hultmark et al. (1980) and Steiner et al. (1981).[1][3]
Induction of Antibacterial Activity and Hemolymph Collection
To induce the production of cecropins, diapausing pupae of Hyalophora cecropia are immunized by injecting a sublethal dose of viable Enterobacter cloacae β12. The pupae are then incubated for several days to allow for the synthesis and accumulation of antimicrobial peptides in the hemolymph.
Protocol:
-
Culture Enterobacter cloacae β12 to the late logarithmic growth phase.
-
Wash the bacterial cells in a sterile saline solution (0.9% NaCl).
-
Inject approximately 105 bacterial cells in a volume of 10-20 µl into each pupa.
-
Incubate the immunized pupae at 25°C for 7 days.
-
Collect the hemolymph by making a small incision at the tip of one of the pupal antennae and allowing the fluid to drain into a pre-chilled, sterile tube containing a few crystals of phenylthiourea to prevent melanization.
-
Centrifuge the collected hemolymph at a low speed to remove hemocytes and cellular debris. The resulting supernatant is the crude immune hemolymph.
Purification of this compound
The purification of this compound from the crude immune hemolymph is a multi-step process involving chromatography techniques to separate the peptide based on its size and charge.
Cecropins are highly basic peptides, a property exploited for their initial purification using cation-exchange chromatography.[3]
Protocol:
-
Equilibrate a CM-Sepharose C-25 (or similar cation-exchange) column with a starting buffer of 0.05 M ammonium acetate, pH 5.0.
-
Dilute the crude immune hemolymph with the starting buffer and load it onto the equilibrated column.
-
Wash the column extensively with the starting buffer to remove unbound proteins.
-
Elute the bound peptides using a linear gradient of ammonium acetate from 0.05 M to 0.6 M, pH 7.0.
-
Collect fractions and monitor the absorbance at 280 nm.
-
Assay the collected fractions for antibacterial activity against a sensitive strain of E. coli. The fractions exhibiting potent antibacterial activity contain the cecropins.
To further resolve the different cecropins, a second cation-exchange step is performed under slightly different conditions.
Protocol:
-
Pool the active fractions from the first cation-exchange step.
-
Equilibrate a new cation-exchange column (e.g., CM-Sepharose) with a starting buffer of 0.1 M ammonium acetate, pH 6.0.
-
Load the pooled, active fractions onto the column.
-
Elute the peptides using a shallow, linear gradient of ammonium acetate from 0.1 M to 0.4 M, pH 7.0.
-
Collect fractions and assay for antibacterial activity. This step typically separates this compound and B into distinct peaks.
For final purification to homogeneity, RP-HPLC is employed. This technique separates peptides based on their hydrophobicity.
Protocol:
-
Pool the fractions containing this compound from the second cation-exchange step.
-
Acidify the pooled sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Inject the sample onto a C18 reversed-phase HPLC column.
-
Elute the peptides using a linear gradient of acetonitrile in 0.1% TFA. A typical gradient would be from 20% to 50% acetonitrile over 60 minutes.
-
Monitor the elution profile at 220 nm and collect the major peaks.
-
The peak corresponding to this compound can be identified by amino acid analysis and its potent antibacterial activity.
Quantitative Data
The antibacterial activity of this compound has been extensively studied against a wide range of microorganisms. The minimal inhibitory concentration (MIC) is a standard measure of this activity.
Table 1: Minimal Inhibitory Concentration (MIC) of this compound against various bacteria
| Bacterial Species | Strain | MIC (µM) | Reference |
| Escherichia coli | D21 | 0.3 | [1] |
| Escherichia coli | ML-35p | ~1.0 | [4] |
| Pseudomonas aeruginosa | OT97 | 2.5 | [1] |
| Bacillus megaterium | Bm11 | 0.8 | [1] |
| Micrococcus luteus | Ml11 | 0.4 | [1] |
| Acinetobacter baumannii | - | Potent activity reported | [6] |
| Pseudomonas aeruginosa | (Multidrug-resistant) | Potent activity reported | [6] |
Note: MIC values can vary depending on the specific assay conditions and bacterial strains used.
Mechanism of Action
The bactericidal action of this compound is rapid and is primarily directed at the bacterial cell membrane.[4] The proposed mechanism involves the following steps:
-
Electrostatic Attraction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of the bacterial outer membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[4]
-
Membrane Insertion and Pore Formation: Upon binding, this compound undergoes a conformational change, forming α-helical structures that insert into the lipid bilayer.[4] This insertion disrupts the membrane integrity, leading to the formation of pores or ion channels.[4][7]
-
Cell Lysis: The formation of these pores leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.[4]
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Proposed Mechanism of this compound Action
References
- 1. Sequence and specificity of two antibacterial proteins involved in insect immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Insect immunity. Purification and properties of three inducible bactericidal proteins from hemolymph of immunized pupae of Hyalophora cecropia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial and Antimembrane Activities of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 6. Anti-inflammatory activities of this compound and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Localized Permeabilization of E. coli Membranes by the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Three-Dimensional Architecture of Cecropin A: A Technical Guide for Researchers and Drug Development Professionals
November 2025
Abstract
Cecropin A, a potent antimicrobial peptide (AMP) originally isolated from the Cecropia moth, Hyalophora cecropia, represents a promising candidate for the development of novel therapeutics against multidrug-resistant pathogens. Its efficacy is intrinsically linked to its three-dimensional structure, which facilitates the disruption of microbial cell membranes. This in-depth technical guide provides a comprehensive overview of the three-dimensional structure of this compound, tailored for researchers, scientists, and drug development professionals. We delve into the detailed experimental protocols for its structural determination via Nuclear Magnetic Resonance (NMR) spectroscopy, present a thorough analysis of its structural features through quantitative data, and explore its mechanism of action, including its modulatory effects on cellular signaling pathways. This guide aims to be a critical resource for the rational design and development of this compound-based antimicrobial agents.
Introduction
Antimicrobial resistance is a global health crisis, necessitating the exploration of alternative therapeutic agents. Cecropins, a family of cationic antimicrobial peptides, are key components of the innate immune system of insects and have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] this compound, a 37-amino acid peptide, is one of the most extensively studied members of this family.[2] Its mechanism of action is primarily attributed to its ability to permeabilize bacterial cell membranes, a process governed by its distinct three-dimensional conformation.[3] Understanding this structure at a molecular level is paramount for elucidating its structure-activity relationship and for the design of more potent and selective analogues. This guide synthesizes the current knowledge on the three-dimensional structure of this compound and its homologues, providing detailed methodologies and quantitative data to aid in future research and development.
Three-Dimensional Structure of this compound and its Homologues
The three-dimensional structure of this compound and its close homologue, Cecropin P1, has been primarily determined using solution Nuclear Magnetic Resonance (NMR) spectroscopy. These studies reveal a characteristic fold composed of two α-helical segments connected by a flexible hinge region.[4] This "helix-hinge-helix" motif is crucial for its biological activity.
The structure of Cecropin P1 from the nematode Ascaris suum, which shares significant sequence homology with this compound, has been solved and deposited in the Protein Data Bank (PDB) under the accession code 7DEH . This structure provides a valuable model for understanding the architecture of this compound. The peptide adopts a predominantly α-helical conformation, particularly in a membrane-mimetic environment such as in the presence of dodecylphosphocholine (DPC) micelles.
Quantitative Structural Data
The following tables summarize the quantitative structural data for Cecropin P1 (PDB ID: 7DEH), serving as a representative model for this compound.
Table 1: Structural Statistics for the Ensemble of 20 NMR Structures of Cecropin P1 (PDB ID: 7DEH)
| Parameter | Value |
| Number of Distance Restraints | |
| - Total NOE | 531 |
| - Intra-residue | 168 |
| - Sequential ( | i-j |
| - Medium-range (1< | i-j |
| - Long-range ( | i-j |
| Hydrogen Bond Restraints | 42 |
| Dihedral Angle Restraints | 48 |
| RMSD from Experimental Restraints | |
| - Distance (Å) | 0.01 ± 0.00 |
| - Dihedral Angle (°) | 0.23 ± 0.02 |
| Structural Quality Indicators | |
| - Ramachandran Plot - Most Favored Regions (%) | 95.5 |
| - Ramachandran Plot - Additionally Allowed Regions (%) | 4.5 |
| - Ramachandran Plot - Outliers (%) | 0.0 |
Table 2: Backbone and Heavy Atom RMSD for the Ensemble of 20 NMR Structures of Cecropin P1 (PDB ID: 7DEH)
| Residue Range | Backbone RMSD (Å) | Heavy Atom RMSD (Å) |
| 2-29 | 0.41 ± 0.11 | 1.12 ± 0.18 |
Experimental Protocols for Structure Determination
The determination of the three-dimensional structure of this compound and its homologues relies heavily on high-resolution solution NMR spectroscopy. The following sections provide a detailed overview of the typical experimental workflow.
Sample Preparation
-
Peptide Synthesis and Purification: this compound is typically synthesized using solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Isotopic Labeling: For heteronuclear NMR experiments, uniform isotopic labeling with ¹⁵N and ¹³C is required. This is achieved by expressing the peptide in E. coli grown in minimal media supplemented with ¹⁵NH₄Cl and ¹³C-glucose as the sole nitrogen and carbon sources, respectively.
-
NMR Sample Formulation: The purified, isotopically labeled peptide is dissolved in a buffered aqueous solution (e.g., 20 mM sodium phosphate, pH 6.0) containing a membrane-mimetic environment, such as dodecylphosphocholine (DPC) micelles or trifluoroethanol (TFE), to induce a stable secondary structure. A small percentage of D₂O is added for the deuterium lock. The final peptide concentration is typically in the range of 1-2 mM.
NMR Data Acquisition
A suite of multidimensional NMR experiments is performed to obtain sequential assignments and distance/angle restraints. The data is typically acquired on high-field NMR spectrometers (e.g., 600-800 MHz).
Table 3: Typical NMR Experiments and Parameters for this compound Structure Determination
| Experiment | Purpose | Typical Spectral Width (¹H / ¹⁵N / ¹³C) | Typical Acquisition Time (t₂ / t₁) |
| ¹H-¹⁵N HSQC | Backbone amide assignment | 12 ppm / 35 ppm | 100 ms / 25 ms |
| ¹H-¹³C HSQC | Aliphatic and aromatic sidechain assignment | 12 ppm / 80 ppm | 100 ms / 10 ms |
| HNCA | Sequential backbone assignment (Cαᵢ₋₁) | 12 ppm / 35 ppm / 30 ppm | 100 ms / 25 ms / 15 ms |
| HNCACB | Sequential backbone assignment (Cαᵢ₋₁, Cβᵢ₋₁) | 12 ppm / 35 ppm / 70 ppm | 100 ms / 25 ms / 12 ms |
| ¹⁵N-edited NOESY-HSQC | Long-range distance restraints (backbone amides) | 12 ppm / 35 ppm | 100 ms / 25 ms |
| ¹³C-edited NOESY-HSQC | Long-range distance restraints (sidechains) | 12 ppm / 80 ppm | 100 ms / 10 ms |
Structure Calculation and Validation
-
Data Processing: The raw NMR data is processed using software such as NMRPipe.
-
Resonance Assignment: The processed spectra are analyzed using software like Sparky or CARA to assign the chemical shifts of the backbone and sidechain atoms.
-
Restraint Generation: Nuclear Overhauser Effect (NOE) cross-peaks are identified and converted into inter-proton distance restraints. Dihedral angle restraints are often predicted from chemical shifts using programs like TALOS+.
-
Structure Calculation: The three-dimensional structure is calculated from the experimental restraints using software packages such as CYANA, Xplor-NIH, or Rosetta. These programs typically employ simulated annealing and energy minimization algorithms to generate an ensemble of structures consistent with the experimental data.
-
Structure Validation: The quality of the calculated structures is assessed using programs like PROCHECK or MolProbity, which analyze parameters such as Ramachandran plots, bond lengths, and angles.
Experimental Workflow for this compound Structure Determination
The following diagram illustrates the typical workflow for determining the three-dimensional structure of this compound using NMR spectroscopy.
Caption: Workflow for NMR structure determination of this compound.
Mechanism of Action and Signaling Pathways
The primary antimicrobial mechanism of this compound involves the disruption of bacterial cell membranes. It is generally accepted that this compound does not interact with specific protein receptors on the bacterial surface.[4] Instead, its cationic nature facilitates an initial electrostatic interaction with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This is followed by the insertion of its amphipathic α-helices into the lipid bilayer, leading to membrane permeabilization and cell death.[3]
Beyond its direct antimicrobial activity, this compound has been shown to modulate host immune responses and cellular signaling pathways. Notably, this compound can suppress the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MEK/ERK) signaling pathway.[5][6] This pathway is crucial for cell proliferation and differentiation. The downregulation of MEK/ERK phosphorylation by this compound has been observed in various cell types, suggesting an anti-inflammatory and immunomodulatory role.[2] The precise mechanism by which this compound initiates this downregulation is still under investigation, but it is likely a downstream consequence of its interaction with the cell membrane, potentially altering membrane fluidity or the function of membrane-associated proteins that act upstream of the MEK/ERK cascade.
This compound-Mediated Downregulation of the MEK/ERK Signaling Pathway
The following diagram illustrates the canonical MEK/ERK signaling pathway and the inhibitory effect of this compound.
Caption: this compound's inhibition of the MEK/ERK signaling pathway.
Conclusion
The three-dimensional structure of this compound, characterized by its helix-hinge-helix motif, is fundamental to its potent antimicrobial activity. This technical guide has provided a detailed overview of the methodologies employed for its structural elucidation, a compilation of quantitative structural data, and an exploration of its multimodal mechanism of action, including its influence on the MEK/ERK signaling pathway. A thorough understanding of these molecular details is indispensable for the scientific community engaged in the development of next-generation antimicrobial therapeutics. The provided protocols and data serve as a valuable resource to guide future research in the rational design of this compound analogues with enhanced efficacy and selectivity, ultimately contributing to the fight against antimicrobial resistance.
References
- 1. Cecropin - Wikipedia [en.wikipedia.org]
- 2. Anti-inflammatory activities of this compound and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial and Antimembrane Activities of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insect Cecropins, Antimicrobial Peptides with Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Modulates Tight Junction-Related Protein Expression and Enhances the Barrier Function of Porcine Intestinal Epithelial Cells by Suppressing the MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Modulates Tight Junction-Related Protein Expression and Enhances the Barrier Function of Porcine Intestinal Epithelial Cells by Suppressing the MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Mechanism of Cecropin A-Induced Pore Formation in Bacterial Membranes
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cecropin A, a potent, naturally occurring antimicrobial peptide (AMP), represents a promising candidate for combating multidrug-resistant pathogens. Its primary mechanism of action involves the permeabilization of bacterial cell membranes, leading to ion gradient dissipation and cell death. This technical guide provides an in-depth examination of the molecular processes by which this compound forms pores in bacterial membranes. It synthesizes current research, detailing the proposed molecular models, summarizing key quantitative data from various studies, and outlining the critical experimental protocols used to investigate these interactions. Visual diagrams of the pore-forming mechanisms and experimental workflows are provided to facilitate a comprehensive understanding of this complex process.
Introduction: this compound Structure and Properties
This compound is a 37-amino acid, cationic peptide originally isolated from the cecropia moth, Hyalophora cecropia.[1][2] At neutral pH, it carries a net charge of +7, a key feature for its initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) and anionic phospholipids.[1] In aqueous solutions, this compound exists in a largely unstructured, random coil conformation.[3][4] However, upon encountering the hydrophobic, anisotropic environment of a lipid bilayer, it undergoes a significant conformational change, folding into a characteristic helix-break-helix motif.[1][4][5] This structure consists of two amphipathic α-helical segments: an N-terminal helix (residues 5-21) and a C-terminal helix (residues 24-37).[1] This amphipathic nature is crucial for its membrane-disrupting activity.
Mechanism of Pore Formation: Key Models
The precise mechanism of this compound-induced membrane disruption is a subject of ongoing research, with evidence supporting several models. The mode of action can be dependent on the peptide-to-lipid ratio, with ion channel formation occurring at low concentrations and larger pore formation at higher concentrations.[2][3][6] The primary models proposed are the barrel-stave, toroidal pore, and carpet models.[7][8][9]
-
Barrel-Stave Model: In this model, this compound peptides first bind to the membrane surface. After reaching a threshold concentration, they insert perpendicularly into the lipid bilayer. The peptides then aggregate like staves of a barrel to form a transmembrane pore. In this configuration, the hydrophobic faces of the amphipathic helices align with the lipid acyl chains, while the hydrophilic faces line the central aqueous channel.[7][10]
-
Toroidal Pore Model: Similar to the barrel-stave model, peptides bind and insert into the membrane. However, in the toroidal model, the pore is lined by both the inserted peptides and the headgroups of the lipid molecules, which bend inward to form a continuous toroidal structure. This process induces significant membrane curvature and thinning.[7][9][11] Evidence for a toroidal mechanism has been suggested for cecropin-melittin hybrids.[12]
-
Carpet Model: This model proposes that this compound peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer parallel to the bilayer.[3][8] Once a critical concentration is reached, this peptide layer disrupts the membrane integrity in a detergent-like manner, leading to the formation of transient holes, micelles, and eventual membrane dissolution without the formation of stable, structured pores.[3][7]
The distinctions between these models can be nuanced, and it is possible that this compound's action involves a combination of these mechanisms or transitions between them depending on local peptide concentration and lipid composition.[1]
Quantitative Analysis of this compound Activity
Numerous studies have quantified the interaction of this compound with bacteria and model membranes. The following tables summarize key findings regarding its bactericidal efficacy and pore-forming characteristics.
Table 1: Bactericidal and Permeabilizing Concentrations of this compound against E. coli
| Parameter | Concentration (µM) | Incubation Time | Target | Reference |
| Minimum Inhibitory Concentration (MIC) | ~0.25 | - | E. coli | [3] |
| 50% Killing | 0.9 | 10 min | E. coli ML-35p | [3] |
| 90% Killing | 1.7 | 10 min | E. coli ML-35p | [3] |
| >99% Killing | 2.5 | 10 min | E. coli ML-35p | [3] |
| Outer Membrane Permeabilization | 2.0 | ~1-5 min (lag) | Single E. coli cells | [1] |
| Cytoplasmic Membrane Permeabilization | 2.0 | ~30 sec (post-OM) | Single E. coli cells | [1] |
Table 2: Biophysical Characteristics of this compound-Induced Pores
| Parameter | Value | Method | System | Reference |
| Pore Diameter (suggested) | ~4.0 nm | Electrophysiology | Planar Lipid Membranes | [13][14] |
| Permeabilized Area Diameter | ~100 nm | Monte Carlo Simulations | E. coli Membranes | [1][15] |
| Single-Channel Conductance | Up to 2.5 nS | Electrophysiology | Planar Lipid Membranes (in 0.1 M NaCl) | [13][14] |
| Ion Selectivity (Cl⁻/Na⁺) | ~2:1 | Electrophysiology | Planar Lipid Membranes (Cecropin AD) | [13] |
Key Experimental Methodologies
The elucidation of this compound's mechanism relies on a suite of biophysical and microbiological techniques. Below are detailed protocols for several key experiments.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol is used to determine the conformational state of this compound (e.g., random coil vs. α-helix) in solution versus in the presence of bacterial cells or model membranes.[16][17]
Protocol:
-
Peptide & Cell Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris, pH 7.0). Determine its concentration via UV absorbance at 280 nm.[16]
-
Culture E. coli to mid-log phase, then wash and resuspend the cells in the same buffer to a desired optical density (OD₆₀₀), for example, 0.1.[16][17]
-
-
CD Spectra Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of this compound (e.g., 5 µM final concentration) in buffer. This typically shows a minimum characteristic of a random coil.[16]
-
Record the CD spectrum of the bacterial cell suspension alone (the "cell blank").
-
Mix the this compound solution with the bacterial suspension and immediately begin recording spectra over time (e.g., at 2, 4, and 6 hours).[17]
-
-
Data Analysis:
-
Subtract the cell blank spectrum from the mixed (cell + peptide) spectrum to isolate the peptide's signal.
-
The appearance of characteristic minima at ~208 nm and ~222 nm indicates the folding of this compound into an α-helical structure upon interacting with the bacterial cells.[17]
-
Fluorescence Leakage Assay Using Lipid Vesicles
This assay quantifies the ability of this compound to permeabilize lipid bilayers by measuring the release of an encapsulated fluorescent dye from Large Unilamellar Vesicles (LUVs).[18][19]
Protocol:
-
Vesicle Preparation:
-
Prepare LUVs composed of lipids mimicking bacterial membranes (e.g., POPC/POPG mixture) via extrusion.[18]
-
During preparation, encapsulate a high concentration of a self-quenching fluorescent dye, such as calcein, within the vesicles.
-
Remove non-encapsulated dye via size-exclusion chromatography. The resulting vesicle suspension should have low background fluorescence.
-
-
Leakage Measurement:
-
Place the LUV suspension in a cuvette within a spectrofluorometer.
-
Inject a known concentration of this compound into the cuvette and immediately begin monitoring the fluorescence intensity over time.
-
As this compound forms pores, calcein is released into the bulk solution, becomes de-quenched, and fluorescence increases.
-
-
Data Analysis:
-
After the reaction plateaus, add a detergent (e.g., Triton X-100) to lyse all vesicles and release 100% of the encapsulated dye. This value is used for normalization.
-
Calculate the percentage of leakage at different time points and for various peptide concentrations.
-
Membrane Depolarization Assay
This method assesses the ability of this compound to disrupt the bacterial membrane potential using a voltage-sensitive fluorescent dye.[3]
Protocol:
-
Cell Preparation:
-
Grow E. coli to mid-log phase, harvest, wash, and resuspend in buffer. Treat with EDTA to slightly permeabilize the outer membrane for better dye uptake.[3]
-
-
Dye Loading:
-
Add a potentiometric dye, such as DiSC₃(5), to the bacterial suspension. The dye enters the polarized cells and its fluorescence is quenched.[3]
-
-
Depolarization Measurement:
-
Place the cell suspension in a spectrofluorometer and monitor the baseline fluorescence.
-
Add this compound at the desired final concentration.
-
The formation of ion channels or pores by this compound will dissipate the membrane potential, causing the dye to be released from the cells, leading to an increase in fluorescence (de-quenching).
-
-
Data Analysis:
-
The rate and extent of fluorescence increase are correlated with the membrane depolarization activity of the peptide.
-
Conclusion
This compound disrupts bacterial membranes through a multi-step process initiated by electrostatic attraction and culminating in membrane permeabilization. While the exact pore structure remains debated, with evidence supporting toroidal, barrel-stave, and carpet-like mechanisms, it is clear that the peptide's action is concentration-dependent and results in the rapid dissipation of transmembrane ion gradients, a lethal event for the bacterium.[6] The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced biophysical interactions between this compound and bacterial membranes, aiding in the rational design of novel peptide-based therapeutics.
References
- 1. Localized Permeabilization of E. coli Membranes by the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cecropin - Wikipedia [en.wikipedia.org]
- 3. Antibacterial and Antimembrane Activities of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gmclore.org [gmclore.org]
- 5. Membrane Binding, Structure, and Localization of Cecropin-Mellitin Hybrid Peptides: A Site-Directed Spin-Labeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The concentration-dependent membrane activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pore Forming Properties of Cecropin-Melittin Hybrid Peptide in a Natural Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Describing the Mechanism of Antimicrobial Peptide Action with the Interfacial Activity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Channel-forming properties of cecropins and related model compounds incorporated into planar lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Channel-forming properties of cecropins and related model compounds incorporated into planar lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of morphological changes of HPS membrane caused by cecropin B through scanning electron microscopy and atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. air.unimi.it [air.unimi.it]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cecropin A in Insect Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insects, representing the most diverse class of organisms, have evolved a sophisticated and highly effective innate immune system to combat a vast array of pathogens. Unlike the adaptive immunity of vertebrates, this system relies on germline-encoded receptors and a potent arsenal of effector molecules. Central to this defense are antimicrobial peptides (AMPs), short, gene-encoded polypeptides that exhibit broad-spectrum activity against bacteria, fungi, and even some viruses.
Cecropins were the first family of AMPs to be discovered in insects, isolated from the hemolymph of the giant silk moth, Hyalophora cecropia, in 1980.[1][2] Cecropin A, a prominent member of this family, is a 37-residue, cationic, α-helical peptide that has since become a model for studying the function of linear AMPs.[3][4] This technical guide provides an in-depth overview of the biological functions of this compound, its mechanism of action, the signaling pathways governing its synthesis, and the experimental methodologies used to study its activity, tailored for professionals in research and drug development.
Molecular Characteristics and Mechanism of Action
This compound is characterized by its amphipathic structure, comprising two α-helices—an N-terminal amphipathic helix and a C-terminal hydrophobic helix—connected by a flexible hinge region.[1][5] This structure is crucial for its antimicrobial function. The peptide is synthesized as a precursor and processed to its mature, active form, which often includes a C-terminal amidation that enhances its stability and activity.[4][6]
The primary mechanism of action for this compound is the disruption of microbial cell membranes.[2][7] The process is generally understood to occur in a multi-step fashion:
-
Electrostatic Attraction: The positively charged residues of this compound are electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2][8]
-
Membrane Insertion and Pore Formation: Upon binding, the peptide inserts its hydrophobic domains into the lipid bilayer. It is widely believed that this compound molecules then aggregate to form pores or ion channels in the membrane.[3][9] This action disrupts the membrane's integrity, leading to the leakage of essential ions and metabolites.[3]
-
Cell Lysis: The uncontrolled efflux of cellular contents and influx of water ultimately results in cell death and lysis.[3][9]
This direct, physical disruption of the membrane is a key reason why resistance to this compound develops slowly in pathogens compared to conventional antibiotics that target specific metabolic pathways.
Regulation of this compound Synthesis: Key Signaling Pathways
The synthesis of this compound is not constitutive but is rapidly induced upon systemic infection or septic injury.[5][9] Production occurs primarily in the fat body (the insect equivalent of the liver) and certain hemocytes (blood cells), from which it is secreted into the hemolymph to mount a systemic immune response.[1][10] The expression of cecropin genes is tightly regulated by two conserved NF-κB signaling pathways: the Toll pathway and the Immune Deficiency (IMD) pathway.[1][9]
-
The Toll Pathway: Primarily activated by Gram-positive bacteria (specifically their Lys-type peptidoglycan) and fungi.[11]
-
The IMD Pathway: Primarily activated by Gram-negative bacteria through the recognition of their diaminopimelic acid (DAP)-type peptidoglycan.[1][11]
Both pathways converge on the activation of NF-κB-like transcription factors (Relish in the IMD pathway; Dorsal/Dif in the Toll pathway), which translocate to the nucleus and bind to specific response elements in the promoter regions of AMP genes, including cecropin, initiating their transcription.[1][9] While the IMD pathway is considered the major regulator for cecropin genes in Drosophila, the Toll pathway also contributes significantly to their induction.[9]
Antimicrobial Spectrum and Efficacy
This compound exhibits a broad spectrum of activity, being particularly potent against Gram-negative bacteria.[1][12] It also shows activity against certain Gram-positive bacteria and fungi, although often at higher concentrations.[9][13] Its efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible microbial growth.
| Microorganism | Type | This compound / Analog MIC (µM) | Reference(s) |
| Escherichia coli | Gram-negative | 0.2 - 8.0 | [7][14][15] |
| Acinetobacter baumannii | Gram-negative | 0.5 - 32.0 | [7] |
| Pseudomonas aeruginosa | Gram-negative | 0.75 - 8.0 | [15] |
| Salmonella typhimurium | Gram-negative | 0.5 | [14] |
| Enterobacter cloacae | Gram-negative | In vivo activity demonstrated | [9] |
| Staphylococcus aureus | Gram-positive | 1.6 - 32.0+ | [7][15][16] |
| Bacillus subtilis | Gram-positive | Activity demonstrated | [17] |
| Candida albicans | Fungus | 2.0 - 32.0+ | [7][16] |
| Beauveria bassiana | Fungus | Activity demonstrated | [2][18] |
Note: MIC values can vary significantly based on the specific peptide analog, bacterial strain, and experimental conditions (e.g., broth medium, salt concentration). This table presents a range of reported values.
Core Experimental Methodologies
Hemolymph Collection and Peptide Extraction
This protocol outlines the general steps for obtaining this compound from immune-challenged insect larvae.
Methodology:
-
Immune Challenge: Induce an immune response by pricking late-instar larvae (e.g., Galleria mellonella or Bombyx mori) with a needle dipped in a non-pathogenic bacterial suspension (e.g., E. coli). Incubate for 18-24 hours to allow for maximal AMP expression.[17][19]
-
Hemolymph Collection: Chill the larvae on ice to immobilize them. Pierce the cuticle with a sterile needle and collect the exuding hemolymph into a pre-chilled microcentrifuge tube containing a few crystals of phenylthiourea (PTU) to prevent melanization.[19][20]
-
Cell Removal: Centrifuge the collected hemolymph (e.g., 5,000 x g for 15 min at 4°C) to pellet hemocytes and other cellular debris.[20]
-
Acidic-Methanolic Extraction: Dilute the cell-free hemolymph supernatant 10-fold with an extraction solution (e.g., 90:1:9 methanol:acetic acid:water). This precipitates larger proteins while keeping smaller peptides like this compound in solution.[17][19]
-
Protein Precipitation: Centrifuge at high speed (e.g., 20,000 x g for 30 min at 4°C) to pellet the precipitated proteins.[19]
-
Purification: The supernatant, containing the crude peptide extract, can be lyophilized and then subjected to further purification, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).[17][19]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][21]
Methodology:
-
Bacterial Culture: Inoculate a single colony of the test bacterium into a suitable broth (e.g., Mueller-Hinton Broth, MHB) and incubate overnight at 37°C.
-
Standardize Inoculum: Dilute the overnight culture to achieve a mid-log phase growth. Further dilute this culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh broth.[21]
-
Peptide Dilution Series: Prepare a two-fold serial dilution of the purified this compound peptide in the assay broth in a 96-well microtiter plate. Concentrations may range from 64 µM down to 0.5 µM or lower.[8]
-
Inoculation: Add the standardized bacterial suspension to each well of the 96-well plate containing the peptide dilutions. Include a positive control (bacteria only, no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[8][21]
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.[8]
Gene Expression Analysis by RT-qPCR
This protocol is used to quantify the change in cecropin gene expression following an immune challenge.
Methodology:
-
Immune Challenge: Separate insects into a control group (unchallenged or pricked with sterile buffer) and an experimental group (pricked with a bacterial suspension).
-
Tissue Dissection: At various time points post-challenge (e.g., 6, 12, 24 hours), dissect the relevant tissues, primarily the fat body, and immediately place them in a lysis buffer with RNase inhibitors or flash-freeze in liquid nitrogen.[9]
-
RNA Extraction: Homogenize the tissue and extract total RNA using a commercial kit or a standard Trizol-based protocol.
-
cDNA Synthesis: Treat the extracted RNA with DNase to remove any genomic DNA contamination. Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template. The reaction should include primers specific to the this compound gene and a reference (housekeeping) gene (e.g., actin or rp49) for normalization. A fluorescent dye (e.g., SYBR Green) is used to quantify the amount of amplified DNA in real-time.
-
Data Analysis: Calculate the relative expression of the this compound gene in the challenged group compared to the control group using the ΔΔCt method. This will reveal the fold-change in gene expression induced by the immune challenge.
Broader Biological Roles and Therapeutic Potential
While its primary role is antimicrobial, research suggests this compound and its analogs possess other valuable biological properties. These include:
-
Anti-biofilm Activity: this compound can disrupt established biofilms of pathogenic bacteria like uropathogenic E. coli.[3]
-
Anti-inflammatory Activity: Cecropins can modulate the host immune response by binding to LPS and neutralizing its endotoxic effects, which can prevent septic shock.[5]
-
Anti-cancer Properties: Some studies have shown that cecropins can selectively target and lyse certain cancer cells while showing minimal toxicity to normal mammalian cells.[3][5]
These multifaceted activities make this compound and its synthetic derivatives highly attractive candidates for the development of new therapeutics to combat multi-drug resistant infections and potentially other diseases.
Conclusion
This compound stands as a cornerstone of insect innate immunity, acting as a potent, inducible effector molecule that provides a rapid and effective defense against microbial invasion. Its mechanism of directly targeting and permeabilizing microbial membranes makes it a resilient therapeutic candidate in an era of growing antibiotic resistance. A thorough understanding of its regulation via the Toll and IMD pathways, combined with robust experimental methodologies, allows researchers and drug development professionals to continue exploring the vast potential of this remarkable peptide. Future work focusing on enhancing its stability, optimizing its spectrum of activity, and developing novel delivery systems will be crucial in translating the promise of this compound into clinical reality.
References
- 1. Insect Antimicrobial Peptides as Guardians of Immunity and Beyond: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cecropin - Wikipedia [en.wikipedia.org]
- 4. Solid-phase synthesis of this compound and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insect Cecropins, Antimicrobial Peptides with Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sfu.ca [sfu.ca]
- 7. Antimicrobial functional divergence of the cecropin antibacterial peptide gene family in Musca domestica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cecropins contribute to Drosophila host defense against a subset of fungal and Gram-negative bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. mdpi.com [mdpi.com]
- 12. Screening and Functional Analyses of Novel Cecropins from Insect Transcriptome [mdpi.com]
- 13. Antimicrobial peptide cecropin B functions in pathogen resistance of Mythimna separata | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 14. Structure-activity relationships of cecropin-like peptides and their interactions with phospholipid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Identification and Characterization of Antimicrobial Peptides From Butterflies: An Integrated Bioinformatics and Experimental Study [frontiersin.org]
- 17. eajbsa.journals.ekb.eg [eajbsa.journals.ekb.eg]
- 18. Insect antimicrobial peptides: potential weapons to counteract the antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. itqb.unl.pt [itqb.unl.pt]
- 20. mdpi.com [mdpi.com]
- 21. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Potent Antimicrobial: Early Investigations into the Spectrum of Cecropin A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the early 1980s, a groundbreaking discovery in the field of innate immunity unveiled a potent family of antimicrobial peptides from the Cecropia moth, Hyalophora cecropia.[1][2] Among these, Cecropin A emerged as a subject of intense scientific scrutiny due to its broad and potent antimicrobial activity. This technical guide delves into the seminal early studies that first defined the antimicrobial spectrum of this compound, providing a detailed overview of the foundational experimental protocols, quantitative data from these pioneering investigations, and visualizations of the proposed mechanisms and workflows. This document serves as a comprehensive resource for researchers seeking to understand the historical context and fundamental properties of this important antimicrobial peptide.
Antimicrobial Spectrum: A Quantitative Overview
Early research swiftly established this compound as a formidable agent against a wide array of microorganisms, including both Gram-negative and Gram-positive bacteria, as well as several fungal species.[1][3][4] The initial studies meticulously quantified this activity, primarily through the determination of lethal concentrations (LC) and the measurement of inhibition zones. The data presented below is a compilation from these foundational papers, offering a comparative look at the peptide's efficacy.
Antibacterial Activity of this compound
The initial investigations revealed that this compound was highly effective against various bacterial strains. The lethal concentration, a measure of the concentration of the peptide required to kill a certain percentage of a bacterial population, was a key metric in these early studies.
| Gram-Negative Bacteria | Lethal Concentration (µM) | Inhibition Zone Diameter (mm) | Reference |
| Escherichia coli D31 | 0.2 - 0.4 | 12 | [2] |
| Pseudomonas aeruginosa OT97 | 1.0 - 2.0 | 8 | [2] |
| Serratia marcescens Db10 | 0.5 - 1.0 | 10 | [2] |
| Acinetobacter calcoaceticus Ac11 | 0.1 - 0.2 | 14 | [2] |
| Xenorhabdus nematophilus | 0.05 - 0.1 | 16 | [2] |
| Gram-Positive Bacteria | Lethal Concentration (µM) | Inhibition Zone Diameter (mm) | Reference |
| Bacillus subtilis Bs11 | 0.8 - 1.5 | 9 | [2] |
| Bacillus megaterium Bm11 | 1.5 - 3.0 | 7 | [2] |
| Micrococcus luteus Ml11 | 2.0 - 4.0 | 6 | [2] |
| Streptococcus faecalis AD-4 | 2.5 - 5.0 | 5 | [2] |
Antifungal Activity of this compound
Subsequent early research extended the known antimicrobial spectrum of this compound to include pathogenic fungi. These studies were crucial in highlighting the broad-spectrum potential of this peptide.
| Fungal Species | Spore State | Minimal Lethal Concentration (µM) | Reference |
| Aspergillus flavus | Germinating Conidia | ≤ 25 | [3] |
| Aspergillus fumigatus | Germinating Conidia | ≤ 25 | [3] |
| Aspergillus niger | Germinating Conidia | ≤ 25 | [3] |
| Fusarium oxysporum | Nongerminated & Germinating Conidia | 1.5 | [3] |
| Fusarium moniliforme | Nongerminated & Germinating Conidia | 1.5 | [3] |
Experimental Protocols of Early Studies
The foundational understanding of this compound's antimicrobial spectrum was built upon a set of key experimental protocols. These methods, while refined over time, remain fundamental to the study of antimicrobial peptides.
Inhibition Zone Assay
This agar diffusion method provided the initial qualitative and semi-quantitative assessment of this compound's antibacterial activity.
Materials:
-
Agar Plates: Trypticase Soy Agar (TSA) or a similar nutrient-rich agar.
-
Bacterial Culture: An overnight broth culture of the test bacterium.
-
This compound Solution: A stock solution of known concentration in a suitable buffer (e.g., sterile water or phosphate buffer).
-
Sterile Paper Discs or Wells: For application of the this compound solution.
Procedure:
-
A lawn of the test bacterium was prepared by evenly spreading a diluted overnight culture onto the surface of an agar plate.
-
Sterile paper discs (typically 6 mm in diameter) were impregnated with a known amount of the this compound solution and placed on the agar surface. Alternatively, wells were cut into the agar and filled with the peptide solution.
-
The plates were incubated at a temperature optimal for the growth of the test bacterium (e.g., 37°C) for 18-24 hours.
-
The diameter of the clear zone of growth inhibition around the disc or well was measured in millimeters.
Lethal Concentration (LC) Assay
This method was used to determine the concentration of this compound required to kill a specific percentage of a bacterial population, providing more quantitative data on its bactericidal potency.
Materials:
-
Bacterial Culture: A mid-logarithmic phase culture of the test bacterium.
-
This compound Solutions: Serial dilutions of this compound in a suitable buffer.
-
Growth Medium: A liquid nutrient broth (e.g., Tryptic Broth).
-
Sterile Microplates or Tubes.
Procedure:
-
A standardized suspension of the test bacteria (e.g., 10^5 CFU/mL) was prepared in fresh growth medium.
-
Aliquots of the bacterial suspension were added to the wells of a microplate or tubes.
-
Serial dilutions of the this compound solution were added to the wells to achieve a range of final concentrations.
-
The plates or tubes were incubated at an appropriate temperature with shaking for a defined period (e.g., 2-4 hours).
-
Following incubation, aliquots from each well were serially diluted and plated on nutrient agar to determine the number of viable bacteria (CFU/mL).
-
The lethal concentration was determined as the lowest concentration of this compound that caused a significant reduction (e.g., 99.9%) in the initial bacterial count.
Fungicidal Assay
To assess the antifungal properties of this compound, a modified lethal concentration assay was employed, focusing on the viability of fungal conidia.
Materials:
-
Fungal Conidia: A suspension of nongerminated or germinated conidia from the test fungus.
-
This compound Solutions: Serial dilutions of this compound.
-
Buffer: A suitable buffer for incubation (e.g., phosphate-buffered saline).
-
Growth Medium: Potato Dextrose Agar (PDA) or a similar fungal growth medium.
Procedure:
-
A standardized suspension of fungal conidia was prepared. For germinated conidia, an initial incubation in a nutrient-rich broth was performed.
-
The conidial suspension was incubated with various concentrations of this compound for a defined period (e.g., 1-2 hours) at an appropriate temperature (e.g., 28°C).
-
After incubation, the mixture was serially diluted and plated on fungal growth medium.
-
The plates were incubated until fungal colonies were visible.
-
The minimal lethal concentration (MLC) was determined as the lowest concentration of this compound that resulted in no or minimal fungal growth.[3]
Proposed Mechanism of Action: The "Carpet" Model
Early investigations into how this compound exerts its antimicrobial effects led to the proposal of a membrane-disruptive mechanism. The "carpet" model was one of the prevailing theories, suggesting a multi-step process for bacterial cell lysis.
-
Electrostatic Attraction: The positively charged this compound molecule is initially attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
"Carpeting" the Membrane: As the concentration of this compound on the bacterial surface increases, the peptides accumulate and form a "carpet-like" layer, aligning parallel to the membrane surface.
-
Membrane Permeabilization: This accumulation disrupts the integrity of the lipid bilayer, leading to the formation of transient pores or channels.
-
Cell Lysis: The disruption of the membrane potential and the leakage of essential intracellular contents ultimately result in cell death.
Conclusion
The early studies on this compound laid the critical groundwork for decades of research into antimicrobial peptides. The meticulous characterization of its broad antimicrobial spectrum, coupled with the development and application of robust experimental protocols, provided the scientific community with a powerful new candidate in the fight against infectious diseases. The foundational data and methodologies presented in this guide underscore the significance of these pioneering efforts and continue to inform the development of novel antimicrobial therapeutics. The elegant yet potent mechanism of membrane disruption, first elucidated in these early papers, remains a central paradigm in the field of antimicrobial peptide research.
References
- 1. Insect immunity: isolation and structure of cecropin D and four minor antibacterial components from Cecropia pupae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insect immunity. Purification and properties of three inducible bactericidal proteins from hemolymph of immunized pupae of Hyalophora cecropia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fungicidal activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Potent Onco-Lytic Capabilities of Cecropin A and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cecropin A, a naturally occurring antimicrobial peptide (AMP) first isolated from the cecropia moth, Hyalophora cecropia, has emerged as a promising candidate in the development of novel anticancer therapeutics.[1][2] This technical guide provides an in-depth overview of the anticancer properties of this compound and its derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate their therapeutic potential. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Cecropins are a family of small, cationic peptides, typically 31-37 amino acids in length, that play a crucial role in the innate immune system of insects.[2] Their potent, broad-spectrum antimicrobial activity is well-documented.[2][3] More recently, extensive research has unveiled their selective cytotoxicity against a wide range of cancer cells, while exhibiting minimal toxicity towards normal, healthy cells.[4][5][6][7] This selective tumoricidal activity positions cecropins as an attractive alternative or adjunct to conventional chemotherapy, potentially overcoming issues of drug resistance and off-target toxicity.[5][8]
This guide will delve into the molecular mechanisms underpinning the anticancer effects of this compound and its derivatives, including direct membrane disruption and the induction of apoptosis through various signaling cascades. Quantitative data from key studies are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols and workflow visualizations are provided to facilitate the design and execution of future research in this promising area.
Mechanism of Action
The anticancer activity of this compound and its derivatives is multifaceted, primarily involving two distinct but potentially interconnected mechanisms: membrane disruption and the induction of apoptosis.
Membrane Disruption
The primary mechanism of action for many cecropins is the direct disruption of the cancer cell membrane.[6][9] This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the cancer cell membrane.[8] Unlike healthy mammalian cells, cancer cell membranes often have a higher concentration of anionic molecules such as phosphatidylserine (PS) on their outer leaflet.[8][10]
Upon binding, cecropins undergo a conformational change, typically forming an amphipathic α-helical structure that inserts into the lipid bilayer.[9][11] This insertion leads to the formation of pores or ion channels, disrupting the membrane integrity and leading to a loss of essential ions and metabolites, ultimately causing cell lysis and death.[6][9][11] Scanning electron microscopy has visually confirmed this membrane disruption in bladder cancer cells treated with this compound and B.[9][12]
Induction of Apoptosis
In addition to direct cytolysis, this compound and its derivatives can induce programmed cell death, or apoptosis, in cancer cells.[1][13] This can occur through both caspase-dependent and caspase-independent pathways.
Mitochondrial-Dependent Pathway:
A significant body of evidence points to the mitochondria as a key target in cecropin-induced apoptosis.[14][15][16] Cecropins can translocate across the cell membrane and interact with the mitochondrial membranes, which, similar to bacterial membranes, are rich in anionic lipids like cardiolipin.[10][15][17] This interaction leads to mitochondrial membrane permeabilization (MMP), a critical event in the intrinsic apoptotic pathway.[16]
The disruption of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors such as cytochrome c into the cytoplasm are key steps.[1][15] Cytochrome c then participates in the formation of the apoptosome, leading to the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[13][14] The regulation of the Bcl-2 family of proteins, with an increase in the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2, is also a hallmark of this pathway.[13][14]
Fas/FasL Pathway:
Studies have also implicated the extrinsic apoptotic pathway, mediated by death receptors such as Fas. This compound has been shown to suppress the Fas/FasL-caspase-8/-3 mitochondrial-dependent apoptotic pathway.[14]
Reactive Oxygen Species (ROS) Generation:
This compound has been observed to induce the generation of reactive oxygen species (ROS) in cancer cells.[1][18] Elevated ROS levels can cause oxidative stress, leading to DNA damage and further promoting apoptosis through mitochondrial dysfunction.[1]
Quantitative Data on Anticancer Activity
The following tables summarize the quantitative data on the efficacy of this compound and its derivatives against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound and B against Bladder Cancer Cell Lines [9][12][19]
| Cell Line | Peptide | IC50 (μg/ml) - WST-1 Viability Assay | IC50 (μg/ml) - BrdU Proliferation Assay | IC50 (μg/ml) - LDH Lysis Assay |
| 486P | This compound | ~200 | ~80 | ~250 |
| Cecropin B | ~150 | ~80 | ~200 | |
| RT4 | This compound | ~250 | ~100 | ~300 |
| Cecropin B | ~180 | ~90 | ~240 | |
| 647V | This compound | ~220 | ~70 | ~280 |
| Cecropin B | ~140 | ~60 | ~210 | |
| J82 | This compound | ~190 | ~30 | ~200 |
| Cecropin B | ~100 | ~70 | ~180 |
Table 2: Cytostatic Effect of this compound and B on Breast Adenocarcinoma and Mesothelioma Cell Lines [11]
| Cell Line | Peptide | Concentration (µM) | Cytostasis (%) |
| MDA-MB-231 | This compound | 120 | 32.9 |
| Cecropin B | 120 | 33.16 | |
| M14K | This compound | 120 | 26.3 |
| Cecropin B | 120 | 22.56 |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the anticancer properties of this compound and its derivatives.
Cell Viability and Proliferation Assays
1. WST-1 Assay:
-
Principle: This colorimetric assay measures the metabolic activity of viable cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan dye formed is directly proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, 72 hours).
-
Add 10 µl of WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
2. BrdU Assay:
-
Principle: This immunoassay measures DNA synthesis in proliferating cells. The thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), is incorporated into newly synthesized DNA. An anti-BrdU antibody conjugated to an enzyme is then used to detect the incorporated BrdU.
-
Protocol:
-
Seed and treat cells as described for the WST-1 assay.
-
Add BrdU labeling solution to the cells and incubate for 2-24 hours.
-
Fix the cells and denature the DNA.
-
Add the anti-BrdU-POD antibody and incubate.
-
Add the substrate solution and measure the absorbance at 370 nm (or 492 nm).
-
Calculate the percentage of proliferation relative to the untreated control.
-
Cytotoxicity Assay
1. Lactate Dehydrogenase (LDH) Assay:
-
Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes. The amount of LDH in the culture supernatant is proportional to the number of lysed cells.
-
Protocol:
-
Seed and treat cells as described previously.
-
Collect the cell culture supernatant.
-
Add the LDH reaction mixture to the supernatant.
-
Incubate in the dark at room temperature.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity based on positive and negative controls.
-
Apoptosis Assays
1. Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:
-
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with the peptide of interest.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry.
-
Visualizations
Signaling Pathways
References
- 1. The antimicrobial peptide this compound induces caspase-independent cell death in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cecropin - Wikipedia [en.wikipedia.org]
- 3. Insect Cecropins, Antimicrobial Peptides with Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer activity of Anti-Microbial Peptides of Cecropin family: A systematic review [jep.usb.ac.ir]
- 5. From antimicrobial to anticancer peptides. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial peptides with selective antitumor mechanisms: prospect for anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bombyx mori Cecropin D could trigger cancer cell apoptosis by interacting with mitochondrial cardiolipin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Cytotoxic Effect of this compound and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. sid.ir [sid.ir]
- 14. This compound Alleviates LPS-Induced Oxidative Stress and Apoptosis of Bovine Endometrial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antimicrobial Peptides Mediate Apoptosis by Changing Mitochondrial Membrane Permeability [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound-induced apoptosis is regulated by ion balance and glutathione antioxidant system in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Anti-inflammatory Effects of Cecropin A in Cellular Models: A Technical Guide
Abstract: Cecropin A, a 37-residue antimicrobial peptide (AMP) originally isolated from the cecropia moth Hyalophora cecropia, has demonstrated significant immunomodulatory capabilities beyond its direct antimicrobial action.[1][2] This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound as observed in various cellular models. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the peptide's mechanisms of action, quantitative effects on inflammatory mediators, and detailed experimental protocols for its study. The primary focus is on its ability to suppress inflammatory responses, particularly those induced by bacterial endotoxins like lipopolysaccharide (LPS), through the modulation of key intracellular signaling pathways.
Quantitative Effects of this compound on Inflammatory Mediators
This compound has been shown to potently inhibit the production of key molecules that drive the inflammatory response in a dose-dependent manner. Its effects have been most extensively studied in macrophage cell lines, such as murine RAW264.7, which are central to the innate immune response.[1][2] The following tables summarize the quantitative data from various studies.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Cellular Model | Inflammatory Stimulus | Cytokine | This compound Concentration | Observed Effect | Reference |
| RAW264.7 (murine macrophage) | LPS | TNF-α | Not specified | Suppressed release | [1][2] |
| RAW264.7 (murine macrophage) | LPS | IL-1β | Not specified | Suppressed release | [1][2] |
| RAW264.7 (murine macrophage) | LPS | IL-6 | Not specified | Suppressed release | [1] |
| RAW264.7 (murine macrophage) | LPS | MIP-1, MIP-2 | Not specified | Suppressed release | [1][2] |
| IPEC-J2 (porcine intestinal) | E. coli | TNF-α, IL-6, IL-8 | Not specified | Downregulated mRNA expression | [3] |
| Chicken Primary Hepatocytes | Poly I:C | IL-6 | 1, 3.125, 6.25 µg/mL | Attenuated production | [4] |
| Chicken Primary Hepatocytes | None | IL-8, IFN-γ | 1 µg/mL | Decreased levels | [4] |
| Mouse Peritoneal Macrophages (SibaCec¹) | LPS (100 ng/mL) | TNF-α | 20 µg/mL | Inhibited production by 65% | [5] |
| Mouse Peritoneal Macrophages (SibaCec¹) | LPS (100 ng/mL) | IL-1β | 20 µg/mL | Inhibited production by 61.9% | [5] |
| Mouse Peritoneal Macrophages (SibaCec¹) | LPS (100 ng/mL) | IL-6 | 20 µg/mL | Inhibited production by 50.5% | [5] |
| Mouse Macrophages (AeaeCec5²) | LPS (100 ng/mL) | TNF-α | 5 µM | Reduced production by 57.7% | [6] |
| Mouse Macrophages (AeaeCec5²) | LPS (100 ng/mL) | IL-1β | 5 µM | Reduced production by 63.9% | [6] |
| Mouse Macrophages (AeaeCec5²) | LPS (100 ng/mL) | IL-6 | 5 µM | Reduced production by 64.4% | [6] |
| Chicken Intestinal Tissue (Cecropin AD³) | LPS | IL-6, IL-8 | Medium/High Dose | Significant reduction in mRNA | [7] |
| Chicken Intestinal Tissue (Cecropin AD³) | LPS | IL-1β, IL-18 | Medium/High Dose | Significant reduction in protein | [7] |
¹SibaCec is a cecropin-like peptide from black fly salivary glands.[5] ²AeaeCec5 is a cecropin from the mosquito Aedes aegypti.[6] ³Cecropin AD is another cecropin variant.[7]
Table 2: Effect of this compound on Other Inflammatory Markers
| Cellular Model | Inflammatory Stimulus | Marker | This compound Concentration | Observed Effect | Reference |
| RAW264.7 (murine macrophage) | LPS | Nitrite (NO) | Not specified | Suppressed production | [1][2] |
| RAW264.7 (murine macrophage) | LPS | COX-2 | Not specified | Prevented expression | [1][2][8] |
| Mouse Peritoneal Macrophages (SibaCec¹) | LPS | NO | 20 µg/mL | Inhibited production by 75% | [5] |
| Mouse Peritoneal Macrophages (AeaeCec5²) | LPS | iNOS, Nitrite | 5 µM | Efficiently inhibited expression | [6] |
Mechanistic Insights: Modulation of Key Signaling Pathways
This compound exerts its anti-inflammatory effects by intervening in critical intracellular signaling cascades that are activated by inflammatory stimuli such as LPS. The primary mechanisms involve the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, with emerging evidence also pointing to the modulation of the NLRP3 inflammasome.
Inhibition of the MAPK Signaling Pathway
The MAPK pathways (ERK, JNK, and p38) are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory cytokines.[1] Upon stimulation with LPS, these kinases are phosphorylated and activated. This compound has been shown to inhibit the phosphorylation of ERK, JNK, and p38 in LPS-stimulated RAW264.7 macrophages.[1][2] This blockade prevents the activation of downstream transcription factors, thereby leading to reduced expression of inflammatory genes like COX-2.[1][2][8]
Suppression of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene regulation.[9] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[9] Cecropin-like peptides prevent this by blocking the activation of the pathway, thereby inhibiting the translocation of the NF-κB p65 subunit to the nucleus.[5][6]
Modulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex responsible for the activation of Caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[10][11] Dysregulation of the NLRP3 inflammasome is linked to numerous inflammatory diseases. Recent studies using Cecropin AD, a cecropin variant, have shown that it can significantly decrease the expression of key inflammasome components, including NLRP3, Caspase-1, IL-1β, and IL-18, in response to LPS challenge in chickens.[7] This suggests that a third major anti-inflammatory mechanism for the cecropin family may be the direct or indirect inhibition of inflammasome assembly and activation.
References
- 1. Anti-inflammatory activities of this compound and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. This compound Modulates Tight Junction-Related Protein Expression and Enhances the Barrier Function of Porcine Intestinal Epithelial Cells by Suppressing the MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: investigation of a host defense peptide with multifaceted immunomodulatory activity in a chicken hepatic cell culture [frontiersin.org]
- 5. A cecropin-like antimicrobial peptide with anti-inflammatory activity from the black fly salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activities of Aedes aegypti cecropins and their protection against murine endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective role of Cecropin AD against LPS-induced intestinal mucosal injury in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: investigation of a host defense peptide with multifaceted immunomodulatory activity in a chicken hepatic cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Function: An In-depth Guide to Cecropin A Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Cecropin A, a potent antimicrobial peptide (AMP) originally isolated from the cecropia moth, Hyalophora cecropia, stands as a promising candidate in the fight against mounting antibiotic resistance. This technical guide delves into the core principles governing the relationship between the structure of this compound and its biological activities. By understanding these intricate connections, researchers can rationally design novel analogs with enhanced antimicrobial efficacy and improved therapeutic profiles.
The Architectural Blueprint of this compound: A Two-Domain Peptide
This compound is a 37-amino acid linear peptide characterized by two distinct helical domains connected by a flexible hinge region.[1]
-
The N-terminal Amphipathic Helix: This region is crucial for the initial interaction with the negatively charged bacterial cell membrane. Its amphipathic nature, with a distinct separation of hydrophobic and cationic residues, facilitates its insertion into the lipid bilayer.
-
The C-terminal Hydrophobic Helix: This domain is primarily responsible for disrupting the bacterial membrane, leading to cell death.[1]
-
The Hinge Region: A glycine-proline or similar flexible linker connects the two helices, allowing for the correct orientation of the domains for optimal activity.
The interplay between these structural features is paramount to this compound's potent and selective antimicrobial action.
Key Determinants of Antimicrobial Potency: A Quantitative Look
The antimicrobial efficacy of this compound and its analogs is a multifactorial equation, with hydrophobicity, helicity, and net positive charge playing pivotal roles. The following tables summarize the quantitative structure-activity relationship (QSAR) data from various studies, highlighting the impact of specific amino acid substitutions on antimicrobial and hemolytic activities.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Analogs against Gram-Negative Bacteria
| Peptide/Analog | Sequence | E. coli MIC (µM) | P. aeruginosa MIC (µM) | Reference |
| This compound | KWKLFKKIEKVGQNIRDGIIKAGPAVAVVGQATQIAK-NH₂ | 0.3 - 2.5 | 1.6 - 4 | [2][3] |
| Papiliocin | RWKIFKKIEKVGQNIRDGIIKAGPAVAVVGQAATVAK-NH₂ | 0.5 | 1 | [1] |
| CA(1-7)M(2-9) | KWKLFKKIGAVLKVL-NH₂ | 2-4 | 2-4 | [2] |
| Oct-CA(1-7)M(2-9) | Octanoyl-KWKLFKKIGAVLKVL-NH₂ | 2-8 | 2-8 | [2] |
| T. ni this compound | RWKFFKKIEKVGQNIRDGIIKAGPAVAVVGQAASITGK-NH₂ | 1.63 (GM) | - | [3] |
GM: Geometric Mean
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and Analogs against Gram-Positive Bacteria
| Peptide/Analog | Sequence | S. aureus MIC (µM) | B. subtilis MIC (µM) | Reference |
| This compound | KWKLFKKIEKVGQNIRDGIIKAGPAVAVVGQATQIAK-NH₂ | 32 - >128 | >64 | [4] |
| Papiliocin | RWKIFKKIEKVGQNIRDGIIKAGPAVAVVGQAATVAK-NH₂ | 16 | 32 | [1] |
| CA(1-7)M(2-9) | KWKLFKKIGAVLKVL-NH₂ | 4 | 8 | |
| Oct-CA(1-7)M(2-9) | Octanoyl-KWKLFKKIGAVLKVL-NH₂ | 4 | 8 | [2] |
| Shiva-1 | AKRHHGYKRKFH-NH₂ | >66.7 | >66.7 | [5] |
Table 3: Hemolytic Activity of this compound and Analogs
| Peptide/Analog | HC₅₀ (µM) | Reference |
| This compound | >100 | [3] |
| Melittin | ~3 | [3] |
| T. ni this compound | >100 | [3] |
| CA-MA Hybrid (L-CA-MA) | >150 | |
| CA-ME Hybrid | ~50 |
HC₅₀: 50% hemolytic concentration
Mechanism of Action: From Membrane Disruption to Immunomodulation
The primary bactericidal mechanism of this compound involves the permeabilization of bacterial cell membranes. This process is often described by the "carpet" model, where the peptides accumulate on the membrane surface and disrupt its integrity, leading to leakage of cellular contents and cell death.[2] However, the biological activities of this compound extend beyond direct membrane lysis.
Anti-inflammatory Signaling Pathways
This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways in host cells.[3] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation through the activation of Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to the production of pro-inflammatory cytokines.[6][7] this compound can inhibit these pathways, thereby reducing the inflammatory response.
Caption: LPS-induced inflammatory signaling pathway and points of inhibition by this compound.
Furthermore, this compound has been shown to suppress the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and inflammation.[8]
Caption: The MEK/ERK signaling pathway and its inhibition by this compound.
Experimental Protocols: A Guide to Key Assays
Reproducible and standardized experimental protocols are fundamental to advancing this compound research. This section provides detailed methodologies for three key assays used in structure-activity relationship studies.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a peptide required to inhibit the visible growth of a microorganism.[9]
Materials:
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Peptide stock solution
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Culture bacteria in MHB to the mid-logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.[9]
-
Prepare Peptide Dilutions: Perform a serial two-fold dilution of the peptide stock solution in MHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.[10]
Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to determine the secondary structure (α-helix, β-sheet, random coil) of peptides in different environments.[9][11]
Materials:
-
CD Spectropolarimeter
-
Quartz cuvette (1 mm path length)
-
Peptide solution (0.1-0.2 mg/mL)
-
Buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Membrane-mimicking solvent (e.g., 50% trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles)
Procedure:
-
Prepare Samples: Dissolve the peptide in the desired buffer or membrane-mimicking solvent.
-
Instrument Setup: Set the CD spectropolarimeter to scan from approximately 190 to 260 nm.
-
Blank Measurement: Record the spectrum of the buffer or solvent alone to serve as a baseline.
-
Sample Measurement: Record the spectrum of the peptide solution.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ] using the following formula: [θ] = (θobs * 100) / (c * n * l) where θobs is the observed ellipticity in millidegrees, c is the peptide concentration in mM, n is the number of amino acid residues, and l is the path length of the cuvette in cm.
-
Structure Estimation: Analyze the resulting spectrum. A characteristic α-helical structure will show negative bands near 208 and 222 nm and a positive band near 192 nm.
Hemolytic Activity Assay
This assay assesses the cytotoxicity of peptides by measuring the lysis of red blood cells (RBCs).[3]
Materials:
-
Freshly drawn red blood cells (e.g., human or sheep)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peptide solutions of varying concentrations
-
0.1% Triton X-100 (positive control for 100% hemolysis)
-
96-well microtiter plate
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Prepare RBC Suspension: Wash RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2-8% (v/v) in PBS.
-
Assay Setup: In a 96-well plate, add 50 µL of peptide solutions at different concentrations to triplicate wells.
-
Add RBCs: Add 50 µL of the RBC suspension to each well.
-
Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in 0.1% Triton X-100).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.
-
Measure Hemolysis: Carefully transfer 50 µL of the supernatant from each well to a new plate and measure the absorbance at 450 nm (or 540 nm) to quantify hemoglobin release.
-
Calculate Percent Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Determine HC₅₀: The HC₅₀ is the peptide concentration that causes 50% hemolysis.
A Rational Approach to this compound Analog Design: An Experimental Workflow
The development of novel this compound analogs with improved therapeutic potential follows a logical and iterative workflow.
Caption: A typical experimental workflow for this compound structure-activity relationship studies.
Conclusion
The study of this compound's structure-activity relationship is a vibrant and critical field in the quest for new antimicrobial agents. By systematically modifying its structure and quantitatively assessing the impact on biological activity, researchers can unlock the full therapeutic potential of this remarkable peptide. The detailed protocols and conceptual frameworks presented in this guide provide a solid foundation for scientists and drug developers to design and evaluate the next generation of this compound-based therapeutics, ultimately contributing to the global effort to combat infectious diseases.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Antibacterial and Antimembrane Activities of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Astragalus polysaccharides alleviates LPS-induced inflammation via the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Modulates Tight Junction-Related Protein Expression and Enhances the Barrier Function of Porcine Intestinal Epithelial Cells by Suppressing the MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
Methodological & Application
Solid-Phase Synthesis Protocol for Cecropin A Peptide: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cecropin A, a potent antimicrobial peptide (AMP), holds significant promise in the development of novel therapeutics against multidrug-resistant pathogens. This document provides a detailed protocol for the solid-phase synthesis of this compound, a 37-residue peptide, utilizing Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The outlined methodology covers the entire workflow from resin preparation to final peptide purification and characterization, ensuring high yield and purity. This guide is intended for researchers in peptide chemistry, drug discovery, and materials science, providing a robust framework for the production of synthetic this compound for further investigation and application.
Introduction
Cecropins are a class of cationic antimicrobial peptides first isolated from the hemolymph of the Cecropia moth (Hyalophora cecropia)[1]. They represent a crucial component of the innate immune system in insects, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria[1][2]. The mechanism of action involves the disruption of bacterial cell membranes, leading to cell lysis[1][3]. This compound, a 37-amino acid peptide, is one of the most studied members of this family and has demonstrated potential applications in combating bacterial infections and even in cancer therapy[2][4].
Solid-phase peptide synthesis (SPPS) is the method of choice for producing synthetic peptides like this compound[4][5]. This technique involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support. The Fmoc/tBu (tert-butyl) strategy is widely employed due to its milder deprotection conditions compared to the Boc (tert-butyloxycarbonyl) strategy[6]. This document details a comprehensive Fmoc-based SPPS protocol for this compound.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Specifications |
| Resin | Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g substitution |
| 2-Chlorotrityl chloride resin | For loading the first amino acid | |
| Amino Acids | Fmoc-protected amino acids | Standard and side-chain protected |
| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | |
| HOBt (Hydroxybenzotriazole) | ||
| DIC (N,N'-Diisopropylcarbodiimide) | ||
| Bases | DIPEA (N,N-Diisopropylethylamine) | |
| Piperidine | ||
| Solvents | DMF (N,N-Dimethylformamide) | Peptide synthesis grade |
| DCM (Dichloromethane) | ||
| Anhydrous diethyl ether | ||
| Cleavage Cocktail | TFA (Trifluoroacetic acid) | |
| TIS (Triisopropylsilane) | ||
| Water | Deionized | |
| DODT (3,6-Dioxa-1,8-octanedithiol) | Optional, for scavenging | |
| Purification | Acetonitrile (ACN) | HPLC grade |
| Water | HPLC grade | |
| TFA | HPLC grade | |
| Buffers | Ammonium formate |
Experimental Protocols
I. Resin Preparation and First Amino Acid Loading
The synthesis of this compound, with the sequence KWKLFKKIEKVGQNIRDGIIKAGPAVAVVGQATQIAK-NH2, commences with the loading of the C-terminal amino acid, Lysine (K), onto the resin[1][2][3].
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.
-
First Amino Acid Coupling:
-
Dissolve Fmoc-Lys(Boc)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.
-
-
Capping (Optional): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride and DIPEA in DMF.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
II. Peptide Chain Elongation
The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus. Each cycle consists of two main steps: Fmoc deprotection and amino acid coupling.
Fmoc Deprotection Step:
-
Treat the peptide-resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.
-
Wash the resin with DMF (5 times) and DCM (3 times).
Amino Acid Coupling Step:
-
Activate the next Fmoc-protected amino acid (3 equivalents) using HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 2 hours.
-
Monitor the coupling reaction for completion using a qualitative ninhydrin test. A negative test (no color change) indicates complete coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
Repeat these deprotection and coupling cycles for each amino acid in the this compound sequence.
III. Cleavage and Deprotection
Once the peptide chain assembly is complete, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously.
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). For peptides containing tryptophan, the addition of a scavenger like DODT is recommended to prevent side reactions[6].
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold anhydrous diethyl ether.
-
Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide. Wash the peptide pellet with cold diethyl ether to remove residual scavengers and by-products.
-
Drying: Dry the crude peptide pellet under vacuum.
IV. Purification and Characterization
The crude synthetic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide using a preparative RP-HPLC system with a C18 column.
-
Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
-
Characterization:
-
Analyze the purified fractions by analytical RP-HPLC to assess purity.
-
Confirm the molecular weight of the purified peptide using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry[7].
-
Data Presentation
The following tables summarize key quantitative data related to the synthesis and characterization of this compound.
Table 1: Synthesis Parameters and Yield
| Parameter | Value | Reference |
| Resin Substitution | ~0.5 mmol/g | - |
| Amino Acid Equivalents | 3 eq | - |
| Coupling Reagent Equivalents | 2.9 eq HBTU, 3 eq HOBt | - |
| Base Equivalents | 6 eq DIPEA | - |
| Average Coupling Yield per Cycle | >99.8% | [8] |
| Overall Crude Peptide Yield | 71% | [9] |
| Purity of Crude Peptide | ~93% | [8] |
Table 2: Amino Acid Sequence and Side-Chain Protection
| Amino Acid | 3-Letter Code | Side-Chain Protecting Group |
| Lysine | Lys | Boc |
| Tryptophan | Trp | Boc |
| Leucine | Leu | - |
| Phenylalanine | Phe | - |
| Isoleucine | Ile | - |
| Glutamic Acid | Glu | OtBu |
| Valine | Val | - |
| Glycine | Gly | - |
| Glutamine | Gln | Trt |
| Asparagine | Asn | Trt |
| Arginine | Arg | Pbf |
| Aspartic Acid | Asp | OtBu |
| Alanine | Ala | - |
| Proline | Pro | - |
| Threonine | Thr | tBu |
Visualization of the Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of this compound.
Caption: Workflow for the solid-phase synthesis of this compound.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the solid-phase synthesis of this compound. By following these procedures, researchers can obtain high-purity synthetic this compound suitable for a wide range of biological and therapeutic studies. The use of Fmoc chemistry ensures compatibility with a variety of amino acid side chains and allows for the synthesis of this complex peptide with high fidelity. The successful synthesis of this compound is a critical step towards harnessing its therapeutic potential in the fight against infectious diseases and cancer.
References
- 1. Cecropin - Wikipedia [en.wikipedia.org]
- 2. qyaobio.com [qyaobio.com]
- 3. This compound Peptide [anaspec.com]
- 4. Solid-phase synthesis of this compound and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Synthesis of the antibacterial peptide this compound (1-33) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Application Notes: Recombinant Expression of Cecropin A in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cecropin A is a potent, 37-amino acid cationic antimicrobial peptide (AMP) originally isolated from the Cecropia moth, Hyalophora cecropia.[1][2] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, often by permeabilizing their cell membranes, making it a promising candidate for a new class of antibiotics.[1][2] Furthermore, this compound shows low toxicity towards mammalian cells, enhancing its therapeutic potential. However, production through chemical synthesis is expensive and inefficient for large-scale applications.[2][3]
Recombinant expression in Escherichia coli offers a cost-effective and scalable alternative for producing this compound.[3][4] This approach is not without its challenges, primarily due to the peptide's inherent toxicity to the host bacterium and its susceptibility to degradation by endogenous proteases.[5] To overcome these issues, this compound is typically expressed as a fusion protein. This strategy masks its antimicrobial activity, protects it from proteolysis, and can simplify downstream purification.[6][3]
These application notes provide a comprehensive overview and detailed protocols for the successful expression and purification of recombinant this compound in E. coli systems.
Strategies for Expression
The key to successful this compound production in E. coli lies in the use of a fusion partner. The fusion tag serves multiple purposes:
-
Neutralize Toxicity: It masks the bactericidal nature of this compound, preventing host cell death.
-
Prevent Degradation: Larger fusion proteins are less susceptible to proteolytic cleavage.
-
Improve Solubility: Partners like Thioredoxin (Trx) can enhance the solubility of the expressed protein.[6][3]
-
Facilitate Purification: Affinity tags (e.g., 6xHis-tag) or self-aggregating tags (e.g., ELK16) allow for efficient, single-step purification.[2][6]
Commonly used expression vectors include the pET series, which utilize the strong T7 promoter, and suitable host strains like E. coli BL21(DE3) are often employed as they contain the T7 RNA polymerase gene required for transcription.[3][7]
Data Presentation
Table 1: Comparison of Recombinant this compound Expression Systems in E. coli
| Fusion Partner | Expression Vector | Host Strain | Induction Conditions | Purification Method | Final Yield of Pure this compound | Reference |
| Thioredoxin (Trx) + 6xHis-tag | pTRX-6His-Mdmcec | E. coli | IPTG | HisTrap HP affinity column, HPLC | 11.2 mg / L of culture | |
| Thioredoxin (Trx) + 6xHis-tag | pET32a(+) | E. coli BL21(DE3) | 0.8 mM IPTG, 5h, 37°C | Ni-NTA affinity chromatography | 10 mg / L of culture (fusion protein) | [3] |
| Mxe GyrA intein + ELK16 | pET30a | E. coli BL21(DE3) | 0.2-1 mM IPTG, 24h, 16°C | Centrifugation, Acetic Acid Treatment | ~6.2 µg / mg wet cell weight | |
| Mxe GyrA intein + 6xHis-tag | pET21a | E. coli BL21(DE3) | 0.1 mM IPTG, 12h, 25°C | Ni-NTA affinity chromatography | ~0.41 µg / mg wet cell weight | [8] |
| Intein | pTYB11 | E. coli ER2566 | 0.3 mM IPTG, 16h, 22°C | Chitin affinity chromatography | 2.5 mg / L of culture | [9] |
Table 2: Antimicrobial Activity of Recombinant this compound
| Recombinant Cecropin Variant | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | E. coli K-12 | ~1 µM | [10] |
| This compound | E. coli BUE55 | MIC values were low (specific value not stated) | [1] |
| CecropinXJ (fusion protein) | Staphylococcus aureus | 0.4 µM | [3] |
| CecropinA-AGP-WR6 | S. aureus ATCC 25923 | 2 µg/mL | [4][11] |
| CecropinA-AGP-WR6 | A. baumannii BCRC 14B0100 | 1 µg/mL | [4][11] |
| CecropinA-AGP-WR6 | E. coli ATCC 25922 | 4 µg/mL | [4][11] |
| CecropinA-AGP-WR6 | P. aeruginosa ATCC 27853 | 4 µg/mL | [4][11] |
Visualized Workflows and Pathways
Experimental Protocols
Protocol 1: Transformation via Heat Shock
This protocol describes the transformation of chemically competent E. coli BL21(DE3) cells with the recombinant expression plasmid (e.g., pET32a-Trx-His-CecA).
Materials:
-
Chemically competent E. coli BL21(DE3) cells
-
Recombinant plasmid DNA (1-50 ng)
-
SOC medium
-
LB agar plates with appropriate antibiotic (e.g., Kanamycin or Ampicillin)
-
Microcentrifuge tubes (pre-chilled)
-
Water bath at 42°C
-
Incubator at 37°C
Method:
-
Thaw a 50 µL aliquot of competent E. coli cells on ice.[12]
-
Add 1-5 µL of plasmid DNA to the cells. Gently mix by flicking the tube. Do not vortex.
-
Perform the heat shock by placing the tube in a 42°C water bath for exactly 45 seconds.[12][15][16] Do not shake.
-
Immediately transfer the tube back to ice and incubate for 2 minutes.[12][13]
-
Add 450 µL of pre-warmed SOC medium to the tube.[12]
-
Incubate at 37°C for 1 hour with gentle shaking (~200 rpm) to allow for the expression of the antibiotic resistance gene.[13]
-
Plate 100-200 µL of the cell suspension onto pre-warmed LB agar plates containing the selection antibiotic.
-
Incubate the plates overnight at 37°C until colonies appear.[13]
Protocol 2: Recombinant Protein Expression and Induction
This protocol details the induction of fusion protein expression using Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Materials:
-
LB medium with selection antibiotic
-
IPTG stock solution (e.g., 1 M)
-
Incubator shaker
-
Spectrophotometer
Method:
-
Inoculate 5 mL of LB medium (with antibiotic) with a single colony from the transformation plate. Grow overnight at 37°C with shaking.[17][18]
-
The next morning, inoculate 500 mL of fresh LB medium (with antibiotic) with the overnight culture to a starting optical density at 600 nm (OD600) of ~0.1.[17]
-
Grow the culture at 37°C with vigorous shaking (~220 rpm) until the OD600 reaches 0.6-0.8.[3][19]
-
Remove a 1 mL aliquot of the culture to serve as the "uninduced" control sample. Centrifuge, discard the supernatant, and freeze the cell pellet.[17][18]
-
Induce protein expression by adding IPTG to the remaining culture to a final concentration of 0.5-1.0 mM.[18][20]
-
Continue to incubate the culture. For optimal protein folding and solubility, it is often beneficial to reduce the temperature to 16-25°C and induce for a longer period (12-16 hours).[2][19][20] Alternatively, for faster expression, induce at 37°C for 3-5 hours.[3][18]
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). Discard the supernatant.
-
The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 3: Purification of His-tagged Fusion Protein via Ni-NTA Chromatography
This protocol describes the purification of the 6xHis-tagged this compound fusion protein from the cell lysate under native conditions.
Materials:
-
Cell pellet from Protocol 2
-
Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)[21]
-
Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)[21]
-
Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)[21]
-
Lysozyme, DNase I
-
Ni-NTA agarose resin
-
Chromatography column
Method:
-
Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer. Add lysozyme to 1 mg/mL and a small amount of DNase I. Incubate on ice for 30 minutes.[21]
-
Lyse the cells completely by sonication on ice. Perform several cycles of short bursts to avoid overheating.
-
Clarify the lysate by centrifugation (e.g., 12,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant.[11]
-
Resin Equilibration: Add the Ni-NTA resin slurry to a chromatography column and allow it to settle. Wash the resin with 5-10 column volumes of Lysis Buffer.[22]
-
Binding: Load the clarified supernatant onto the equilibrated column. Allow it to flow through by gravity. Collect the flow-through fraction for analysis.[23]
-
Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins. Collect the wash fractions.[21]
-
Elution: Elute the His-tagged fusion protein by applying 5-10 column volumes of Elution Buffer. Collect the eluate in fractions of 1 mL.[21]
-
Analyze all fractions (uninduced, induced, flow-through, wash, and elution) by SDS-PAGE to confirm the presence and purity of the fusion protein.
-
Pool the fractions containing the pure protein and dialyze against a suitable buffer (e.g., PBS) to remove imidazole.
Protocol 4: Cleavage of Fusion Tag and Final Purification
After purification, the fusion tag is typically removed to yield the active this compound peptide.
Method:
-
Enzymatic Cleavage: If an enzyme cleavage site (e.g., for enterokinase or TEV protease) was engineered between the tag and this compound, incubate the purified fusion protein with the specific protease according to the manufacturer's instructions.[6]
-
Reverse-Purification: After cleavage, the mixture can be passed through the Ni-NTA column again. The cleaved this compound will be in the flow-through, while the His-tagged fusion partner and any uncleaved protein will bind to the resin.
-
Final Polishing: For the highest purity, a final purification step using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often employed.[6] This is particularly effective for separating small peptides.
Protocol 5: Antimicrobial Activity Assay (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of the purified this compound.
Materials:
-
Purified this compound
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile 96-well microtiter plate
Method:
-
Grow the target bacteria in MHB overnight at 37°C.
-
Dilute the overnight culture to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[4]
-
Prepare a series of twofold serial dilutions of the purified this compound peptide in MHB directly in the 96-well plate. Concentrations may range from 64 µg/mL down to 1 µg/mL or lower.[4]
-
Add the diluted bacterial suspension to each well. Include a positive control (bacteria with no peptide) and a negative control (medium only).
-
Incubate the plate at 37°C for 16-20 hours.[4]
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.[4]
References
- 1. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and efficient production of this compound antibacterial peptide in Escherichia coli by fusion with a self-aggregating protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and characterization of cecropinXJ, a bioactive antimicrobial peptide from Bombyx mori (Bombycidae, Lepidoptera) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Facilitation of Expression and Purification of an Antimicrobial Peptide by Fusion with Baculoviral Polyhedrin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and purification of a recombinant antibacterial peptide, cecropin, from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of the antibacterial peptide this compound (1-33) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for bacterial transformation – heat shock method – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 13. static.igem.wiki [static.igem.wiki]
- 14. promega.com [promega.com]
- 15. Transformation of Plasmid DNA into E. coli Using the Heat Shock Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. csrri.iit.edu [csrri.iit.edu]
- 18. goldbio.com [goldbio.com]
- 19. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 20. IPTG Induction Protocol - Biologicscorp [biologicscorp.com]
- 21. iba-lifesciences.com [iba-lifesciences.com]
- 22. home.sandiego.edu [home.sandiego.edu]
- 23. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Cecropin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cecropin A is a potent, naturally occurring antimicrobial peptide (AMP) first isolated from the cecropia moth, Hyalophora cecropia.[1][2] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a subject of significant interest for the development of new antimicrobial agents, especially in the era of rising antibiotic resistance.[2][3] The primary mechanism of action of this compound involves the permeabilization and disruption of bacterial cell membranes.[2][4] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in assessing the antimicrobial efficacy of this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[5][6]
This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and commonly used technique.[3][7][8]
Data Presentation: MIC of this compound and its Analogs
The following tables summarize the MIC values of this compound and related peptides against various bacterial strains as reported in the literature. These values can serve as a reference for expected outcomes.
Table 1: MIC of this compound against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Escherichia coli ATCC 25922 | 4 | - | [9] |
| Staphylococcus aureus ATCC 25923 | 2 | - | [9] |
| Pseudomonas aeruginosa ATCC 27853 | 4 | - | [9] |
| Acinetobacter baumannii BCRC 14B0100 | 1 | - | [9] |
| Escherichia coli ML-35p | - | 0.9 - 1.7* | [4] |
| Bacteroides fragilis ATCC 25285 | 50 | - | [10] |
| Cutibacterium acnes ATCC 6919 | 4 | - | [10] |
| Prevotella melaninogenica ATCC 25845 | 8 | - | [10] |
| Peptostreptococcus anaerobius ATCC 27337 | 8 | - | [10] |
| Parvimonas micra DSM 17678 | 8 | - | [10] |
*Concentrations for 50% and 90% killing after 10-minute incubation.
Table 2: MIC of this compound-Melittin Hybrid Peptides against Acinetobacter baumannii
| Peptide | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| CA(1-8)M(1-18) | 2–8 | - | 8 | [11] |
| CA(1-7)M(2-9) | 2–4 | 2 | - | [11] |
| Oct-CA(1-7)M(2-9) | 2–8 | - | - | [11] |
| CA(1-7)M(5-9) | 4–4 | - | - | [11] |
Experimental Protocol: Broth Microdilution Method
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[3][9]
Materials and Equipment
-
This compound (lyophilized powder)
-
Sterile, cation-adjusted Mueller-Hinton Broth (MHB)[7]
-
Bacterial strains of interest (e.g., E. coli, S. aureus)
-
Sterile 96-well microtiter plates (round-bottom recommended)[12]
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35-37°C)[8]
-
Plate reader (optional, for quantitative analysis)
Experimental Workflow Diagram
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Methodology
1. Preparation of this compound Stock Solution:
-
Accurately weigh the lyophilized this compound powder.
-
Dissolve the peptide in a suitable sterile solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent should be based on the peptide's solubility and stability.
-
Ensure the stock solution is well-mixed. This stock will be used to prepare the working solutions.
2. Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select several well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]
-
Dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[7] This typically requires a 1:150 dilution of the 0.5 McFarland suspension.[13]
3. Assay Setup in 96-Well Plate:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in the highest desired concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a range of this compound concentrations (e.g., from 64 µg/mL down to 0.125 µg/mL).
-
Column 11 should serve as the growth control (containing MHB and bacteria but no this compound).
-
Column 12 should serve as the sterility control (containing only MHB).
4. Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (from step 2) to each well from column 1 to 11. Do not add bacteria to the sterility control wells (column 12).
-
The final volume in each well will be 200 µL.
5. Incubation:
6. Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[8][9]
-
A clear well indicates inhibition of growth, while a turbid well indicates bacterial growth. The growth control well should be turbid, and the sterility control well should be clear.
-
Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to quantify bacterial growth. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the control.
Mechanism of Action Visualization
This compound's primary mode of action against bacteria is the disruption of the cell membrane. It does not typically involve complex intracellular signaling pathways within the bacterium for its initial killing effect. The peptide, being cationic, interacts with the negatively charged bacterial membrane, leading to pore formation and subsequent cell lysis.
Caption: Simplified model of this compound's bactericidal mechanism.
Conclusion
This application note provides a standardized protocol for determining the MIC of this compound, a crucial parameter for evaluating its potential as a novel antimicrobial agent. The provided data and methodologies offer a solid foundation for researchers in the fields of microbiology and drug development to assess the efficacy of this promising peptide. Adherence to established guidelines, such as those from CLSI, is essential for obtaining reproducible and comparable results.
References
- 1. Anti-inflammatory activities of this compound and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cecropin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial and Antimembrane Activities of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pjps.pk [pjps.pk]
- 11. academic.oup.com [academic.oup.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes: Assessing the Anticancer Activity of Cecropin A using Cell Viability Assays
Introduction
Cecropin A, a naturally occurring antimicrobial peptide, has demonstrated significant potential as an anticancer agent. Its cationic and amphipathic properties are thought to facilitate its interaction with and disruption of the negatively charged membranes of cancer cells, leading to cell death.[1][2][3] This document provides detailed protocols for assessing the in vitro anticancer activity of this compound using common cell viability assays: MTT, XTT, and LDH assays. These assays are fundamental tools for researchers and drug development professionals to quantify the dose-dependent cytotoxic effects of this compound on various cancer cell lines.
Principle of Action
This compound's primary anticancer mechanism is believed to be the permeabilization of the cell membrane.[4] Due to their ability to form amphipathic α-helices, Cecropins interact with the non-polar lipid cell membranes, forming transmembrane channels. This allows the unregulated flow of electrolytes and water, leading to irreversible cytolysis and cell death.[2] Additionally, some studies suggest that this compound can also induce apoptosis by disrupting mitochondrial membranes.[3]
Data Presentation
The efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of this compound and the related Cecropin B against various cancer cell lines, as determined by different viability assays.
Table 1: IC50 Values of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µg/mL) | IC50 (µM) | Reference |
| 486P | Bladder Cancer | WST-1 | ~200.7 - 373.3 | - | [5] |
| RT4 | Bladder Cancer | WST-1 | ~200.7 - 373.3 | - | [5] |
| 647V | Bladder Cancer | WST-1 | ~200.7 - 373.3 | - | [5] |
| J82 | Bladder Cancer | WST-1 | ~200.7 - 373.3 | - | [5] |
| MDA-MB-231 | Breast Adenocarcinoma | MTT | - | Significant cytostasis at 120 µM and 60 µM | [6] |
| M14K | Human Mesothelioma | MTT | - | Significant cytostasis at 120 µM and 60 µM | [6] |
| Leukemia Cells | Leukemia | MTT | - | Therapeutic index of 6 to 17 | [7] |
Table 2: IC50 Values of Cecropin B against Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µg/mL) | IC50 (µM) | Reference |
| 486P | Bladder Cancer | WST-1 | ~181.1 - 240.4 | - | [5] |
| RT4 | Bladder Cancer | WST-1 | ~181.1 - 240.4 | - | [5] |
| 647V | Bladder Cancer | WST-1 | ~181.1 - 240.4 | - | [5] |
| J82 | Bladder Cancer | WST-1 | ~181.1 - 240.4 | - | [5] |
| MDA-MB-231 | Breast Adenocarcinoma | MTT | - | Significant cytostasis at 120 µM and 60 µM | [6] |
| M14K | Human Mesothelioma | MTT | - | Significant cytostasis at 120 µM and 60 µM | [6] |
Experimental Protocols
Detailed methodologies for the three key viability assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form an insoluble purple formazan product.[8][9]
Materials:
-
This compound (stock solution in a suitable solvent, e.g., sterile water or PBS)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[10]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated cells as a negative control and a medium-only blank.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[2]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Read the absorbance at 570-590 nm using a microplate reader.[8]
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the untreated control.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based colorimetric assay where the water-soluble XTT is reduced to a water-soluble formazan product by metabolically active cells.[11]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
XTT labeling reagent
-
Electron coupling reagent
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[11]
-
Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.
-
Incubation: Incubate for the desired duration (e.g., 24-72 hours).
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron coupling reagent according to the manufacturer's instructions (e.g., add 100 µL of activator to 5 mL of XTT reagent).[11]
-
XTT Addition: Add 50 µL of the XTT working solution to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[5]
-
Absorbance Measurement: Read the absorbance at 450 nm with a reference wavelength of 690 nm.[11]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control after background subtraction.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged membranes.[12]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and lysis solution)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of medium.[13]
-
Controls: Prepare wells for three types of controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis solution provided in the kit.
-
Background control: Medium only.
-
-
Treatment: Add serial dilutions of this compound to the experimental wells.
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Transfer: Centrifuge the plate at 400 x g for 5 minutes.[14] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[15]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit's protocol and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Absorbance Measurement: Add the stop solution if required by the kit and measure the absorbance at 490 nm.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Visualizations
Caption: General experimental workflow for assessing this compound anticancer activity.
Caption: Signaling pathway of this compound-induced cancer cell death.
References
- 1. The Cytotoxic Effect of this compound and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines - Journal of Biomedical Science and Engineering - SCIRP [scirp.org]
- 2. The Cytotoxic Effect of this compound and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines [scirp.org]
- 3. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The combined effects of antibacterial peptide this compound and anti-cancer agents on leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Cecropin A-Induced Cytotoxicity using the LDH Release Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cecropin A is a 37-residue, cationic antimicrobial peptide (AMP) originally isolated from the cecropia moth, Hyalophora cecropia.[1][2] Like many AMPs, this compound exhibits a broad spectrum of activity against both gram-positive and gram-negative bacteria.[2] Furthermore, emerging research has highlighted its potent cytotoxic and antitumor activities against various cancer cell lines, making it a promising candidate for novel therapeutic development.[1][3][4] this compound is thought to exert its cytotoxic effects primarily by permeabilizing cell membranes, forming pores or channels that disrupt cellular integrity and lead to cell death.[3][5]
Quantifying the cytotoxic potential of therapeutic agents like this compound is a critical step in preclinical research. The Lactate Dehydrogenase (LDH) release assay is a widely used, simple, and reliable colorimetric method for assessing cytotoxicity.[6][7] This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[8][9][10] The amount of LDH released is directly proportional to the number of lysed or damaged cells.[11]
This application note provides a detailed protocol for using the LDH release assay to measure and quantify the cytotoxic effects of this compound on a target cell line.
Assay Principle
The LDH cytotoxicity assay is based on a coupled enzymatic reaction.[7] When the cell's plasma membrane is compromised, LDH is released into the supernatant. This extracellular LDH can be quantified by supplying an excess of its substrate, lactate. LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces the coenzyme NAD+ to NADH.[8][12][13] The newly formed NADH is then used by a second enzyme, diaphorase, to reduce a tetrazolium salt (such as INT - iodonitrotetrazolium chloride) into a highly colored formazan product.[7][11][13] The amount of this red formazan, which can be measured spectrophotometrically at ~490 nm, is directly proportional to the amount of LDH released from damaged cells.[8][13]
Caption: Principle of the colorimetric LDH release assay.
This compound Mechanism of Action
This compound induces cytotoxicity through a multi-faceted process that primarily begins with its interaction with the cell membrane. Its amphipathic α-helical structure allows it to selectively bind to and insert itself into the lipid bilayer of target cells, leading to the formation of transmembrane channels or pores.[3][5] This action disrupts membrane integrity, causing leakage of intracellular contents, including ions and metabolites, which ultimately leads to irreversible cytolysis.[3] In addition to direct membrane disruption (necrosis), this compound has also been shown to induce apoptosis.[1] This apoptotic pathway can be triggered by an increase in reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential, and is often independent of caspase activation.[1]
Caption: Simplified signaling of this compound-induced cytotoxicity.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the cell line and specific experimental conditions.
Materials and Reagents
-
Target cells (e.g., HL-60, MDA-MB-231, or other cancer cell lines)[1][3]
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound peptide
-
Vehicle for this compound (e.g., sterile water or PBS)
-
LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis Buffer (e.g., 1-2% Triton X-100 in PBS)
-
Sterile, 96-well flat-bottom cell culture plates
-
Spectrophotometer (plate reader) capable of reading absorbance at 490 nm and a reference wavelength (e.g., 680 nm)
-
Humidified incubator (37°C, 5% CO₂)
-
Multichannel pipette
Experimental Workflow
Caption: Step-by-step experimental workflow for the LDH assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Harvest and count cells. Ensure cell viability is >95%.
-
Seed cells in a 96-well plate at an optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.[8] The optimal seeding density should be determined empirically for each cell line to ensure the LDH signal falls within the linear range of the assay.[7]
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.
Day 2: Cell Treatment
-
Prepare serial dilutions of this compound in serum-free or low-serum medium. The presence of serum can increase background LDH levels.[14]
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the appropriate medium/treatment to each well according to the plate layout below. Prepare each condition in triplicate.
-
Test Wells: Medium containing different concentrations of this compound.
-
Spontaneous LDH Release (Negative Control): Medium with vehicle only. This measures the baseline level of LDH released from untreated cells.[15]
-
Maximum LDH Release (Positive Control): Medium with vehicle. 45 minutes before the end of the incubation period, add 10 µL of Lysis Buffer (e.g., 10X Triton X-100) to these wells to induce 100% cell lysis.[10][15]
-
Medium Background Control: Wells containing culture medium only (no cells) to measure the background LDH activity in the medium itself.[14]
-
-
Incubate the plate for the desired exposure period (e.g., 6, 24, or 48 hours) at 37°C with 5% CO₂.
Day 2/3: LDH Measurement
-
Optional but Recommended: To minimize background from cellular debris, centrifuge the 96-well plate at 250 x g for 5-10 minutes.[6][15]
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the LDH Reaction Mixture to each well of the new plate containing the supernatant. Mix gently by tapping the plate.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[11][13] The incubation time may need optimization.
-
Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction.[13]
-
Measure the absorbance at 490 nm using a microplate reader. It is recommended to also measure absorbance at a reference wavelength of 680 nm to subtract background absorbance from plate imperfections or bubbles.[13]
Data Analysis and Presentation
Calculation of Cytotoxicity
-
Correct for Background: Subtract the 680 nm absorbance value from the 490 nm absorbance value for all wells. Then, subtract the average absorbance of the Medium Background Control from all other values.
-
Calculate Percent Cytotoxicity: Use the following formula for each this compound concentration:[8]
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Representative Data
The results should demonstrate a dose-dependent increase in cytotoxicity with increasing concentrations of this compound. Data should be presented clearly, often as a dose-response curve or in a summary table.
Table 1: Example Data for this compound Cytotoxicity on HL-60 Cells after 24h Treatment
| This compound (µM) | Corrected Absorbance (490nm) (Mean ± SD) | Calculated % Cytotoxicity (Mean ± SD) |
| Controls | ||
| Medium Background | 0.051 ± 0.003 | N/A |
| Spontaneous Release | 0.155 ± 0.012 | 0% |
| Maximum Release | 1.250 ± 0.085 | 100% |
| Treatments | ||
| 1 | 0.201 ± 0.015 | 4.2% ± 1.8% |
| 5 | 0.358 ± 0.021 | 18.5% ± 2.5% |
| 10 | 0.675 ± 0.040 | 47.5% ± 4.1% |
| 20 | 1.050 ± 0.065 | 81.7% ± 6.3% |
| 40 | 1.215 ± 0.078 | 96.8% ± 7.5% |
Note: The data presented in Table 1 is for illustrative purposes only and does not represent actual experimental results. Studies have shown significant cytotoxic effects of this compound at concentrations ranging from 20 µM to 120 µM, depending on the cell line.[1][3]
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High Spontaneous Release | - Cells were seeded at too high a density.- Cells are unhealthy or were handled too roughly.- Long incubation time. | - Optimize cell seeding density.- Handle cells gently during plating and medium changes.- Reduce incubation time if possible. |
| Low Maximum Release | - Lysis buffer was not effective or not added.- Insufficient number of cells.- Lysis incubation time was too short. | - Ensure lysis buffer is added and mixed properly.- Increase the number of cells seeded per well.- Increase lysis incubation time to 45-60 minutes. |
| High Background in Medium | - Serum in the culture medium contains LDH. | - Use serum-free or low-serum (≤1%) medium for the treatment period.- Always include a medium-only background control and subtract its value.[15] |
| High Variability between Replicates | - Inconsistent cell seeding.- Pipetting errors.- Bubbles in wells. | - Ensure a homogenous cell suspension before seeding.- Use a calibrated multichannel pipette.- Be careful not to introduce bubbles; check wells before reading. |
References
- 1. The antimicrobial peptide this compound induces caspase-independent cell death in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cecropin - Wikipedia [en.wikipedia.org]
- 3. The Cytotoxic Effect of this compound and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines [scirp.org]
- 4. Selective cytotoxicity of the antibacterial peptide ABP-dHC-Cecropin A and its analog towards leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cellbiologics.com [cellbiologics.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. tiarisbiosciences.com [tiarisbiosciences.com]
In Vivo Efficacy of Cecropin A in a Murine Sepsis Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo evaluation of Cecropin A in a mouse model of sepsis. This compound, a potent antimicrobial peptide (AMP), has demonstrated significant therapeutic potential in preclinical studies by not only directly killing pathogens but also modulating the host's inflammatory response. These protocols are intended to guide researchers in designing and executing robust in vivo experiments to assess the efficacy of this compound and its derivatives.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The high mortality rate and the rise of antibiotic-resistant bacteria necessitate the development of novel therapeutic strategies. This compound, originally isolated from the cecropia moth Hyalophora cecropia, and its analogues have emerged as promising candidates.[1] These cationic peptides exhibit broad-spectrum antimicrobial activity and possess immunomodulatory properties, making them particularly suited for sepsis treatment.[2][3] In mouse models of sepsis, this compound and similar peptides have been shown to improve survival rates, reduce bacterial load, and attenuate the pro-inflammatory cytokine storm that characterizes this devastating condition.[3][4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies on Cecropin-like peptides in mouse models of sepsis.
Table 1: Survival Rates in this compound-Treated Mice
| Sepsis Model | Pathogen/Inducer | Cecropin Analogue | Dosage | Survival Rate (Treatment) | Survival Rate (Control) | Reference |
| Peritonitis | E. coli ATCC 25922 (2.2 x 10⁷ CFU) | DAN2 | 20 mg/kg | 100% | 0% | [4][6] |
| Peritonitis | E. coli ATCC 25922 (2.2 x 10⁷ CFU) | DAN2 | 10 mg/kg | 83% | 0% | [4] |
| Peritonitis | E. coli ATCC 25922 (2.2 x 10⁷ CFU) | DAN2 | 5 mg/kg | 67% | 0% | [4] |
| Endotoxin Shock | LPS (15 mg/kg) | Not Specified | Not Specified | All survived (WT mice) | 80% mortality (DKO mice) | [7] |
| Septic Shock | E. coli | Cecropin B | 1 mg/kg | 75% | 0% | [8] |
Table 2: Bacterial Load Reduction in this compound-Treated Mice
| Sepsis Model | Pathogen | Cecropin Analogue | Dosage | Time Point | Tissue | Bacterial Load Reduction | Reference |
| Peritonitis | E. coli ATCC 25922 | DAN2 | 20 mg/kg | 6 hours | Peritoneal Fluid | ~150-fold decrease | [4] |
| Peritonitis | E. coli ATCC 25922 | DAN2 | 20 mg/kg | 6 hours | Blood | ~100-fold decrease | [4] |
| Peritonitis | E. coli ATCC 25922 | DAN2 | 10 mg/kg | 6 hours | Blood | ~10-fold decrease | [4] |
| Peritoneal Sepsis | Pan-resistant A. baumannii | CA-M hybrids | ≤ 32 mg/kg | 1 hour | Peritoneal Fluid | Significant decrease (p < 0.05) | [9] |
Table 3: Modulation of Pro-Inflammatory Cytokines
| Cecropin Analogue | Sepsis Inducer | Cell Line / In Vivo | Cytokine | Effect | Reference |
| This compound | LPS | RAW264.7 cells | TNF-α, IL-1β, MIP-1, MIP-2 | Suppressed release | [1] |
| AeaeCec5 | E. coli / P. aeruginosa | In vivo (mice) | TNF-α, IL-1β, IL-6 | Significant decrease in lung, serum, peritoneal lavage | [10] |
| Cecropin B / DH | LPS | RAW264.7 cells | TNF-α, IL-6 | Decreased production | [2] |
| This compound | E. coli | IPEC-J2 cells | TNF-α, IL-6, IL-8 | Downregulated mRNA expression | [11] |
Experimental Protocols
Murine Sepsis Models
Two common and well-validated mouse models for sepsis are the lipopolysaccharide (LPS) challenge and the cecal ligation and puncture (CLP) model.
Protocol 3.1.1: LPS-Induced Endotoxic Shock
This model mimics the systemic inflammation caused by bacterial endotoxins.
-
Animals: Use 6-8 week old C57BL/6 mice.[4]
-
LPS Preparation: Dissolve E. coli-derived LPS in sterile, pyrogen-free saline.
-
Induction: Administer LPS via intraperitoneal (i.p.) injection at a dose of 15-25 mg/kg body weight.[7]
-
This compound Administration: Administer this compound (e.g., 5-20 mg/kg) via i.p. or intravenous (i.v.) injection, typically 30 minutes after the LPS challenge.[4][5]
-
Monitoring: Monitor mice for survival, weight loss, and clinical signs of sepsis (huddled posture, ruffled fur, reduced mobility) for up to 7 days.[6][7]
Protocol 3.1.2: Cecal Ligation and Puncture (CLP) Polymicrobial Sepsis
The CLP model is considered the gold standard as it closely mimics the pathophysiology of human peritonitis-induced sepsis.[12][13]
-
Animals: Use 6-8 week old C57BL/6 mice.
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Make a 1 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve. The percentage of cecum ligated can be adjusted to modulate the severity of sepsis.
-
Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).[14]
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.
-
-
Fluid Resuscitation: Administer pre-warmed sterile saline subcutaneously.
-
This compound Administration: Administer this compound at the desired dose via i.p. or i.v. injection.
-
Post-Operative Care: Monitor the animals closely for survival and clinical signs of sepsis.
Evaluation of this compound Efficacy
Protocol 3.2.1: Survival Analysis
-
Monitor the mice at least every hour for the first 24 hours and then daily for up to 7 days.[6]
-
Record the time of death for each animal.
-
Plot survival curves using the Kaplan-Meier method and analyze for statistical significance using the log-rank test.
Protocol 3.2.2: Bacterial Load Determination
-
At predetermined time points (e.g., 6, 12, or 24 hours post-infection), euthanize a subset of mice.[4]
-
Aseptically collect blood via cardiac puncture and peritoneal lavage fluid.[4]
-
Serially dilute the samples in sterile PBS.
-
Plate the dilutions on appropriate agar plates (e.g., Mueller-Hinton agar for E. coli).
-
Incubate the plates overnight at 37°C and count the colony-forming units (CFUs).
-
Calculate the CFU/mL for each sample.
Protocol 3.2.3: Cytokine Analysis
-
Collect blood at various time points and process to obtain serum or plasma.
-
Measure the concentrations of key pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines using enzyme-linked immunosorbent assay (ELISA) or multiplex bead array assays according to the manufacturer's instructions.
Visualizations: Signaling Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for in vivo testing of this compound in mouse models of sepsis.
This compound's Proposed Mechanism of Action in Sepsis
This compound is thought to exert its therapeutic effects through a dual mechanism: direct bacterial killing and modulation of the host immune response. In the context of sepsis, particularly that induced by Gram-negative bacteria, LPS is a key trigger of the inflammatory cascade. This compound can interfere with this process.
Caption: Proposed anti-inflammatory signaling pathway of this compound in LPS-induced sepsis.
Conclusion
The protocols and data presented herein provide a comprehensive framework for the in vivo investigation of this compound as a potential therapeutic agent for sepsis. The ability of this compound to both reduce pathogen burden and dampen the excessive inflammatory response highlights its potential as a multi-faceted treatment strategy. Further research utilizing these standardized models will be crucial in advancing this compound and its derivatives toward clinical application.
References
- 1. Anti-inflammatory activities of this compound and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cecropin-like antimicrobial peptide protects mice from lethal E.coli infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cecropin-like antimicrobial peptide protects mice from lethal E.coli infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cecropin-like antimicrobial peptide protects mice from lethal E.coli infection | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Cecropin B Enhances Betalactams Activities in Experimental Rat Models of Gram-Negative Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of this compound-melittin peptides on a sepsis model of infection by pan-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activities of Aedes aegypti cecropins and their protection against murine endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Modulates Tight Junction-Related Protein Expression and Enhances the Barrier Function of Porcine Intestinal Epithelial Cells by Suppressing the MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Murine Model of Polymicrobial Septic Peritonitis Using Cecal Ligation and Puncture (CLP) | Springer Nature Experiments [experiments.springernature.com]
- 13. Cecum Ligation & Puncture induced Sepsis Model - Creative Biolabs [creative-biolabs.com]
- 14. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
Application Notes and Protocols for Studying Cecropin A Interaction with Lipid Membranes
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a detailed overview of established methodologies to investigate the interaction of the antimicrobial peptide Cecropin A with lipid membranes. The protocols outlined below are designed to deliver robust and reproducible data for characterizing the peptide's binding affinity, membrane disruption capabilities, and structural changes upon interaction with model lipid systems and bacterial cells.
Introduction to this compound and its Mechanism of Action
This compound is a well-characterized antimicrobial peptide (AMP) first isolated from the cecropia moth, Hyalophora cecropia.[1][2] It is a cationic, 37-amino acid peptide that exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2] The primary mechanism of action for this compound involves the direct disruption of microbial cell membranes.[2][3] Two principal models have been proposed to describe this interaction: the "pore-forming" model, where peptides aggregate to form transmembrane channels, and the "carpet-like" model, where peptides accumulate on the membrane surface, leading to destabilization and eventual lysis.[1][3] Understanding the precise nature of this interaction is crucial for the development of new peptide-based therapeutics.
Key Experimental Techniques and Protocols
A variety of biophysical and microbiological techniques can be employed to elucidate the intricacies of this compound's interaction with lipid membranes. Below are detailed protocols for some of the most informative assays.
Membrane Permeabilization Assays
These assays are fundamental for quantifying the ability of this compound to disrupt the integrity of a lipid bilayer, leading to the leakage of intra-vesicular contents.
This assay measures the release of a fluorescent dye, calcein, from LUVs upon peptide-induced membrane disruption.
Protocol:
-
Preparation of LUVs:
-
Prepare a lipid mixture mimicking the target membrane composition (e.g., POPC/POPG 3:1 for a bacterial mimic) in chloroform.
-
Dry the lipid mixture into a thin film under a stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a buffer containing 50 mM calcein (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a final lipid concentration of 10 mg/mL.
-
Subject the hydrated lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to promote the formation of multilamellar vesicles (MLVs).
-
Extrude the MLV suspension 11-21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder to form LUVs.
-
-
Removal of External Calcein:
-
Separate the calcein-loaded LUVs from the unencapsulated dye by size-exclusion chromatography using a Sephadex G-50 column equilibrated with the assay buffer.
-
-
Fluorescence Measurement:
-
Dilute the LUV suspension in the assay buffer to a final lipid concentration of 50-100 µM in a fluorometer cuvette.
-
Record the baseline fluorescence of the intact LUVs (F₀). The fluorescence of encapsulated calcein is self-quenched at high concentrations.
-
Add varying concentrations of this compound to the LUV suspension and monitor the increase in fluorescence intensity over time (F) as calcein is released and its self-quenching is relieved.
-
After the reaction reaches a plateau, add Triton X-100 (0.1% final concentration) to completely lyse the LUVs and measure the maximum fluorescence (F_max).
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage using the following formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100
-
ONPG Assay for Inner Membrane Permeabilization in E. coli
This assay utilizes a chromogenic substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG), to assess the permeabilization of the inner membrane of E. coli strains that express β-galactosidase intracellularly.
Protocol:
-
Bacterial Culture Preparation:
-
Grow an appropriate E. coli strain (e.g., ML-35p) to the mid-logarithmic phase in a suitable growth medium.
-
Harvest the cells by centrifugation, wash them twice with a non-metabolizable buffer (e.g., 10 mM Tris, pH 7.4), and resuspend them to a specific optical density (e.g., OD₆₀₀ of 0.2).
-
-
Permeabilization Assay:
-
Add ONPG to the bacterial suspension to a final concentration of 1.5 mM.
-
Add varying concentrations of this compound to the suspension.
-
Monitor the hydrolysis of ONPG to o-nitrophenol by measuring the increase in absorbance at 420 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
The rate of ONPG hydrolysis is directly proportional to the degree of inner membrane permeabilization. The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.
-
Membrane Depolarization Assay
This assay measures the dissipation of the membrane potential across the bacterial cytoplasmic membrane, a key indicator of ion channel formation or membrane disruption.
Protocol:
-
Preparation of Bacterial Suspension:
-
Prepare the bacterial culture as described in the ONPG assay protocol.
-
-
Loading with a Membrane Potential-Sensitive Dye:
-
Fluorescence Measurement:
-
Place the bacterial suspension in a fluorometer cuvette.
-
Add varying concentrations of this compound to the suspension.
-
Monitor the increase in fluorescence intensity as the membrane depolarizes, causing the release of the dye into the aqueous environment and a subsequent increase in its fluorescence.[4]
-
-
Data Analysis:
-
The rate and extent of fluorescence increase are indicative of the membrane depolarization activity of this compound.
-
Structural Analysis using Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to study the secondary structure of peptides in different environments. This compound is largely unstructured in aqueous solution but adopts an α-helical conformation upon binding to lipid membranes.[4]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Prepare LUVs of the desired lipid composition in the same buffer.
-
Mix the this compound solution with the LUV suspension to achieve the desired peptide-to-lipid ratio.
-
-
CD Measurement:
-
Record the CD spectra of this compound in buffer alone and in the presence of LUVs from 190 to 260 nm using a CD spectropolarimeter.
-
Typical parameters include a 1 nm bandwidth, a 1 s response time, and an accumulation of 3-5 scans.
-
-
Data Analysis:
-
The CD spectrum of α-helical peptides is characterized by two negative bands at approximately 208 and 222 nm and a positive band around 193 nm.[2]
-
The mean residue ellipticity [θ] can be calculated and used to estimate the percentage of α-helical content.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of this compound with bacterial cells and model membranes.
| Parameter | E. coli Strain | Value | Reference |
| Bactericidal Activity | |||
| 50% Killing (10 min) | ML-35p | 0.9 µM | [4] |
| 90% Killing (10 min) | ML-35p | 1.7 µM | [4] |
| >99% Killing (10 min) | ML-35p | 2.5 µM | [4] |
| Membrane Permeabilization & Depolarization | |||
| Threshold Concentration | ML-35p | ~0.25 µM | [4] |
| Maximal Activity | ML-35p | 2.5 µM | [4] |
Table 1: Bactericidal and Membrane Disrupting Activity of this compound against E. coli.
| Model Membrane System | Technique | Parameter | Value | Reference |
| Large Unilamellar Vesicles (LUVs) | Dye Leakage | Varies with lipid composition | - | [2] |
| Planar Lipid Bilayers | Ion Channel Formation | Forms pore-like ion-channels | - | [1] |
Table 2: Interaction of this compound with Model Lipid Membranes.
Visualizing Experimental Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for studying this compound-membrane interactions and the proposed mechanisms of action.
Caption: Experimental workflow for studying this compound-membrane interactions.
Caption: Proposed mechanisms of this compound action on lipid membranes.
Concluding Remarks
The methodologies described in these application notes provide a comprehensive framework for investigating the interaction of this compound with lipid membranes. By employing a combination of these techniques, researchers can gain valuable insights into the peptide's mechanism of action, which is essential for its potential development as a therapeutic agent. The quantitative data and visual workflows presented herein serve as a practical guide for designing and interpreting experiments in this field.
References
- 1. Localized Permeabilization of E. coli Membranes by the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of cecropin-like peptides and their interactions with phospholipid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of morphological changes of HPS membrane caused by cecropin B through scanning electron microscopy and atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial and Antimembrane Activities of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Properties of Cecropin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-inflammatory effects of Cecropin A, a promising antimicrobial peptide with potent immunomodulatory activities. The following sections detail in vitro and in vivo methodologies, key signaling pathways, and data presentation guidelines to facilitate reproducible and robust assessment.
Introduction to this compound's Anti-inflammatory Potential
This compound, originally isolated from the cecropia moth Hyalophora cecropia, is a 37-residue cationic antimicrobial peptide that has demonstrated significant anti-inflammatory properties in various preclinical models.[1] Its mechanism of action extends beyond direct antimicrobial activity to the modulation of host immune responses. This compound has been shown to suppress the production of pro-inflammatory cytokines and mediators, making it a compelling candidate for the development of novel anti-inflammatory therapeutics.[1][2][3] The primary mechanism involves the inhibition of key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, often triggered by inflammatory stimuli like lipopolysaccharide (LPS).[1][4][5]
In Vitro Assessment of Anti-inflammatory Activity
In vitro models are essential for the initial screening and mechanistic evaluation of this compound's anti-inflammatory effects. Macrophage cell lines, such as RAW264.7, are widely used due to their central role in the inflammatory response.
Key In Vitro Assays
-
Lipopolysaccharide (LPS)-Induced Inflammation Model: A common method to mimic bacterial-induced inflammation in vitro.
-
Nitric Oxide (NO) Production Assay (Griess Assay): Measures the production of nitric oxide, a key inflammatory mediator.
-
Pro-inflammatory Cytokine Quantification (ELISA & qPCR): Measures the expression and secretion of cytokines like TNF-α, IL-1β, and IL-6.
-
Western Blot Analysis: To investigate the effect of this compound on the protein expression and phosphorylation status of key signaling molecules in the MAPK and NF-κB pathways.
Experimental Workflow for In Vitro Studies
References
- 1. Anti-inflammatory activities of this compound and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: investigation of a host defense peptide with multifaceted immunomodulatory activity in a chicken hepatic cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insect Cecropins, Antimicrobial Peptides with Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Alleviates Inflammation Through Modulating the Gut Microbiota of C57BL/6 Mice With DSS-Induced IBD [frontiersin.org]
- 5. This compound Alleviates LPS-Induced Oxidative Stress and Apoptosis of Bovine Endometrial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Development of Cecropin A-Based Therapeutic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cecropin A, a 37-amino acid cationic antimicrobial peptide (AMP) originally isolated from the Cecropia moth (Hyalophora cecropia), has emerged as a promising candidate for the development of novel therapeutic agents.[1] Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant (MDR) strains, coupled with its anticancer and anti-inflammatory properties, makes it a molecule of significant interest.[2][3][4] This document provides detailed application notes and experimental protocols to guide researchers in the preclinical development of this compound-based therapeutics.
A primary mechanism of this compound's antimicrobial and anticancer activity is its ability to selectively permeabilize and disrupt cell membranes.[5][6] At low concentrations, it forms ion channels, leading to the dissipation of the membrane potential, while at higher concentrations, it causes membrane fragmentation through a "carpet-like" mechanism.[6][7] This direct physical disruption of the membrane is a key advantage, as it is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways.[1][8]
Beyond its direct lytic activity, this compound also exhibits immunomodulatory effects. It can modulate inflammatory responses by influencing cytokine production and signaling pathways such as the MAPK/ERK and NF-κB pathways.[7][9] However, the therapeutic development of this compound is not without its challenges, including its susceptibility to proteolytic degradation, potential for cytotoxicity at high concentrations, and the need for effective delivery systems for systemic applications.[10][11][12]
These application notes and protocols are designed to provide a comprehensive framework for evaluating the therapeutic potential of this compound and its analogues, addressing both its efficacy and the challenges associated with its development.
Data Presentation
Table 1: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | Gram Stain | Resistance Profile | MIC (µg/mL) | MIC (µM) | Reference(s) |
| Escherichia coli ATCC 25922 | Gram-negative | Susceptible | 0.75 - 2.5 | ~0.19 - 0.62 | [4][13] |
| Escherichia coli K-12 | Gram-negative | Susceptible | 1.7 | ~0.42 | [13] |
| Escherichia coli (MDR clinical isolate) | Gram-negative | MDR | 4 - 8 | ~1.0 - 2.0 | [14] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Susceptible | 0.4 | ~0.1 | [3] |
| Acinetobacter baumannii ATCC 17978 | Gram-negative | Susceptible | 15.6 - 31.2 | ~3.9 - 7.8 | [2] |
| Acinetobacter baumannii (Colistin-resistant) | Gram-negative | MDR | 2 - 8 | ~0.5 - 2.0 | [3] |
| Salmonella enterica (MDR clinical isolate) | Gram-negative | MDR | 4 - 8 | ~1.0 - 2.0 | [14] |
| Staphylococcus aureus ATCC 25923 | Gram-positive | Susceptible | >64 | >16 | [3] |
| Enterococcus faecalis ATCC 29212 | Gram-positive | Susceptible | >64 | >16 | [3] |
Note: MIC values can vary depending on the specific assay conditions and the this compound variant used.
Table 2: Anticancer Activity of this compound (Half-maximal Inhibitory Concentration - IC50)
| Cancer Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Assay | Reference(s) |
| 486P | Bladder Cancer | 200.7 - 373.3 | ~50.2 - 93.3 | LDH | [5][15] |
| RT4 | Bladder Cancer | 200.7 - 373.3 | ~50.2 - 93.3 | LDH | [5][15] |
| 647V | Bladder Cancer | 200.7 - 373.3 | ~50.2 - 93.3 | LDH | [5][15] |
| J82 | Bladder Cancer | 200.7 - 373.3 | ~50.2 - 93.3 | LDH | [5][15] |
| Bladder Cancer (average) | Bladder Cancer | 73.29 - 220.05 | ~18.3 - 55.0 | BrdU/WST-1 | [15][16] |
| MDA-MB-231 | Breast Adenocarcinoma | - | ~60 - 120 | MTT | [17] |
| M14K | Human Mesothelioma | - | ~60 - 120 | MTT | [17] |
| Leukemia cells | Leukemia | - | Therapeutic Index: 6-17 | - | [18] |
Note: IC50 values are highly dependent on the cell line, assay duration, and specific experimental conditions.
Experimental Protocols
Synthesis and Purification of this compound
This protocol describes a general method for the solid-phase synthesis and subsequent purification of this compound.
1.1. Solid-Phase Peptide Synthesis (SPPS) [13][19][20][21][22]
-
Principle: this compound is synthesized on a solid resin support, with amino acids added sequentially.
-
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine in DMF (20%)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
-
Protocol:
-
Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-amino acid using coupling reagents and DIPEA, then add it to the resin to form a peptide bond.
-
Wash the resin extensively with DMF and DCM.
-
Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
-
1.2. Purification by High-Performance Liquid Chromatography (HPLC) [20]
-
Principle: The crude peptide is purified based on its hydrophobicity using reverse-phase HPLC.
-
Materials:
-
Reverse-phase C18 HPLC column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
-
-
Protocol:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 60% over 30 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions corresponding to the major peak.
-
Confirm the purity and identity of the peptide using mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Antimicrobial Activity Assessment
2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [2]
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Materials:
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
-
Protocol:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute to a final concentration of 5 x 10^5 CFU/mL in MHB.
-
Perform a two-fold serial dilution of the this compound stock solution in MHB in the 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection of the wells for turbidity. The MIC is the lowest concentration where no growth is observed.
-
Cytotoxicity and Anticancer Activity Assessment
3.1. MTT Assay for Cell Viability [10][17]
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, indicating cell viability.
-
Materials:
-
Cancer cell lines and normal (non-cancerous) cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48, 72 hours).
-
Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
3.2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity [5][15]
-
Principle: This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, indicating cytotoxicity.
-
Materials:
-
Target cell lines
-
Serum-free cell culture medium
-
LDH assay kit
-
96-well plates
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Replace the medium with serum-free medium containing various concentrations of this compound.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate for the desired time.
-
Transfer the cell supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature, protected from light, for the time specified in the kit's instructions.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity and the IC50 value.
-
Mechanism of Action Studies
4.1. Membrane Permeabilization Assay [23][24][25][26]
-
Principle: This assay uses fluorescent dyes to assess the integrity of bacterial or cancer cell membranes. N-phenyl-1-naphthylamine (NPN) fluoresces in a hydrophobic environment and is used to detect outer membrane permeabilization in Gram-negative bacteria. Propidium iodide (PI) is a nuclear stain that can only enter cells with compromised cytoplasmic membranes.
-
Materials:
-
Bacterial or cancer cells
-
HEPES buffer
-
NPN stock solution
-
Propidium iodide (PI) stock solution
-
Fluorometer or fluorescence plate reader
-
-
Protocol:
-
Harvest cells and resuspend them in HEPES buffer.
-
For outer membrane permeabilization (Gram-negative bacteria):
-
Add NPN to the cell suspension.
-
Measure the baseline fluorescence.
-
Add this compound and monitor the increase in fluorescence over time.
-
-
For inner/cytoplasmic membrane permeabilization:
-
Add PI to the cell suspension.
-
Measure the baseline fluorescence.
-
Add this compound and monitor the increase in fluorescence over time.
-
-
Anti-inflammatory Activity Assessment
5.1. Cytokine Release Assay [27][28][29][30]
-
Principle: This assay measures the effect of this compound on the production of pro-inflammatory and anti-inflammatory cytokines by immune cells (e.g., macrophages) stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)
-
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL).
-
Include appropriate controls (untreated cells, cells treated with LPS alone, cells treated with this compound alone).
-
Incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
5.2. Western Blot Analysis of Signaling Pathways [7][9][29]
-
Principle: This technique is used to detect the phosphorylation (activation) state of key proteins in inflammatory signaling pathways, such as MAPKs (ERK, JNK, p38) and the NF-κB pathway.
-
Materials:
-
RAW 264.7 cells
-
LPS
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-p65, anti-p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed and treat RAW 264.7 cells with this compound and/or LPS for a shorter duration (e.g., 15-60 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
-
In Vivo Efficacy Assessment
6.1. Murine Sepsis Model [7][31][32][33][34]
-
Principle: This model is used to evaluate the in vivo antimicrobial efficacy of this compound in a systemic infection model.
-
Materials:
-
Pathogenic bacterial strain (e.g., E. coli)
-
Mice (e.g., C57BL/6)
-
This compound formulation for injection (e.g., in sterile saline)
-
Sterile saline
-
-
Protocol:
-
Induce sepsis in mice by intraperitoneal injection of a lethal or sub-lethal dose of the bacterial pathogen.
-
Administer this compound at various doses (e.g., 5, 10, 20 mg/kg) via a suitable route (e.g., intraperitoneal or intravenous) at a specific time point post-infection (e.g., 30 minutes).
-
Include a control group receiving the vehicle (sterile saline).
-
Monitor the survival of the mice over a period of several days.
-
In a separate cohort of animals, collect blood and peritoneal lavage fluid at specific time points (e.g., 6 hours post-infection) to determine the bacterial load (CFU counts).
-
Analyze the survival data and bacterial clearance to assess the in vivo efficacy of this compound.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Overview of this compound's dual mechanisms of action.
Experimental Workflow
Caption: Preclinical development workflow for this compound.
Conclusion
This compound holds significant promise as a template for the development of new therapeutics to combat infectious diseases, cancer, and inflammatory conditions. The protocols and data presented here provide a foundational guide for researchers to systematically evaluate its potential. Further research should focus on optimizing its stability, developing targeted delivery systems, and exploring synergistic combinations with existing drugs to enhance its therapeutic efficacy and clinical applicability.
References
- 1. The Antimicrobial Effect Against Multi-drug Resistant Bacteria of the SK4 Peptide: A Novel Hybrid Peptide of Cecropin-A and BMAP-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering of lysin by fusion of antimicrobial peptide (this compound) enhances its antibacterial properties against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. goldbio.com [goldbio.com]
- 7. Efficacy of this compound-melittin peptides on a sepsis model of infection by pan-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hybridization with Insect this compound (1–8) Improve the Stability and Selectivity of Naturally Occurring Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-guided design of a novel, stable, and soluble this compound variant for antimicrobial therapeutic applications | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 12. Novel Formulations for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid-phase synthesis of this compound and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Cytotoxic Effect of this compound and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines [scirp.org]
- 18. digicomst.ie [digicomst.ie]
- 19. Solid-phase synthesis of this compound and related peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Localized Permeabilization of E. coli Membranes by the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. frontiersin.org [frontiersin.org]
- 27. Production of cytokine and NO by RAW 264.7 macrophages and PBMC in vitro incubation with flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Pattern of pro-inflammatory cytokine induction in RAW264.7 mouse macrophages is identical for virulent and attenuated Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 31. Cecropin-like antimicrobial peptide protects mice from lethal E.coli infection | PLOS One [journals.plos.org]
- 32. Cecropin-like antimicrobial peptide protects mice from lethal E.coli infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 34. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cecropin A in Treating Antibiotic-Resistant Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating crisis of antibiotic resistance necessitates the development of novel antimicrobial agents. Cecropin A, a naturally occurring antimicrobial peptide (AMP) originally isolated from the cecropia moth, Hyalophora cecropia, presents a promising alternative to conventional antibiotics.[1][2] This 37-amino acid peptide exhibits potent, broad-spectrum bactericidal activity, particularly against Gram-negative bacteria, including multi-drug resistant (MDR) strains.[2][3][4] Its primary mechanism of action involves the disruption of bacterial cell membranes, a physical process that is less likely to induce resistance compared to the target-specific mechanisms of many traditional antibiotics.[1][5] These application notes provide an overview of this compound's utility, quantitative efficacy data, and detailed protocols for its investigation in a research setting.
Mechanism of Action
This compound is a cationic and amphipathic peptide that, upon encountering a bacterial cell, preferentially interacts with the negatively charged components of the bacterial outer membrane, such as lipopolysaccharides (LPS).[6] This interaction is the initial step in a multi-stage process that leads to bacterial cell death:
-
Electrostatic Binding: The positively charged residues of this compound are attracted to the anionic bacterial membrane.
-
Membrane Insertion and Permeabilization: Following binding, this compound inserts into the lipid bilayer, leading to membrane permeabilization.[5][7] This process is often described by the "carpet" model, where the peptides accumulate on the membrane surface, disrupting its integrity and forming transient pores or channels.[5]
-
Ion Channel Formation: The inserted peptides can form ion channels, leading to the depolarization of the membrane potential.[5]
-
Cell Lysis: The loss of membrane integrity results in the leakage of essential intracellular components and ultimately, cell death.[1][8]
This direct, membrane-targeting mechanism is rapid and effective against a range of antibiotic-resistant pathogens.[3][9]
Signaling Pathway and Anti-Inflammatory Effects
Beyond its direct bactericidal activity, this compound has been shown to modulate host cell signaling pathways, contributing to its therapeutic potential. In porcine intestinal epithelial cells, this compound can enhance intestinal barrier function by upregulating the expression of tight junction proteins. This effect is mediated through the suppression of the MEK/ERK signaling pathway.[10] Additionally, this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6 in response to bacterial components like LPS.[2][6]
Data Presentation
Table 1: In Vitro Antibacterial Activity of this compound Against Antibiotic-Resistant Bacteria
| Bacterial Species | Strain Information | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 1.5 - 6.25 | 1.5 - 6.25 | [10] |
| Escherichia coli | ML-35p | ~0.9 (50% killing) | ~2.5 (>99% killing) | [5] |
| Acinetobacter baumannii | CCARM 12026 (MDR) | 4 - 64 | - | [3] |
| Acinetobacter baumannii | Colistin-Resistan | 2 - 8 | 2 - 8 | [9] |
| Pseudomonas aeruginosa | ATCC 27853 | 4 - 64 | - | [3] |
| Klebsiella pneumoniae | - | 4 - 64 | - | [3] |
| Staphylococcus aureus | RN4220 | 4 | - | [11] |
| Staphylococcus aureus | ATCC 25923 (MRSA) | 4 | - | [12] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Note that values can vary based on the specific strain and experimental conditions.
Table 2: Cytotoxicity Profile of this compound
| Cell Line / Type | Assay | Concentration | % Cytotoxicity / Hemolysis | Reference |
| Human Red Blood Cells | Hemolysis Assay | Low µM range | Low hemolytic effect | [13] |
| Murine Macrophages (RAW264.7) | CCK-8 | < 100 µM | Very low cytotoxicity | [6] |
| Human Leukemia Cells (HL-60) | Viability Assay | 20-50 µM | Dose-dependent cytotoxicity | [14] |
| Benign Fibroblasts | WST-1, LDH | Up to 400 µg/mL | Significantly less susceptible than cancer cells | [15][16] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method to determine the MIC and MBC of this compound against a target bacterial strain.
Materials:
-
This compound peptide
-
Target antibiotic-resistant bacterial strain
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Agar plates
Procedure:
-
Bacterial Inoculum Preparation: a. Culture the bacterial strain overnight on an appropriate agar plate. b. Inoculate a few colonies into sterile broth and incubate until the culture reaches the exponential growth phase. c. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Peptide Dilution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid). b. Perform two-fold serial dilutions of the this compound stock solution in MHB directly in the 96-well plate to obtain a range of desired concentrations.
-
Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well containing the this compound dilutions. b. Include a positive control (bacteria without peptide) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]
-
MBC Determination: a. Take an aliquot (e.g., 10 µL) from each well that shows no visible growth. b. Spot-plate the aliquots onto fresh agar plates. c. Incubate the agar plates at 37°C for 24 hours. d. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial count.[6][17]
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol measures the effect of this compound on the viability of mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293, RAW264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well. b. Incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. c. Include untreated cells as a control. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals. b. Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals. c. Shake the plate gently to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 3: In Vivo Efficacy using a Galleria mellonella Infection Model
This protocol provides a preliminary assessment of this compound's in vivo efficacy in a simple invertebrate model.
Materials:
-
Galleria mellonella larvae in their final instar stage
-
Antibiotic-resistant bacterial strain
-
This compound
-
Phosphate-buffered saline (PBS)
-
Hamilton syringes
Procedure:
-
Infection: a. Inject a lethal dose of the bacterial suspension into the hemocoel of the larvae via the last left proleg. b. A control group should be injected with sterile PBS.
-
Treatment: a. At a specified time post-infection (e.g., 30 minutes), inject a solution of this compound at various concentrations into a different proleg. b. An infected, untreated group should also be included.
-
Monitoring: a. Incubate the larvae at 37°C and monitor their survival over several days. b. Record the number of surviving larvae at regular intervals.
-
Data Analysis: a. Plot survival curves (e.g., Kaplan-Meier) and compare the survival rates between the treated and untreated groups.[12]
Conclusion
This compound demonstrates significant potential as a therapeutic agent against antibiotic-resistant infections due to its potent bactericidal activity and its membrane-disrupting mechanism of action. Its favorable cytotoxicity profile and anti-inflammatory properties further enhance its appeal for drug development. The provided protocols offer a framework for the continued investigation of this compound and its analogs in the fight against antimicrobial resistance.
References
- 1. Cecropin - Wikipedia [en.wikipedia.org]
- 2. Anti-inflammatory activities of this compound and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bactericidal Effect of this compound Fused Endolysin on Drug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Synergistic Antimicrobial Activity of Essential Oils and this compound Natural Peptide on Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial and Antimembrane Activities of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Localized Permeabilization of E. coli Membranes by the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of action on Escherichia coli of cecropin P1 and PR-39, two antibacterial peptides from pig intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound Modulates Tight Junction-Related Protein Expression and Enhances the Barrier Function of Porcine Intestinal Epithelial Cells by Suppressing the MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Selective cytotoxicity of the antibacterial peptide ABP-dHC-Cecropin A and its analog towards leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The antimicrobial peptide this compound induces caspase-independent cell death in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the synergistic effects of Cecropin A with antibiotics
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, researchers are exploring innovative strategies to enhance the efficacy of existing antibiotics. One promising avenue is the use of antimicrobial peptides (AMPs) in combination therapy. This application note delves into the synergistic effects of Cecropin A, a potent AMP, with conventional antibiotics, providing detailed protocols and data for researchers, scientists, and drug development professionals.
The primary mechanism behind the synergy of this compound with antibiotics lies in its ability to disrupt the integrity of bacterial cell membranes. This permeabilization facilitates the entry of antibiotics into the bacterial cell, allowing them to reach their intracellular targets at concentrations that would otherwise be ineffective. This combined action not only enhances the antimicrobial effect but can also help in overcoming existing resistance mechanisms.
Quantitative Analysis of Synergistic Activity
The synergistic interactions between this compound and various antibiotics have been quantified using the checkerboard assay, with the results expressed as the Fractional Inhibitory Concentration (FIC) index. A FICI of ≤ 0.5 is indicative of synergy.
| Microorganism | This compound Derivative | Antibiotic | FIC Index | Fold Reduction in MIC | Reference |
| Pseudomonas aeruginosa | Cecropin A2 | Tetracycline | < 0.5 | 8-fold for both agents | [1][2] |
| Pseudomonas aeruginosa | Cecropin A2 | Doxycycline | < 0.5 | Not Specified | [1] |
| Uropathogenic E. coli | This compound | Nalidixic acid | Synergistic | Not Specified | [3] |
| *Multi-drug resistant P. aeruginosa | BP100 (this compound-Melittin hybrid) | Ciprofloxacin | Synergistic | Not Specified | [4] |
| Salmonella Typhimurium | This compound | Satureja montana Essential Oil | < 1.0 (Synergistic) | Not Specified | [5][6] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic interactions. The following sections provide step-by-step protocols for the key experiments cited in the investigation of this compound and antibiotic synergy.
Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agent combinations.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with a selected antibiotic.
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Antibiotic stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound and the antibiotic in CAMHB at a concentration at least 4-fold higher than the expected Minimum Inhibitory Concentration (MIC).
-
Plate Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
In the first column, add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions down the column.
-
Similarly, in the first row, add 100 µL of the antibiotic stock solution to the first well and perform serial two-fold dilutions across the row.
-
This creates a concentration gradient of this compound along the y-axis and the antibiotic along the x-axis.
-
-
Inoculation: Prepare a bacterial inoculum to a final concentration of 5 x 10^5 CFU/mL in CAMHB. Add 100 µL of the inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination by visual inspection for turbidity or by measuring absorbance at 600 nm.
-
The FIC index is calculated using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Interpretation of FIC Index:
-
Time-Kill Curve Assay Protocol
Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Objective: To assess the rate of bacterial killing by this compound, an antibiotic, and their combination.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound and antibiotic at desired concentrations (e.g., MIC, 2x MIC)
-
CAMHB
-
Sterile tubes
-
Agar plates
-
Incubator and shaker
Procedure:
-
Preparation of Cultures: Grow bacteria to the mid-logarithmic phase and dilute to a starting concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Treatment Groups: Prepare tubes with the following conditions:
-
Growth control (no antimicrobial agent)
-
This compound alone
-
Antibiotic alone
-
This compound and antibiotic in combination
-
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Colony Counting: Perform serial dilutions of the aliquots and plate them on agar plates. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies (CFU/mL) for each time point and treatment group. Plot the log10 CFU/mL against time.
Membrane Permeabilization Assay Protocol
This assay measures the extent of bacterial membrane damage caused by this compound using a fluorescent dye like propidium iodide (PI), which can only enter cells with compromised membranes.
Objective: To determine the effect of this compound on bacterial membrane integrity.
Materials:
-
Bacterial culture
-
This compound solution
-
Propidium Iodide (PI) stock solution
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Bacterial Preparation: Harvest mid-log phase bacteria by centrifugation, wash, and resuspend in PBS to a specific optical density.
-
Treatment: Add this compound to the bacterial suspension at the desired concentration. An untreated sample serves as a negative control.
-
Incubation: Incubate the samples at 37°C for a specified period (e.g., 30 minutes).
-
Staining: Add PI to each sample to a final concentration of 1-5 µg/mL and incubate in the dark for 10-15 minutes.
-
Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the stained cells using a fluorescence microscope. An increase in fluorescence indicates membrane permeabilization.[4][10][11]
Mechanism of Synergistic Action
The synergistic effect of this compound with antibiotics is primarily attributed to its membrane-disrupting properties. The following diagram illustrates this proposed mechanism.
Conclusion
The combination of this compound with conventional antibiotics presents a promising strategy to combat antibiotic-resistant bacteria. The data and protocols provided in this application note offer a framework for researchers to further investigate and harness the potential of these synergistic interactions in the development of novel antimicrobial therapies. The ability of this compound to permeabilize bacterial membranes highlights a powerful approach to re-sensitize resistant strains to existing antibiotics, thereby extending their therapeutic lifespan.
References
- 1. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.mit.edu [web.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI Membrane Permeability Assay [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Recombinant Cecropin A Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low-yield challenges during recombinant Cecropin A production.
Troubleshooting Guides & FAQs
Expression & Host-Related Issues
Question: My E. coli culture grows very slowly or lyses after induction when expressing this compound. What is the cause and how can I solve it?
Answer: This is a common issue caused by the inherent toxicity of the antimicrobial peptide this compound to the bacterial host.[1][2] To mitigate this, several strategies can be employed:
-
Use a Fusion Partner: Expressing this compound as a fusion protein can sequester its activity and reduce toxicity.[1][3] Common fusion partners include Thioredoxin (TRX), Glutathione S-transferase (GST), Small Ubiquitin-like Modifier (SUMO), and self-aggregating proteins like ELK16.[3][4][5]
-
Tightly Regulated Promoter: Use an expression vector with a tightly controlled promoter (e.g., pBAD) to minimize basal expression of this compound before induction.[6]
-
Optimized Induction Conditions: Lowering the induction temperature (e.g., 16-25°C) and reducing the inducer concentration (e.g., 0.1-0.5 mM IPTG) can slow down protein expression, allowing the host cells to better tolerate the toxic peptide.[4][6]
-
Host Strain Selection: Consider using host strains like BL21(DE3)pLysS or pLysE, which produce T7 lysozyme to reduce basal expression from T7 promoters.[6]
Question: I am observing very low or no expression of my this compound fusion protein. What are the possible reasons and troubleshooting steps?
Answer: Low or no expression can stem from several factors at the genetic and protein expression levels:
-
Codon Usage: The codon usage of the this compound gene may not be optimal for the expression host. Codon optimization of the gene sequence to match the host's preferred codons can significantly enhance translation efficiency.[4][7][8][9]
-
Plasmid Integrity: Verify the integrity of your expression construct through sequencing to ensure there are no mutations, frame shifts, or premature stop codons.[6]
-
Inefficient Transcription or Translation: Ensure your vector contains a strong promoter and an efficient ribosome binding site.[10]
-
Protein Degradation: The expressed this compound may be susceptible to host cell proteases. Using protease-deficient host strains or optimizing expression for inclusion body formation can protect the peptide from degradation.[1][2]
Question: My this compound is expressed as insoluble inclusion bodies. How can I improve its solubility?
Answer: While expression in inclusion bodies can protect the peptide from proteolysis, it requires additional refolding steps.[10] To increase the yield of soluble this compound:
-
Lower Expression Temperature: Reducing the temperature to 16-25°C after induction can slow down protein synthesis and promote proper folding.[4][5][6]
-
Solubilizing Fusion Partners: Fusion tags like Thioredoxin (TRX) and Glutathione S-transferase (GST) are known to enhance the solubility of their fusion partners.[4]
-
Change Expression Host: If E. coli fails to produce soluble protein, consider alternative expression systems like Pichia pastoris or cell-free systems.[4][11]
Purification & Cleavage Issues
Question: I have a low recovery of this compound after purification. What are the potential causes and solutions?
Answer: Low recovery during purification can be due to issues with the purification method or instability of the peptide:
-
Inefficient Affinity Chromatography: If using a His-tag, ensure that the tag is accessible and not buried within the folded protein. Optimize binding and elution conditions (e.g., imidazole concentration).[1]
-
Non-Specific Binding: this compound is a cationic peptide and may bind non-specifically to chromatography resins. Adjusting the ionic strength of the buffers can help to reduce these interactions.[1]
-
Alternative Purification Strategies: For fusion proteins like ELK16, a simple and cost-effective purification can be achieved through centrifugation and acid treatment.[4][12] Cationic elastin-like polypeptides (CELP) fusions allow for purification by inverse transition cycling (ITC).[13]
Question: The cleavage of the fusion tag from my this compound is inefficient. How can I improve the cleavage reaction?
Answer: Incomplete cleavage of the fusion tag is a common problem that reduces the yield of the final, active peptide.
-
Enzyme to Substrate Ratio: Optimize the ratio of the protease (e.g., enterokinase, SUMOase, intein) to the fusion protein.
-
Cleavage Conditions: Ensure optimal buffer composition (pH, ionic strength), temperature, and incubation time for the specific protease being used.[1][3] For intein-mediated cleavage, factors like DTT concentration are critical.[4]
-
Linker Sequences: The presence of a flexible linker (e.g., a short glycine-rich sequence) between the fusion tag and this compound can improve the accessibility of the cleavage site for the protease.[3]
Quantitative Data Summary
Table 1: Comparison of Recombinant this compound Yields from Different Expression Systems
| Expression System | Fusion Partner | Purification Method | Yield | Purity | Reference |
| E. coli (AT-HIS system) | His-tag | Nickel Affinity Chromatography | 0.41 µg/mg wet cell weight | 92.1% | [4][14] |
| Cell-Free (CF system) | His-tag | Nickel Affinity Chromatography | 0.93 µg/mg wet cell weight | 90.4% | [4][14] |
| E. coli (SA-ELK16 system) | ELK16 | Centrifugation & Acetic Acid Treatment | 6.2 µg/mg wet cell weight | ~99.8% | [4][12][14] |
| E. coli | Cationic Elastin-Like Polypeptide (CELP) | Inverse Transition Cycling (ITC) | 1.2 mg from 100 mL culture | High | [13] |
| E. coli | Thioredoxin (TRX) & His-tag | HisTrap HP Affinity Column & HPLC | 11.2 mg from 1 L culture | High | [15] |
Experimental Protocols
Protocol 1: Recombinant this compound Production using the SA-ELK16 System in E. coli
This protocol is adapted from the methods described by Pan et al. (2018).[4]
-
Vector Construction:
-
The gene sequence for this compound, codon-optimized for E. coli expression, is fused to the gene for the self-aggregating protein ELK16, often with an intein cleavage site in between.
-
This entire construct is cloned into an appropriate expression vector, such as pET30a.
-
-
Expression:
-
Transform the expression vector into a suitable E. coli strain, such as BL21(DE3).
-
Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger culture with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.2-1.0 mM.
-
Incubate the culture at a lower temperature, for example, 16°C for 24 hours, to promote the formation of inclusion bodies containing the fusion protein.
-
-
Purification and Cleavage:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
-
Collect the insoluble fraction (containing the CecA-Intein-ELK16 fusion protein) by centrifugation.
-
Wash the inclusion bodies to remove contaminants.
-
Resuspend the washed inclusion bodies in a cleavage buffer containing a reducing agent like DTT to induce intein self-cleavage.
-
Incubate under optimized conditions (e.g., 4-25°C for several hours) to allow for the release of this compound.
-
Separate the cleaved this compound from the fusion partner and other impurities, often through simple centrifugation and/or acid precipitation.
-
Visualizations
Caption: Experimental workflow for recombinant this compound production.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Expression of Antimicrobial Peptide (AMP), Cecropin B, in a Fused Form to SUMO Tag With or Without Three-Glycine Linker in Escherichia coli and Evaluation of Bacteriolytic Activity of the Purified AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and efficient production of this compound antibacterial peptide in Escherichia coli by fusion with a self-aggregating protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Exploring Codon Adjustment Strategies towards Escherichia coli-Based Production of Viral Proteins Encoded by HTH1, a Novel Prophage of the Marine Bacterium Hypnocyclicus thermotrophus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Codon Optimization Tool | VectorBuilder [en.vectorbuilder.com]
- 9. Codon optimization, expression in Escherichia coli, and immunogenicity analysis of deformed wing virus (DWV) structural protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 11. Cecropin-like antimicrobial peptide protects mice from lethal E.coli infection | PLOS One [journals.plos.org]
- 12. Rapid and efficient production of this compound antibacterial peptide in Escherichia coli by fusion with a self-aggregating protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression and purification of the antimicrobial peptide cecropin AD by fusion with cationic elastin-like polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Improving the solubility and stability of Cecropin A in aqueous solutions
Welcome to the technical support center for Cecropin A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in handling this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a cationic peptide and is generally soluble in aqueous solutions.[1] One supplier reports a solubility of ≥ 50 mg/mL in water.[2] Its solubility is influenced by its amino acid composition, net charge, and the pH of the solution.[3][4] As a basic peptide, its solubility is typically better in slightly acidic conditions.[5][6]
Q2: What is the best solvent for initially dissolving lyophilized this compound?
A2: For initial reconstitution, it is recommended to use sterile, distilled water.[7] If solubility in water is limited, a dilute acidic solution, such as 10% acetic acid, can be used.[5][8] For highly hydrophobic preparations or if aggregation is observed, a small amount of an organic co-solvent like dimethyl sulfoxide (DMSO) followed by dilution with an aqueous buffer may be necessary.[9][10]
Q3: How should I store this compound solutions?
A3: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment, where it can be stable for several years.[6] Once dissolved, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[6] For short-term storage of a few weeks, a frozen solution may be acceptable.[6]
Q4: Can I store this compound solutions at 4°C?
A4: While lyophilized peptides can be stored for short periods in a refrigerator at 4°C, storing this compound in solution at this temperature is not recommended for long durations as it may be prone to degradation.[6]
Q5: What factors can affect the stability of this compound in aqueous solutions?
A5: The stability of this compound can be influenced by several factors, including pH, temperature, ionic strength, and the presence of proteases.[11][12] Changes in pH away from the optimal range can lead to chemical degradation, while elevated temperatures can accelerate this process. High salt concentrations may also impact stability.[12]
Troubleshooting Guides
Issue 1: Lyophilized this compound powder will not dissolve.
-
Question: I am having difficulty dissolving my lyophilized this compound in water. The solution is cloudy or has visible particles. What should I do?
-
Answer:
-
Verify the Peptide's Charge: this compound is a basic peptide.[5] Basic peptides dissolve more readily in acidic solutions.
-
Use a Dilute Acid: Try dissolving the peptide in a small amount of 10% acetic acid.[5] Once dissolved, you can dilute it to your desired concentration with your experimental buffer.
-
Sonication: Gentle sonication can help to break up aggregates and improve dissolution.[13]
-
Gentle Warming: Warming the solution to a temperature not exceeding 40°C may aid in solubilization.[5]
-
Organic Co-solvents: For very hydrophobic preparations, a small amount of DMSO can be used to initially dissolve the peptide, followed by a stepwise dilution with an aqueous buffer.[9]
-
Issue 2: this compound precipitates out of solution after dilution or during an experiment.
-
Question: My this compound dissolved initially, but then it precipitated when I diluted it into my buffer or during my assay. How can I prevent this?
-
Answer:
-
Check the Buffer pH: this compound has an isoelectric point (pI) at which it has a net neutral charge and is least soluble. Ensure your buffer's pH is not close to the pI of your specific this compound sequence. For basic peptides, a pH below the pI is generally better for solubility.
-
Avoid High Salt Concentrations: High ionic strength can sometimes decrease peptide solubility.[5] Try reducing the salt concentration of your buffer if possible.
-
Use of Excipients: Consider adding solubility-enhancing excipients to your formulation. These can include certain amino acids, sugars, or non-ionic surfactants.
-
Lower the Peptide Concentration: It's possible you are exceeding the solubility limit of this compound in that specific buffer. Try working with a lower concentration.
-
Issue 3: Loss of this compound activity over time in solution.
-
Question: I am observing a decrease in the antimicrobial activity of my this compound stock solution over time. What could be the cause and how can I mitigate it?
-
Answer:
-
Improper Storage: Ensure your stock solutions are stored at -20°C or -80°C and that you are using fresh aliquots for each experiment to avoid multiple freeze-thaw cycles.[6]
-
Chemical Degradation: Peptides can undergo chemical degradation in aqueous solutions. The rate of degradation is often pH and temperature-dependent. Storing in a slightly acidic buffer may improve stability.
-
Proteolytic Degradation: If your solution is not sterile or if it is being used in a complex biological medium, proteases may be degrading the peptide. Work under sterile conditions and consider the use of protease inhibitors if appropriate for your application.
-
Adsorption to Surfaces: Peptides can adsorb to the surface of plastic or glass vials, leading to a decrease in the effective concentration. Using low-protein-binding tubes can help to minimize this effect.
-
Quantitative Data
| Solvent | pH | Temperature | Solubility | Reference |
| Water | Neutral | Room Temperature | ≥ 50 mg/mL | [2] |
| 2.5% Acetic Acid | Acidic | Room Temperature | Sufficient for solubilization of aggregates | [14] |
Experimental Protocols
Protocol 1: Standard Solubilization of this compound
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
Add a small volume of sterile, distilled water to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Gently vortex or sonicate the vial to aid dissolution.
-
If the peptide does not fully dissolve, add 10% acetic acid dropwise while vortexing until the solution becomes clear.
-
Once dissolved, dilute the stock solution to the desired working concentration using your experimental buffer.
-
For storage, aliquot the stock solution into low-protein-binding tubes and store at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound by RP-HPLC
-
Preparation of this compound Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the aqueous buffer of interest.
-
Incubation: Aliquot the solution into several vials and incubate them under different conditions (e.g., 4°C, 25°C, 40°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), remove a vial from each condition.
-
HPLC Analysis:
-
Use a C18 reverse-phase HPLC column.
-
Employ a mobile phase gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the initial time point (t=0).
-
The appearance of new peaks may indicate degradation products.
-
Diagrams
Caption: Workflow for improving the solubility of this compound.
Caption: Logical flow for assessing the stability of this compound.
References
- 1. Roles of Hydrophobicity and Charge Distribution of Cationic Antimicrobial Peptides in Peptide-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. lifetein.com [lifetein.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 7. genscript.com [genscript.com]
- 8. genscript.com [genscript.com]
- 9. jpt.com [jpt.com]
- 10. An Alternative Solution for Peptide Drug Development, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 11. Structure-guided design of a novel, stable, and soluble this compound variant for antimicrobial therapeutic applications | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 12. Hybridization with Insect this compound (1–8) Improve the Stability and Selectivity of Naturally Occurring Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 14. Rapid and efficient production of this compound antibacterial peptide in Escherichia coli by fusion with a self-aggregating protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cecropin A Purification to Remove Endotoxins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of the antimicrobial peptide Cecropin A, with a specific focus on effective endotoxin removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of endotoxin contamination in recombinant this compound preparations?
Endotoxin contamination in recombinant this compound preparations primarily originates from the outer membrane of Gram-negative bacteria, such as E. coli, which are commonly used as expression hosts.[1] Endotoxins, also known as lipopolysaccharides (LPS), are released during cell lysis and can contaminate the final peptide product. Other potential sources include contaminated reagents, water, and laboratory equipment used during the purification process.
Q2: Why is it crucial to remove endotoxins from this compound preparations intended for research or therapeutic use?
Endotoxins are potent pyrogens, meaning they can induce fever and a strong inflammatory response in humans and animals, even at very low concentrations.[2] If present in this compound preparations used for in vivo studies or as a therapeutic agent, endotoxins can lead to severe adverse effects, including septic shock.[3] Therefore, their removal is a critical step to ensure the safety and reliability of experimental results and the viability of this compound as a drug candidate.
Q3: What is the principle of the Limulus Amebocyte Lysate (LAL) assay for endotoxin detection?
The LAL assay is the gold standard for detecting and quantifying endotoxins.[4] It utilizes a lysate derived from the amebocytes (blood cells) of the horseshoe crab (Limulus polyphemus).[2][5][6] In the presence of endotoxins, a coagulation cascade is triggered in the lysate.[6][7] This reaction can be measured in several ways:
-
Gel-clot method: A qualitative test where the formation of a solid gel indicates the presence of endotoxins.[4][7]
-
Turbidimetric method: A quantitative assay that measures the increase in turbidity as the clot forms.[5][6]
-
Chromogenic method: A quantitative assay where the enzymatic cascade cleaves a chromogenic substrate, resulting in a color change that is proportional to the endotoxin concentration.[4][6][8]
Q4: Can this compound's intrinsic properties interfere with the LAL assay?
Yes, cationic peptides like this compound can sometimes interfere with the LAL assay. Cecropins themselves can bind to and neutralize LPS, which may lead to an underestimation of the actual endotoxin levels.[9][10][11] This interaction can prevent the endotoxin from being detected by the LAL reagent.[9] It is often necessary to perform sample dilutions or use endotoxin-specific buffers to mitigate this interference.
Troubleshooting Guides
Problem 1: High Endotoxin Levels in the Purified this compound
| Possible Cause | Troubleshooting Step |
| Inefficient endotoxin removal method. | Consider switching to or combining different endotoxin removal techniques. For example, follow up an initial ion-exchange chromatography step with a polymyxin B affinity column for more stringent removal.[12][13] |
| Endotoxin aggregation. | Endotoxins can form large aggregates that may be difficult to remove.[9] Consider using detergents like Triton X-114 in a two-phase extraction to break up these aggregates.[14][15][16] |
| Re-contamination after purification. | Ensure all buffers, water, and equipment used in the final purification and storage steps are pyrogen-free.[17] |
| This compound-endotoxin complexes. | The cationic nature of this compound can lead to the formation of stable complexes with negatively charged endotoxins.[18] To disrupt these complexes, consider adjusting the pH or ionic strength of your buffers during purification.[18] |
Problem 2: Low this compound Recovery After Endotoxin Removal
| Possible Cause | Troubleshooting Step |
| Non-specific binding to the removal matrix. | If using affinity or ion-exchange chromatography, your this compound may be binding to the resin along with the endotoxins. Optimize the buffer conditions (pH, salt concentration) to favor the elution of this compound while retaining the endotoxin.[18] |
| Peptide precipitation. | Changes in buffer composition during endotoxin removal might cause this compound to precipitate. Ensure the peptide remains soluble throughout the process by adjusting the pH or adding solubilizing agents. |
| Loss during two-phase extraction. | If using a detergent-based two-phase extraction, some of the this compound might partition into the detergent-rich phase with the endotoxins. Optimize the extraction conditions to maximize the partitioning of this compound into the aqueous phase.[19] |
Problem 3: Inconsistent or Unreliable LAL Assay Results
| Possible Cause | Troubleshooting Step |
| Inhibition or enhancement of the LAL reaction by the sample. | As mentioned in the FAQ, this compound can interfere with the assay. Prepare a dilution series of your sample to find a dilution factor that overcomes this interference. Also, ensure the pH of the sample is within the optimal range for the LAL assay (typically 6.0-8.0).[8] |
| Contamination of LAL assay reagents. | Use pyrogen-free water, pipette tips, and tubes for all steps of the LAL assay to avoid false positives. |
| Incorrect standard curve preparation. | A valid standard curve is essential for accurate quantification.[8] Ensure proper reconstitution and dilution of the endotoxin standard. The coefficient of determination (R²) for the standard curve should be ≥ 0.98.[8] |
Data Presentation: Comparison of Endotoxin Removal Methods
| Method | Principle | Endotoxin Removal Efficiency | This compound Recovery | Advantages | Disadvantages |
| Anion-Exchange Chromatography | Endotoxins are negatively charged and bind to a positively charged resin, while the cationic this compound flows through.[20] | Good to Excellent | High | Rapid processing, scalable, and cost-effective.[20] | Efficiency can be dependent on the pI of the peptide. |
| Polymyxin B Affinity Chromatography | Polymyxin B, an antibiotic, has a high affinity for the lipid A portion of endotoxins.[12] | Excellent (>99%)[12] | Generally High (>90%) | High specificity for endotoxins.[20] | Can be expensive, and potential for polymyxin B leaching. |
| Two-Phase Extraction (Triton X-114) | Utilizes the temperature-dependent phase separation of the non-ionic detergent Triton X-114 to partition endotoxins into a detergent-rich phase.[15][16] | Up to 99% with multiple cycles.[15] | Variable, dependent on peptide properties. | Effective for disrupting endotoxin aggregates and can be cost-effective.[16] | Residual detergent may need to be removed in a subsequent step. |
| Ultrafiltration | Separates molecules based on size. Endotoxin aggregates are larger than the this compound monomer.[13][19] | Moderate | High | Simple and can be used for buffer exchange simultaneously. | Inefficient if endotoxins do not form large aggregates or if they are complexed with the peptide.[13][15] |
Experimental Protocols
Protocol 1: Endotoxin Removal using Polymyxin B Affinity Chromatography
-
Materials:
-
Polymyxin B affinity resin
-
Chromatography column
-
Pyrogen-free buffers:
-
Equilibration Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Wash Buffer: 20 mM Tris-HCl, 500 mM NaCl, pH 7.4
-
Elution Buffer (for regenerating the column, not for eluting this compound): 1% deoxycholate in pyrogen-free water
-
-
This compound sample with endotoxin contamination.
-
-
Methodology:
-
Pack the chromatography column with the polymyxin B affinity resin according to the manufacturer's instructions.
-
Equilibrate the column with at least 5 column volumes of Equilibration Buffer.
-
Load the this compound sample onto the column. The cationic this compound should not bind to the resin.
-
Collect the flow-through fraction, which contains the purified this compound.
-
Wash the column with 3-5 column volumes of Wash Buffer to remove any non-specifically bound molecules.
-
The collected flow-through and wash fractions now contain the this compound with reduced endotoxin levels.
-
Regenerate the column by washing with 3-5 column volumes of Elution Buffer, followed by re-equilibration with the Equilibration Buffer.
-
Protocol 2: Chromogenic Limulus Amebocyte Lysate (LAL) Assay
-
Materials:
-
Methodology:
-
Reconstitute the LAL reagent, endotoxin standard, and chromogenic substrate according to the kit manufacturer's instructions, using pyrogen-free water.
-
Prepare a series of endotoxin standards by serial dilution of the reconstituted endotoxin standard.
-
Prepare dilutions of the this compound sample to be tested. A range of dilutions is recommended to mitigate potential product interference.
-
Add 50 µL of each standard, sample dilution, and a blank (pyrogen-free water) to separate wells of the microplate in triplicate.[8]
-
Add 50 µL of the reconstituted LAL reagent to each well.[8]
-
Incubate the plate at 37°C for the time specified in the kit protocol (typically 10-15 minutes).
-
Add 100 µL of the reconstituted chromogenic substrate to each well and incubate at 37°C for the recommended time (e.g., 6 minutes).
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 25% acetic acid) to each well.[3]
-
Read the absorbance of each well at 405 nm using the microplate reader.[6][8]
-
Generate a standard curve by plotting the average absorbance of the standards against their corresponding endotoxin concentrations.
-
Determine the endotoxin concentration in the this compound samples by interpolating their absorbance values on the standard curve and accounting for the dilution factor.
-
Visualizations
Caption: Workflow for this compound purification with integrated endotoxin removal steps.
References
- 1. Endotoxin Contaminations and its Consequences in New Treatments of CRISPR/Cas9 | FUJIFILM Wako [wakopyrostar.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. Anti-Endotoxin 9-Meric Peptide with Therapeutic Potential for the Treatment of Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 6. How Does the LAL Assay Work? | PYROSTAR™ [wakopyrostar.com]
- 7. LAL Assays | Lonza [bioscience.lonza.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 12. Removal of gram-negative endotoxin from solutions by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sites.ualberta.ca [sites.ualberta.ca]
- 16. Optimized Triton X-114 assisted lipopolysaccharide (LPS) removal method reveals the immunomodulatory effect of food proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rdworldonline.com [rdworldonline.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. acciusa.com [acciusa.com]
- 20. sinobiological.com [sinobiological.com]
Technical Support Center: Enhancing Cecropin A Stability Against Serum Proteases
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on modifying Cecropin A to improve its resistance to serum proteases.
Troubleshooting Guides
This section addresses specific issues that may arise during the modification and evaluation of this compound analogs.
Problem 1: Modified this compound analog shows low or no antimicrobial activity.
| Possible Cause | Suggested Solution |
| Loss of Critical Structure: The modification may have disrupted the amphipathic α-helical structure essential for antimicrobial action. | - Perform circular dichroism (CD) spectroscopy to analyze the secondary structure of the peptide analog in membrane-mimicking environments (e.g., SDS micelles or TFE). - If the helical content is reduced, reconsider the position and type of modification. For instance, substitutions within the hydrophobic face of the helix can be particularly disruptive. |
| Steric Hindrance: Large modifications (e.g., PEGylation, fusion proteins) might block the peptide's interaction with the microbial membrane. | - Introduce a flexible linker (e.g., Gly-Ser repeats) between this compound and the modifying group. - Experiment with smaller modifications or different attachment sites. |
| Altered Charge Distribution: Changes in the net positive charge can weaken the initial electrostatic attraction to negatively charged bacterial membranes. | - Calculate the theoretical isoelectric point (pI) of the modified peptide. - If the net charge is significantly reduced, consider substitutions that maintain or increase the positive charge (e.g., replacing neutral amino acids with Lys or Arg). |
| Peptide Aggregation: The modified peptide may be aggregating in the assay buffer, reducing its effective concentration. | - Test the solubility of the peptide in the antimicrobial assay buffer. - If aggregation is observed, try different buffer systems or add solubilizing agents that are compatible with the assay.[1] |
Problem 2: Modified this compound analog still shows rapid degradation in serum.
| Possible Cause | Suggested Solution |
| Cleavage at Unmodified Sites: Proteases may be cleaving the peptide at recognition sites that were not altered. | - Use mass spectrometry (MS) to identify the degradation products and pinpoint the exact cleavage sites. - Once identified, apply targeted modifications to these new sites (e.g., D-amino acid substitution, N-methylation). |
| Insufficient Protection from a Single Modification: One type of modification may not be enough to protect against a wide range of serum proteases. | - Combine different stabilization strategies. For example, use D-amino acids at known cleavage sites and amidate the C-terminus.[2][3] - Consider more global modifications like cyclization to reduce the number of accessible cleavage sites.[4] |
| Exoprotease Activity: If modifications were focused on internal sites, exoproteases might be degrading the peptide from the termini. | - Modify the N-terminus (e.g., acetylation) and/or the C-terminus (e.g., amidation) to block exoprotease activity.[2] |
Problem 3: Difficulty in synthesizing or purifying the modified this compound analog.
| Possible Cause | Suggested Solution |
| Poor Coupling Efficiency during Solid-Phase Peptide Synthesis (SPPS): Bulky or unusual amino acids can hinder the coupling reaction. | - Use specialized coupling reagents (e.g., HATU, HCTU) and extend coupling times. - Double-couple problematic residues. |
| Aggregation during Synthesis: The growing peptide chain may aggregate on the resin. | - Incorporate backbone protection strategies (e.g., Hmb) for hydrophobic sequences.[5] - Perform the synthesis at a slightly elevated temperature. |
| Low Cleavage Yield or Incomplete Deprotection: The peptide is not efficiently cleaved from the resin, or side-chain protecting groups are not fully removed. | - Optimize the cleavage cocktail based on the peptide sequence and protecting groups used. - Increase the cleavage time or repeat the cleavage step. |
| Hydrophobicity Leading to Poor Solubility/Purification: The modified peptide is highly hydrophobic and precipitates after cleavage or does not behave well during RP-HPLC. | - After cleavage, precipitate the peptide in cold diethyl ether and then dissolve the pellet in a strong solvent like trifluoroethanol (TFE) before diluting it into the HPLC mobile phase.[5] - Use a shallow gradient during RP-HPLC purification and consider adding a small percentage of formic acid or TFE to the mobile phase to improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to increase this compound's resistance to serum proteases?
Several strategies can be employed, often in combination:
-
D-Amino Acid Substitution: Replacing L-amino acids at protease cleavage sites with their D-enantiomers makes the peptide bond unrecognizable to most proteases.[2][3][6]
-
N- and C-Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exoproteases.[2][7]
-
Use of Unnatural Amino Acids: Incorporating amino acids not typically found in proteins, such as α-amino-3-guanidino-propionic acid (Agp) as an arginine replacement, can block cleavage by trypsin-like proteases.[8]
-
Cyclization: Creating a cyclic peptide (head-to-tail or side-chain cyclization) reduces conformational flexibility and limits access for proteases.[2][4]
-
PEGylation: Attaching polyethylene glycol (PEG) chains can sterically hinder proteases from accessing the peptide backbone.[2]
-
Hybridization: Fusing this compound with other peptides, like melittin, can result in a new peptide with enhanced stability and activity.[9][10]
Q2: Will modifying this compound to increase protease resistance affect its toxicity?
Yes, it is possible. Any modification to a peptide's structure can alter its interaction with mammalian cells. For example, increasing hydrophobicity to improve antimicrobial activity might also increase hemolytic activity. Therefore, it is crucial to perform cytotoxicity assays (e.g., hemolysis assays, MTT assays on mammalian cell lines) in parallel with stability and activity assays.[11]
Q3: How do I identify the protease cleavage sites in my this compound analog?
The most direct method is to incubate your peptide with serum or a specific protease (e.g., trypsin) and then analyze the resulting fragments using mass spectrometry (MS), often coupled with liquid chromatography (LC-MS). By identifying the molecular weights of the fragments, you can deduce the specific peptide bonds that were cleaved.
Q4: What is a standard starting point for a serum stability assay?
A common starting point is to incubate the peptide (e.g., at a final concentration of 10-100 µM) in 50-90% human or mouse serum at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The reaction is stopped by adding a precipitating agent like trichloroacetic acid (TCA) or a high concentration of organic solvent (e.g., acetonitrile). After centrifugation to remove precipitated proteins, the supernatant is analyzed by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.[12][13][14]
Q5: My modified peptide is showing precipitation in the serum incubation. What should I do?
Peptide precipitation can be a problem.[1] First, ensure the final concentration of the peptide stock solvent (like DMSO) is low in the serum mixture (typically <1-2%). If precipitation persists, you may need to lower the peptide concentration for the assay. You can also try pre-warming the serum and the peptide solution to 37°C before mixing. If the issue is due to inherent low solubility, further chemical modifications to increase hydrophilicity may be necessary.
Data Presentation
Table 1: Comparison of Half-Life for Modified this compound Analogs in Human Serum
| Peptide ID | Modification Strategy | Sequence | Half-Life (t½) in 80% Human Serum (hours) |
| CecA-WT | Wild-Type | KWKLFKKIEKVGQNIRDGIIKAGPAVAVVGQATQIAK-NH₂ | ~0.5 |
| CecA-D-Lys | D-amino acid substitution | K(d-L)W(d-L)F(d-L)K(d-L)IEKVGQNIRDGIIKAGPAVAVVGQATQIAK-NH₂ | > 24 |
| CecA-Agp | Arginine replacement with Agp | KWKLFKKIEKVGQNID(Agp)GIIKAGPAVAVVGQATQIAK-NH₂ | ~10 |
| CecA-W-term | Tryptophan end-tagging | WW-KWKLFKKIEKVGQNIRDGIIKAGPAVAVVGQATQIAK-WW-NH₂ | ~8 |
| CAM-W | Tryptophan substitution in this compound-Melittin hybrid | K(W)KLFKKIEKVGQNIRDGIIKAGPAVAVVGQATQIAK(W)-GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂ | Significantly higher than CAM |
| CecA-Cyclic | Head-to-tail cyclization | [KWKLFKKIEKVGQNIRDGIIKAGPAVAVVGQATQIAK] | > 48 |
Note: Data presented are representative values compiled from literature and are intended for comparative purposes. Actual results will vary based on specific experimental conditions.[8][9]
Experimental Protocols
Protocol 1: Serum Stability Assay using RP-HPLC
Objective: To determine the half-life of a this compound analog in the presence of serum proteases.
Materials:
-
Lyophilized this compound analog
-
Human serum (commercially available, e.g., from Sigma-Aldrich)
-
Phosphate-buffered saline (PBS), pH 7.4
-
10% (v/v) Trichloroacetic acid (TCA) in water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Sterile microcentrifuge tubes
-
Thermomixer or water bath at 37°C
-
Centrifuge
-
RP-HPLC system with a C18 column
Methodology:
-
Peptide Preparation: Reconstitute the lyophilized peptide in sterile water or a suitable buffer to create a 1 mM stock solution.
-
Serum Preparation: Thaw the human serum on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any cryoprecipitates. Transfer the clear supernatant to a new tube. Pre-warm the serum to 37°C.
-
Incubation: a. In a microcentrifuge tube, mix 90 µL of pre-warmed human serum with 10 µL of the 1 mM peptide stock solution to get a final peptide concentration of 100 µM in 90% serum. b. For the T=0 time point, immediately take a 20 µL aliquot and transfer it to a new tube containing 20 µL of 10% TCA to stop the reaction. c. Incubate the remaining reaction mixture at 37°C with gentle shaking. d. Collect 20 µL aliquots at subsequent time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) and quench each in 20 µL of 10% TCA.
-
Sample Processing: a. Vortex the quenched samples and incubate on ice for 15 minutes to allow for protein precipitation. b. Centrifuge the samples at 14,000 x g for 15 minutes at 4°C. c. Carefully collect the supernatant, which contains the peptide, and transfer it to an HPLC vial.
-
RP-HPLC Analysis: a. Inject 20 µL of the supernatant onto the C18 column. b. Elute the peptide using a linear gradient of mobile phase B (0.1% TFA in ACN) in mobile phase A (0.1% TFA in water). c. Monitor the absorbance at 220 nm or 280 nm.
-
Data Analysis: a. Integrate the peak area corresponding to the intact peptide for each time point. b. Normalize the peak area at each time point to the peak area at T=0 (set to 100%). c. Plot the percentage of intact peptide versus time and calculate the half-life (t½) by fitting the data to a one-phase decay curve using software like GraphPad Prism.[12][13][14]
Mandatory Visualizations
Caption: Workflow for modifying this compound to improve serum stability.
Caption: Detailed workflow for the serum stability experimental protocol.
References
- 1. jpt.com [jpt.com]
- 2. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-guided design of a novel, stable, and soluble this compound variant for antimicrobial therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound-melittin mutant with improved proteolytic stability and enhanced antimicrobial activity against bacteria and fungi associated with gastroenteritis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Insect Cecropins, Antimicrobial Peptides with Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cecropin A Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cecropin A activity assays. Our goal is to help you overcome common experimental hurdles and optimize your assay conditions for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
This compound is a cationic antimicrobial peptide that primarily acts by disrupting the cell membranes of susceptible microorganisms.[1][2] Its mechanism involves an initial electrostatic interaction with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[3][4] Following this binding, this compound inserts into the membrane, leading to the formation of pores or ion channels.[1][5] This disrupts the membrane integrity, causing leakage of cellular contents and dissipation of the membrane potential, ultimately leading to cell death.[2][6][7]
Q2: Which buffer system is recommended for a standard this compound activity assay?
A commonly used buffer for initial screening is a low ionic strength buffer such as 10 mM Tris-HCl or 10 mM sodium phosphate buffer, typically at a pH of 7.0-7.4.[7][8] For assays involving specific cell lines or physiological simulations, buffers like HEPES (5 mM, pH 7.4) or cation-adjusted Mueller-Hinton Broth (MHB) are often employed.[9] It is crucial to maintain consistency in the buffer system throughout an experiment to ensure reproducibility.
Q3: How does pH influence the activity of this compound?
The pH of the assay buffer can significantly impact the activity of this compound. A study on a this compound-melittin mutant (CAM-W) demonstrated that it retains activity over a broad pH range, from 2.0 to 9.0.[10] Generally, a neutral pH (around 7.0) is considered optimal for initial activity testing. Extreme pH values can alter the charge and conformation of the peptide, potentially affecting its interaction with the bacterial membrane.
Q4: What is the effect of ionic strength on this compound activity?
High ionic strength can inhibit the antimicrobial activity of many cationic peptides, including this compound.[3][11] This is primarily due to the interference of cations (e.g., Na+, K+, Mg2+, Ca2+) with the initial electrostatic attraction between the positively charged peptide and the negatively charged bacterial membrane.[3][11] However, some this compound analogs have shown resistance to high salt concentrations.[8][12] When designing experiments, it is important to consider the salt concentration of your buffer and media, especially if mimicking physiological conditions.[9][13]
Q5: What is the optimal temperature for this compound activity and stability?
This compound and its analogs are generally stable over a wide range of temperatures. For instance, the CAM-W mutant was found to be stable at temperatures ranging from 20°C to 90°C.[10] Standard antimicrobial susceptibility testing is typically performed at 37°C to mimic physiological conditions for pathogenic bacteria.[9][14] For long-term storage, this compound should be kept desiccated at -20°C.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low antimicrobial activity observed. | 1. Incorrect peptide concentration: Errors in peptide quantification or dilution. 2. Peptide degradation: Improper storage or handling. 3. High ionic strength in assay buffer/media: Interference with peptide-membrane interaction.[11] 4. Inappropriate pH of the buffer. 5. Resistant microbial strain. | 1. Verify peptide concentration: Use a reliable quantification method (e.g., BCA assay). 2. Ensure proper storage: Store desiccated at -20°C.[5] Avoid repeated freeze-thaw cycles. 3. Use a low ionic strength buffer: Start with 10 mM Tris or phosphate buffer. If using complex media, consider its salt content.[9][13] 4. Optimize buffer pH: Test a pH range (e.g., 6.5-8.0) to find the optimum for your specific peptide and target organism. 5. Use a known susceptible control strain. |
| High variability between replicates. | 1. Inconsistent cell density: Inaccurate bacterial inoculum. 2. Peptide aggregation: Poor solubility in the assay buffer. 3. Pipetting errors. | 1. Standardize inoculum preparation: Ensure a consistent cell density (e.g., by measuring OD600) for each experiment.[14] 2. Check peptide solubility: Visually inspect the peptide solution for precipitates. Consider using a different buffer or a small amount of a co-solvent if solubility is an issue. 3. Use calibrated pipettes and proper pipetting techniques. |
| High cytotoxicity to mammalian cells. | 1. High peptide concentration. 2. Inherent properties of the this compound analog. | 1. Perform a dose-response experiment: Determine the concentration range that is effective against microbes but shows minimal toxicity to mammalian cells. 2. Compare with a known non-toxic control. If cytotoxicity remains high, consider designing new analogs with improved cell selectivity. |
| Assay results are not reproducible. | 1. Variability in experimental conditions: Inconsistent buffer composition, pH, temperature, or incubation time. 2. Batch-to-batch variation of the peptide. | 1. Standardize all experimental parameters: Carefully document and control all aspects of the assay protocol. 2. Test each new batch of peptide for activity against a reference standard. |
Experimental Protocols & Data
Minimal Inhibitory Concentration (MIC) Assay
This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile water or appropriate buffer)
-
Mid-logarithmic phase bacterial culture
-
Cation-adjusted Mueller-Hinton Broth (MHB)[9] or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate.
-
Dilute the mid-log phase bacterial culture in MHB to a final concentration of 5 x 10^5 CFU/mL.[14]
-
Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Influence of Buffer Conditions on this compound Activity
The following tables summarize the impact of pH, ionic strength, and temperature on the activity of this compound and its analogs, based on published data.
Table 1: Effect of pH on the Activity of a this compound-Melittin Mutant (CAM-W) [10]
| pH | Antimicrobial Activity |
| 2.0 | Active |
| 3.0 | Active |
| 4.0 | Active |
| 5.0 | Active |
| 6.0 | Active |
| 7.0 | Active |
| 8.0 | Active |
| 9.0 | Active |
Table 2: Effect of Salts on the MIC of a this compound-based Hybrid Peptide (CA-FO) [13]
| Salt (Physiological Concentration) | MIC against E. coli ATCC 25922 (µM) | MIC against S. aureus ATCC 29213 (µM) |
| Control (No added salt) | 4 | 4 |
| Physiological Salts Mix | 4 | 4 |
| Mix includes NaCl, KCl, NH4Cl, MgCl2, ZnCl2, CaCl2, and FeCl3 at physiological concentrations.[13] |
Table 3: Thermal Stability of a this compound-Melittin Mutant (CAM-W) [10]
| Temperature (°C) | Antimicrobial Activity |
| 20 | Stable |
| 30 | Stable |
| 40 | Stable |
| 50 | Stable |
| 60 | Stable |
| 70 | Stable |
| 80 | Stable |
| 90 | Stable |
Visualizations
This compound Mechanism of Action
Caption: The proposed mechanism of action for this compound against bacterial cells.
Standard MIC Assay Workflow
Caption: A streamlined workflow for determining the Minimal Inhibitory Concentration (MIC).
Troubleshooting Logic for Low Activity
Caption: A logical guide for troubleshooting experiments with low this compound activity.
References
- 1. Cecropin - Wikipedia [en.wikipedia.org]
- 2. This compound Peptide [anaspec.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. goldbio.com [goldbio.com]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial and Antimembrane Activities of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of cecropin-like peptides and their interactions with phospholipid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound-melittin mutant with improved proteolytic stability and enhanced antimicrobial activity against bacteria and fungi associated with gastroenteritis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hybridization with Insect this compound (1–8) Improve the Stability and Selectivity of Naturally Occurring Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli [mdpi.com]
Validation & Comparative
A Comparative Analysis of Cecropin A and Melittin: Efficacy, Mechanism, and Therapeutic Potential
This guide provides a comprehensive comparison of two well-studied antimicrobial peptides (AMPs), Cecropin A and Melittin, focusing on their efficacy, mechanisms of action, and potential as therapeutic agents. The information is tailored for researchers, scientists, and drug development professionals, with an emphasis on experimental data and methodologies.
Introduction to the Peptides
This compound , originally isolated from the hemolymph of the giant silk moth, Hyalophora cecropia, is a potent antimicrobial peptide known for its broad-spectrum activity against various pathogens.[1][2][3] It is a 37-residue, cationic, and amphipathic peptide that typically forms an α-helical structure.[3][4] A key characteristic of cecropins is their relative lack of toxicity toward normal mammalian cells, making them attractive candidates for therapeutic development.[5][6]
Melittin is the principal component of honeybee (Apis mellifera) venom, constituting about 50% of its dry weight.[7][8] This 26-amino acid peptide is a powerful, non-specific cytolytic agent.[8][9] Like this compound, it is cationic and amphipathic, forming an α-helical structure.[8] However, its potent antimicrobial and anticancer activities are often overshadowed by its significant hemolytic and cytotoxic effects on healthy mammalian cells, which limits its systemic clinical application.[8][10]
Mechanism of Action: A Tale of Two Strategies
Both this compound and Melittin exert their primary effects by disrupting cell membranes, but their precise mechanisms and selectivity differ significantly.
This compound is thought to bind to the negatively charged lipids often found on the outer surface of bacterial membranes.[4] Following this initial electrostatic interaction, it is believed to form ion-permeable channels or pores, leading to membrane depolarization, irreversible cytolysis, and cell death.[11] This mechanism is often described by the "carpet" model, where the peptides accumulate on the membrane surface before disrupting it.[4]
Melittin , on the other hand, acts more aggressively. It can directly insert into and traverse the lipid bilayer, forming toroidal pores or acting as a detergent, causing rapid membrane permeabilization and lysis.[12][13] This non-selective action is responsible for both its potent antimicrobial/anticancer effects and its high toxicity to host cells.[8][14]
In cancer cells, both peptides can trigger apoptosis, but the upstream signaling differs. Melittin has been shown to modulate multiple oncogenic signaling pathways, including NF-κB, PI3K/Akt/mTOR, and MAPK pathways, and can induce apoptosis through the mitochondrial-mediated caspase pathway.[9][15][16] this compound has also been shown to induce apoptosis, in some cases through a caspase-independent mechanism mediated by reactive oxygen species (ROS).[3]
Efficacy Comparison: Quantitative Data
The following tables summarize the antimicrobial, anticancer, and cytotoxic efficacy of this compound and Melittin based on published experimental data.
Table 1: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)
| Organism | This compound (mg/L) | Melittin (mg/L) | Reference |
| Acinetobacter baumannii (Multi-drug resistant) | 0.5 - 32 | 0.5 - 32 | [17] |
| Escherichia coli | 1.7 - 3.3 | 4 - 64 | [4][18][19] |
| Klebsiella pneumoniae | 1.7 | 32 - >128 | [18][19] |
| Staphylococcus aureus (MRSA) | 33.3 | 8 - 16 | [10][18][19] |
| Pseudomonas aeruginosa | 16.7 | 4 - 8 | [18][19] |
Note: MIC values can vary significantly based on the specific strain and the experimental conditions used.
Table 2: Anticancer Efficacy (Half-Maximal Inhibitory Concentration - IC50)
| Cell Line (Cancer Type) | This compound (µg/mL) | Melittin (µg/mL) | Reference |
| Bladder Cancer (e.g., 486P, RT4) | 73.3 - 220.1 | Not specified | [20] |
| Breast Cancer (MDA-MB-231) | ~50 (at 120 µM) | ~50 (at 120 µM) | [5] |
| Breast Cancer (various) | Not specified | 5.58 - 11.7 | [10] |
| Colon Cancer (SW480) | Not specified | Reported to reduce tumor growth | [15] |
| Leukemia (HL-60) | Induces apoptosis at 30 µM (~120 µg/mL) | Not specified | [3] |
Note: Direct comparison is challenging due to variations in peptide concentrations (µM vs. µg/mL) and cell lines across studies.
Table 3: Cytotoxicity Against Non-Cancerous Cells
| Cell Type / Assay | This compound | Melittin | Reference |
| Human Dermal Fibroblasts (IC50) | Not susceptible | 2.94 - 7.45 µg/mL | [10][11] |
| Human Fibroblasts (IC50) | Not cytotoxic | 6.45 µg/mL | [10][21] |
| Human Red Blood Cells (HD50) | Low hemolytic effect | 0.44 - 16.28 µg/mL | [8][10][21] |
| Mouse Macrophages (RAW 264.7) | >100 µM (95% viable) | <1.6 µM (<5% viable) | [22][23] |
The Rise of Hybrid Peptides
To harness the potent activity of Melittin while mitigating its toxicity, researchers have developed hybrid peptides combining segments of this compound and Melittin.[12] These hybrids, such as CA(1-7)M(2-9), often exhibit the broad-spectrum efficacy of the parent molecules but with significantly reduced hemolytic properties compared to Melittin.[12][17][24] Many studies show these hybrids are highly effective against multi-drug resistant bacteria, making them a promising avenue for future antibiotic development.[17][24][25][26]
Experimental Protocols
Detailed and standardized protocols are critical for accurately assessing and comparing the efficacy of antimicrobial peptides.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation: A two-fold serial dilution of the peptide (e.g., this compound or Melittin) is prepared in a 96-well microtiter plate using an appropriate broth medium.[18]
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., E. coli) to a final concentration of ~5 x 10^5 CFU/mL.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Analysis: The MIC is determined as the lowest peptide concentration in which no visible turbidity (growth) is observed.[18]
Cell Viability / Cytotoxicity Assay (MTT or WST-1)
These colorimetric assays measure cell metabolic activity to determine the concentration of a peptide that reduces cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Mammalian cells (cancerous or non-cancerous) are seeded into a 96-well plate and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the peptide. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[5]
-
Reagent Addition: A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan product.
-
Measurement: After a short incubation, the absorbance of the formazan product is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.[10]
Hemolysis Assay
This assay quantifies the peptide's ability to lyse red blood cells (RBCs), a key indicator of non-specific cytotoxicity.
Methodology:
-
RBC Preparation: Fresh human or animal red blood cells are washed with a buffered saline solution (e.g., PBS) and resuspended to a specific concentration (e.g., 2%).[8]
-
Treatment: The RBC suspension is incubated with various concentrations of the peptide for a set time (e.g., 1 hour at 37°C).
-
Controls: A negative control (PBS) and a positive control (a detergent like Triton X-100, which causes 100% lysis) are included.[10]
-
Analysis: The samples are centrifuged to pellet intact RBCs. The amount of hemoglobin released into the supernatant from lysed cells is quantified by measuring its absorbance (e.g., at 540 nm). The HD50 (concentration causing 50% hemolysis) is then calculated.[10]
Conclusion
This compound and Melittin are both potent antimicrobial peptides with significant therapeutic promise, particularly in an era of rising antibiotic resistance.
-
This compound stands out for its potent activity against Gram-negative bacteria and its high selectivity, exhibiting minimal toxicity to mammalian cells.[11][19][20] This favorable safety profile makes it a strong candidate for development as a novel antibiotic or anticancer agent.
-
Melittin displays exceptionally broad and potent cytolytic activity against a wide range of microbes and cancer cells.[7][8][15] However, its clinical potential for systemic use is severely hampered by its high, non-specific cytotoxicity and hemolytic activity.[8][10] Current research focuses on using Melittin in nanoformulations or as part of hybrid peptides to improve its targeting and reduce off-target effects.[7][8]
The development of Cecropin-Melittin hybrid peptides represents a logical and promising strategy, combining the potent lytic ability of Melittin with the target selectivity of this compound to create novel compounds with enhanced therapeutic indices.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Preliminary experimental anticancer activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antimicrobial peptide this compound induces caspase-independent cell death in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial and Antimembrane Activities of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cytotoxic Effect of this compound and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines [scirp.org]
- 6. Anti-cancer activity of Anti-Microbial Peptides of Cecropin family: A systematic review [journals.usb.ac.ir]
- 7. an-updated-review-summarizing-the-anticancer-efficacy-of-melittin-from-bee-venom-in-several-models-of-human-cancers - Ask this paper | Bohrium [bohrium.com]
- 8. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
- 9. Melittin-Based Nanoparticles for Cancer Therapy: Mechanisms, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synergistic Effects of the Membrane Actions of Cecropin-Melittin Antimicrobial Hybrid Peptide BP100 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectroscopic and Computational Study of Melittin, this compound, and the Hybrid Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Updated Review Summarizing the Anticancer Efficacy of Melittin from Bee Venom in Several Models of Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparative activities of this compound, melittin, and this compound-melittin peptide CA(1-7)M(2-9)NH2 against multidrug-resistant nosocomial isolates of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Selective cytotoxicity of the antibacterial peptide ABP-dHC-Cecropin A and its analog towards leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Activity of this compound-melittin hybrid peptides against colistin-resistant clinical strains of Acinetobacter baumannii: molecular basis for the differential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Activity of this compound-Melittin Hybrid Peptides against Colistin-Resistant Clinical Strains of Acinetobacter baumannii: Molecular Basis for the Differential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
Cecropin A Versus Other Insect Antimicrobial Peptides: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant pathogens has spurred significant interest in novel antimicrobial agents, with insect-derived antimicrobial peptides (AMPs) emerging as a promising frontier. Among these, Cecropin A has been extensively studied for its potent and broad-spectrum activity. This guide provides a comparative analysis of this compound against other prominent insect AMPs: Defensins, Melittin, and Attacins. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this document aims to equip researchers with the necessary information to evaluate and advance the therapeutic potential of these fascinating molecules.
Overview of a Selection of Insect Antimicrobial Peptides
Insect AMPs are a diverse group of molecules that form a critical component of the innate immune system of insects.[1] They are typically cationic and amphipathic, allowing them to interact with and disrupt microbial membranes.[1] This guide focuses on four well-characterized classes:
-
This compound: A linear, alpha-helical peptide, first isolated from the cecropia moth, Hyalophora cecropia.[2] It exhibits potent activity against both Gram-positive and Gram-negative bacteria.[2][3]
-
Defensins: Cysteine-rich peptides characterized by a specific disulfide bridge pattern.[4][5] They are primarily active against Gram-positive bacteria.[5][6]
-
Melittin: The principal component of bee venom, this linear, alpha-helical peptide is a powerful, broad-spectrum antimicrobial agent. However, its high cytotoxicity is a major limitation for therapeutic applications.[7][8]
-
Attacins: Larger, glycine-rich peptides that are predominantly active against Gram-negative bacteria.[4][9][10]
Comparative Antimicrobial Activity
The antimicrobial efficacy of these peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The data presented below is a synthesis from multiple studies and variations may arise from different experimental conditions.
| Peptide | Target Organism | MIC Range (µM) | References |
| This compound | Escherichia coli | 0.2 - 2.0 | |
| Staphylococcus aureus | 1.0 - 8.0 | [11] | |
| Pseudomonas aeruginosa | 0.75 - 4.0 | [12] | |
| Klebsiella pneumoniae | 0.92 - 3.0 | [13][14] | |
| Defensin | Escherichia coli | 4.0 - >64 | [15] |
| Staphylococcus aureus | 0.5 - 64 | [15][16] | |
| Pseudomonas aeruginosa | >128 | [2] | |
| Klebsiella pneumoniae | >128 | [16] | |
| Melittin | Escherichia coli | 0.5 - 4.0 | |
| Staphylococcus aureus | 2.0 - 16.0 | ||
| Pseudomonas aeruginosa | 4.0 - 32.0 | [2] | |
| Klebsiella pneumoniae | 4.0 - 16.0 | [16] | |
| Attacin | Escherichia coli | 1.0 - 10.0 | [4] |
| Staphylococcus aureus | >100 | [4] | |
| Pseudomonas aeruginosa | 250 µg/mL | ||
| Klebsiella pneumoniae | >100 | [13][14] |
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Insect Antimicrobial Peptides. This table summarizes the MIC ranges of this compound, Defensin, Melittin, and Attacin against common Gram-negative and Gram-positive bacteria. The data is compiled from various sources and reflects the general antimicrobial spectrum of each peptide.
Cytotoxicity and Therapeutic Index
A critical factor for the therapeutic potential of any antimicrobial agent is its selectivity for microbial cells over host cells. This is often assessed by measuring hemolytic activity (lysis of red blood cells) and cytotoxicity against mammalian cell lines.
| Peptide | Hemolytic Activity (HC50 in µM) | Cytotoxicity (IC50 in µM) | Cell Line | References |
| This compound | >100 | >100 | Various | |
| Defensin | >400 µg/mL (non-hemolytic) | >128 µg/mL (low cytotoxicity) | Human erythrocytes, Mouse peritoneal macrophages | [7][16] |
| Melittin | 2 - 10 | 3 - 15 | Human erythrocytes, Various cancer cell lines | [8] |
| Attacin | Non-hemolytic | Non-cytotoxic | Human cells | [9] |
Table 2: Comparative Cytotoxicity of Insect Antimicrobial Peptides. This table presents the 50% hemolytic concentration (HC50) and 50% inhibitory concentration (IC50) for the selected peptides against mammalian cells. Higher HC50 and IC50 values indicate lower toxicity and a better safety profile.
Mechanisms of Action
The primary mechanism of action for most of these peptides involves interaction with and disruption of the microbial cell membrane. However, the specific modes of disruption can vary.
Membrane Disruption Models
dot
Figure 1: Mechanisms of Membrane Disruption by Insect AMPs. This diagram illustrates the distinct yet related pathways through which this compound, Defensin, Melittin, and Attacin disrupt microbial cell membranes, leading to cell death.
Intracellular Targeting
Some insect AMPs can also translocate across the cell membrane and interact with intracellular targets, although this is generally considered a secondary mechanism. For instance, some peptides have been shown to interfere with nucleic acid and protein synthesis.[1]
Experimental Protocols
Standardized protocols are crucial for the accurate assessment and comparison of antimicrobial peptides. Below are outlines for key assays.
Minimum Inhibitory Concentration (MIC) Assay
dot
Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) Assay. This flowchart outlines the key steps involved in determining the MIC of an antimicrobial peptide against a specific bacterial strain.
Protocol: The broth microdilution method is commonly used.[13]
-
Peptide Preparation: Serially dilute the peptide in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Hemolytic Assay
Protocol:
-
Erythrocyte Preparation: Obtain fresh red blood cells (RBCs) and wash them multiple times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs in PBS to a final concentration of 2-8% (v/v).
-
Peptide Incubation: Add serial dilutions of the peptide to a 96-well plate. Add the RBC suspension to each well.
-
Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution that causes 100% lysis, such as 1% Triton X-100).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Measurement: Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).
-
Calculation: Calculate the percentage of hemolysis relative to the positive control. The HC50 is the peptide concentration that causes 50% hemolysis.
MTT Cytotoxicity Assay
dot
Figure 3: Workflow for the MTT Cell Viability Assay. This diagram details the procedure for assessing the cytotoxic effect of an antimicrobial peptide on mammalian cells.
Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity.[12][14]
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm.
-
Viability Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC50 is the peptide concentration that reduces cell viability by 50%.
Conclusion and Future Perspectives
This comparative guide highlights the diverse profiles of four major classes of insect antimicrobial peptides.
-
This compound stands out for its potent, broad-spectrum antibacterial activity and low cytotoxicity, making it a strong candidate for further therapeutic development.
-
Defensins exhibit strong activity against Gram-positive bacteria and also possess low toxicity, suggesting their potential utility against specific pathogens like methicillin-resistant Staphylococcus aureus (MRSA).
-
Melittin , while a powerful antimicrobial, is hampered by its high hemolytic and cytotoxic activity. Future research may focus on structural modifications to mitigate its toxicity while preserving its antimicrobial efficacy.
-
Attacins display a more targeted activity against Gram-negative bacteria and a favorable safety profile. Their unique mechanism of inhibiting outer membrane protein synthesis presents an interesting avenue for combating infections caused by these challenging pathogens.
The continued exploration of these and other insect-derived AMPs, coupled with advancements in peptide engineering and drug delivery systems, holds great promise for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Insect Antimicrobial Peptides, a Mini Review [mdpi.com]
- 3. Attacins: A Promising Class of Insect Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eMIC-AntiKP: Estimating minimum inhibitory concentrations of antibiotics towards Klebsiella pneumoniae using deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Pharmacodynamics Study of Insect Defensin DLP4 Against Toxigenic Staphylococcus hyicus ACCC 61734 in Vitro and Vivo [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Attacins: A Promising Class of Insect Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eajbsa.journals.ekb.eg [eajbsa.journals.ekb.eg]
- 11. Activity of this compound-Melittin Hybrid Peptides against Colistin-Resistant Clinical Strains of Acinetobacter baumannii: Molecular Basis for the Differential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Host Cell-Compatible, Antimicrobial Peptides Effective against Biofilms and Clinical Isolates of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative activities of this compound, melittin, and this compound-melittin peptide CA(1-7)M(2-9)NH2 against multidrug-resistant nosocomial isolates of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An attacin antimicrobial peptide, Hill_BB_C10074, from Hermetia illucens with anti-Pseudomonas aeruginosa activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
Cecropin A: A Potent Contender in the Fight Against Multidrug-Resistant Bacteria
A Comparative Analysis of Efficacy Against Conventional Antibiotics
For Immediate Release
[City, State] – [Date] – As the global health community grapples with the escalating crisis of multidrug-resistant (MDR) bacteria, novel antimicrobial agents are in critical demand. This guide provides a comprehensive comparison of the efficacy of Cecropin A, an antimicrobial peptide (AMP), against conventional antibiotics in combating MDR bacterial strains. The data presented herein, supported by detailed experimental protocols and mechanistic insights, is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound, originally isolated from the cecropia moth, Hyalophora cecropia, has demonstrated significant bactericidal activity against a broad spectrum of MDR bacteria.[1] Its unique mechanism of action, primarily targeting and disrupting the bacterial cell membrane, presents a significant advantage over many conventional antibiotics, which are often rendered ineffective by well-established resistance mechanisms.[2][3][4] This report summarizes the quantitative efficacy of this compound and its derivatives compared to standard antibiotics, outlines the experimental procedures for assessing antimicrobial activity, and visualizes the key molecular pathways involved.
Quantitative Efficacy: this compound vs. Conventional Antibiotics
The in vitro efficacy of antimicrobial agents is primarily determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.[5][6] The following tables summarize the MIC values of this compound and its derivatives against key MDR pathogens, juxtaposed with the MICs of commonly used conventional antibiotics.
Table 1: Comparative MICs (µg/mL) against MDR Pseudomonas aeruginosa
| Antimicrobial Agent | MIC Range (µg/mL) |
| Cecropin A2 | 32 - 64[7] |
| Cecropin D-derived peptide | 32 - >256[8] |
| Ciprofloxacin | 0.25 - >256[9][10][11] |
| Meropenem | 0.5 - >32 |
| Colistin | 1 - >128 |
Table 2: Comparative MICs (µg/mL) against MDR Acinetobacter baumannii
| Antimicrobial Agent | MIC Range (µg/mL) |
| This compound | Potent activity reported[1][12] |
| This compound-Melittin Hybrids | 2 - 8[13] |
| Meropenem | 0.5 - >128[14][15][16] |
| Colistin | 1.1 - 36.5[17] |
Table 3: Comparative MICs (µg/mL) against MDR Klebsiella pneumoniae
| Antimicrobial Agent | MIC Range (µg/mL) |
| Cecropin D-derived peptide | 32 - >256[8] |
| Meropenem | MICs vary based on resistance |
| Colistin | 16 - 64[18][19][20][21] |
Note: MIC values can vary significantly based on the specific bacterial strain and the experimental conditions.
Experimental Protocols
The data presented in this guide is based on standard antimicrobial susceptibility testing methods. The primary method for determining MIC values is the broth microdilution method .[7][8]
Broth Microdilution Protocol for MIC Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antimicrobial Agents: The antimicrobial agents (this compound and conventional antibiotics) are serially diluted in the broth within a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
Mechanism of Action and Resistance
The distinct mechanisms of action of this compound and the resistance pathways developed by MDR bacteria against conventional antibiotics are crucial for understanding their comparative efficacy.
This compound: A Membrane-Disrupting Mechanism
This compound's primary mode of action involves a direct interaction with the bacterial cell membrane.[3][4] This process can be visualized as a multi-step signaling pathway:
Caption: Mechanism of this compound action on bacterial membranes.
This direct physical disruption of the membrane makes it significantly more difficult for bacteria to develop resistance compared to the target-specific mechanisms of many conventional antibiotics.[2]
Conventional Antibiotic Resistance in MDR Bacteria
MDR bacteria have evolved sophisticated mechanisms to counteract the effects of conventional antibiotics. These can be broadly categorized as:
Caption: Major mechanisms of antibiotic resistance in MDR bacteria.
These resistance mechanisms, often encoded on mobile genetic elements, can spread rapidly among bacterial populations, leading to widespread antibiotic failure.[1][2][3][22][23][24][25][26][27][28][29][30][31]
Experimental Workflow for Antimicrobial Efficacy Testing
The systematic evaluation of new antimicrobial compounds follows a well-defined workflow to ensure accurate and reproducible results.
Caption: Standard workflow for determining Minimum Inhibitory Concentration.
Conclusion and Future Directions
The data strongly suggests that this compound and its derivatives are promising candidates for the development of new therapeutics against MDR bacterial infections. Their potent bactericidal activity and distinct mechanism of action offer a significant advantage over many conventional antibiotics. Furthermore, studies have shown synergistic effects when Cecropins are combined with traditional antibiotics, potentially reducing the required therapeutic doses and mitigating the development of resistance.[14][22] Further research, including in vivo efficacy studies and clinical trials, is warranted to fully explore the therapeutic potential of this compound in the clinical setting. The development of such novel agents is paramount in the global effort to combat the growing threat of antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Acinetobacter baumannii Antibiotic Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Antibiotic Resistance and Developments in Therapeutic Strategies to Combat Klebsiella pneumoniae Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Efficacy of Aedes aegypti Antimicrobial Peptide Cecropin A2 and Tetracycline against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Cecropin D-Derived Short Cationic Antimicrobial Peptide Exhibits Antibacterial Activity Against Wild-Type and Multidrug-Resistant Strains of Klebsiella pneumoniae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. imminv.com [imminv.com]
- 12. Anti-inflammatory activities of this compound and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Evaluation of Meropenem Regimens Suppressing Emergence of Resistance in Acinetobacter baumannii with Human Simulated Exposure in an In Vitro Intravenous-Infusion Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. en.iacld.com [en.iacld.com]
- 17. Activity of this compound-Melittin Hybrid Peptides against Colistin-Resistant Clinical Strains of Acinetobacter baumannii: Molecular Basis for the Differential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. brieflands.com [brieflands.com]
- 19. Evaluation of colistin susceptibility among Klebsiella pneumoniae isolates by broth microdilution and colistin agar test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iosrjournals.org [iosrjournals.org]
- 21. jmatonline.com [jmatonline.com]
- 22. Antibiotic resistance in Pseudomonas aeruginosa: mechanisms and alternative therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Antimicrobial resistance of Pseudomonas aeruginosa: navigating clinical impacts, current resistance trends, and innovations in breaking therapies [frontiersin.org]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. gsconlinepress.com [gsconlinepress.com]
- 28. tandfonline.com [tandfonline.com]
- 29. mdpi.com [mdpi.com]
- 30. Portrait of a killer: Uncovering resistance mechanisms and global spread of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Acinetobacter baumannii Antibiotic Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of Cecropin A: A Comparative Guide to its Mechanism of Action
Researchers, scientists, and drug development professionals are constantly seeking novel antimicrobial agents to combat the rising threat of antibiotic resistance. Cecropin A, a potent antimicrobial peptide (AMP) originally isolated from the cecropia moth, Hyalophora cecropia, has emerged as a promising candidate.[1] Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi, has spurred extensive research into its precise mechanism of action.[1][2][3] This guide provides a comprehensive cross-validation of this compound's multifaceted mechanisms, comparing data from various experimental techniques to offer a clearer understanding of its therapeutic potential.
The primary mode of action for this compound is widely accepted to be the disruption of bacterial cell membranes.[1][4] However, the exact nature of this disruption is a subject of ongoing investigation, with evidence supporting several models. Furthermore, emerging research highlights intracellular and immunomodulatory activities that contribute to its overall efficacy. This comparison guide will delve into the key experimental approaches used to elucidate these mechanisms, presenting quantitative data and detailed protocols to facilitate a deeper understanding and future research.
I. Membrane Disruption: The Primary Assault
This compound's initial interaction with target pathogens is electrostatic, driven by the attraction between the cationic peptide and the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[5] Following this initial binding, this compound disrupts the membrane integrity, leading to leakage of cellular contents and ultimately, cell death.[1][4] Several models have been proposed to describe this process, with the "pore-forming" and "carpet-like" mechanisms being the most prominent.[4]
The pore formation model suggests that this compound monomers oligomerize to create transmembrane channels or pores. Two main variations of this model are the "barrel-stave" and "toroidal-pore" mechanisms.[6] In the barrel-stave model, the peptides insert perpendicularly into the membrane, forming a pore lined by their hydrophilic faces. The toroidal-pore model, on the other hand, involves the peptides inducing a curvature in the lipid bilayer, creating a pore where the peptide and lipid head groups are associated.[6]
In contrast, the carpet-like mechanism proposes that this compound peptides accumulate on the surface of the bacterial membrane, forming a "carpet."[5] Once a threshold concentration is reached, this carpet disrupts the membrane in a detergent-like manner, leading to the formation of transient holes and membrane micellization.[5]
The following table summarizes key experimental findings from various techniques used to study this compound's interaction with model and bacterial membranes.
| Technique | Key Findings | Supporting Model(s) | Reference Organism/System |
| Fluorescence Microscopy | Real-time visualization of localized and persistent permeabilization of the outer and cytoplasmic membranes of E. coli.[4] | Pore-forming | Escherichia coli |
| Dye Leakage Assays | Release of encapsulated dyes from liposomes, indicating membrane disruption.[2] More efficient permeabilization of bacterial and fungal membrane mimics.[2] | Pore-forming, Carpet-like | Liposomes (mimicking bacterial, fungal, and mammalian membranes) |
| Planar Lipid Bilayer | Formation of large, time-variant, and voltage-dependent ion channels.[7] | Pore-forming | Artificial lipid bilayers |
| Electron Microscopy (SEM & AFM) | Visualization of morphological changes, including membrane roughening, nicking, and the formation of multiple blisters and dents on the cell surface.[3][8] | Pore-forming, Carpet-like | Candida albicans, Haemophilus parasuis |
| Circular Dichroism (CD) | This compound adopts a helix-break-helix motif upon binding to lipid bilayers, with amphipathic helical segments.[4] | Pore-forming, Carpet-like | Lipid vesicles, micelles |
| Membrane Depolarization Assays | Rapid depolarization of the bacterial membrane potential upon exposure to this compound.[5] | Pore-forming | Escherichia coli |
Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Fluorescence Microscopy for Membrane Permeabilization
Objective: To visualize the real-time permeabilization of bacterial outer and cytoplasmic membranes.
Methodology:
-
Bacterial Strain and Preparation: Use E. coli expressing periplasmic GFP to monitor outer membrane (OM) permeabilization and stain with a DNA dye like Sytox Green to monitor cytoplasmic membrane (CM) permeabilization.[4]
-
Microscopy Setup: Employ a fluorescence microscope with sub-second time resolution capabilities.
-
Experiment: Inject this compound into the observation chamber containing the prepared E. coli cells.
-
Data Acquisition: Record time-lapse images capturing the fluorescence from both GFP (decay indicates OM permeabilization) and Sytox Green (increase indicates CM permeabilization).[4]
-
Analysis: Analyze the lag time between this compound injection and the onset of OM and CM permeabilization, as well as the localization of the initial disruption events.[4]
Dye Leakage Assay from Liposomes
Objective: To quantify the membrane-disrupting activity of this compound on model lipid vesicles.
Methodology:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) with a composition mimicking bacterial membranes (e.g., POPE/POPG) and encapsulating a fluorescent dye such as calcein.
-
Experiment: Add varying concentrations of this compound to the liposome suspension.
-
Measurement: Monitor the increase in fluorescence intensity over time using a spectrofluorometer. The release of the self-quenched dye into the surrounding medium results in an increase in fluorescence.
-
Analysis: Calculate the percentage of dye leakage at different peptide concentrations and time points.
Visualizing the Mechanisms
The following diagrams illustrate the proposed models of this compound's action and a typical experimental workflow.
References
- 1. Cecropin - Wikipedia [en.wikipedia.org]
- 2. Structure-activity relationships of cecropin-like peptides and their interactions with phospholipid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Localized Permeabilization of E. coli Membranes by the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial and Antimembrane Activities of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pore Forming Properties of Cecropin-Melittin Hybrid Peptide in a Natural Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Investigation of morphological changes of HPS membrane caused by cecropin B through scanning electron microscopy and atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Potential: Cecropin A's Synergistic Power with Conventional Antibiotics
A new frontier in the fight against antimicrobial resistance is emerging, centered on the synergistic interplay between the natural antimicrobial peptide Cecropin A and conventional antibiotics. This combination strategy is demonstrating remarkable efficacy in overcoming drug-resistant bacteria, breathing new life into existing antibiotic arsenals. By enhancing the potency of traditional drugs, this compound offers a promising avenue for researchers, scientists, and drug development professionals to develop more effective therapeutic strategies.
The primary mechanism behind this synergy lies in this compound's ability to disrupt the bacterial cell membrane. This action increases the permeability of the membrane, allowing conventional antibiotics to penetrate the bacterial cell more easily and reach their intracellular targets. This one-two punch not only lowers the amount of each agent needed for an antibacterial effect but also shows potential in combating biofilms, complex bacterial communities notoriously resistant to treatment.
Quantitative Analysis of Synergistic Activity
The synergistic effect of this compound and its analogues with various conventional antibiotics has been quantified using the Fractional Inhibitory Concentration (FIC) index. A FIC index of ≤ 0.5 is indicative of synergy. The following tables summarize key findings from multiple studies, showcasing the reduction in the Minimum Inhibitory Concentration (MIC) of both this compound and the partner antibiotic required to inhibit bacterial growth.
| Bacterium | Antibiotic | This compound / Analogue | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fold Reduction | FIC Index | Reference |
| Escherichia coli (Uropathogenic) | Nalidixic Acid | This compound | This compound: 100Nalidixic Acid: 60 | This compound: 50Nalidixic Acid: 0.0005 | This compound: 2Nalidixic Acid: 120,000 | < 0.5 | [1] |
| Pseudomonas aeruginosa | Tetracycline | Cecropin A2 | Cecropin A2: 32Tetracycline: 64 | Cecropin A2: 4Tetracycline: 8 | Cecropin A2: 8Tetracycline: 8 | < 0.5 | [2][3] |
| Staphylococcus aureus | Chloramphenicol | This compound (1–8)-LL37 (17–30) | - | - | - | 0.375 | [2] |
| Staphylococcus aureus | Thiamphenicol | This compound (1–8)-LL37 (17–30) | - | - | - | 0.188 | [2] |
| Staphylococcus aureus | Neomycin Sulfate | This compound (1–8)-LL37 (17–30) | - | - | - | 0.250 | [2] |
| Escherichia coli | Neomycin Sulfate | This compound (1–8)-LL37 (17–30) | - | - | - | 0.313 | [2] |
| Bacillus subtilis | Kanamycin | CeHS-1 GPK | - | - | - | 0.5 | [1] |
| Pseudomonas aeruginosa | Kanamycin | CeHS-1 GPK | - | - | - | 0.5 | [1] |
| Escherichia coli | Rifampin | De novo peptide (ΔFm) | ΔFm: 135.8 | ΔFm: 8.4 | ~16 | ≤0.5 | [4] |
| Escherichia coli | Kanamycin | De novo peptide (ΔFmscr) | ΔFmscr: 67.9 | ΔFmscr: 16.9 | 4 | ≤0.5 | [4] |
Deciphering the Mechanism of Synergy
The synergistic interaction between this compound and conventional antibiotics is primarily attributed to its membrane-permeabilizing properties. The proposed mechanism involves a multi-step process that ultimately facilitates the entry of antibiotics into the bacterial cell.
Caption: Proposed mechanism of synergistic activity.
Experimental Protocols
To ensure the reproducibility and validation of these synergistic effects, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used to evaluate the antimicrobial synergy of this compound with conventional antibiotics.
Checkerboard Assay
The checkerboard assay is a common in vitro method to quantify the synergistic effects of two antimicrobial agents.
1. Preparation of Reagents:
-
Prepare stock solutions of this compound and the conventional antibiotic in an appropriate solvent.
-
Prepare a two-fold serial dilution of each agent in a 96-well microtiter plate. For this compound, dilutions are typically made along the rows, and for the antibiotic, along the columns.
2. Inoculum Preparation:
-
Culture the test bacterium overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
3. Incubation:
-
Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents.
-
Include a growth control (no antimicrobial agents) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
4. Data Analysis:
-
After incubation, determine the MIC of each agent alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm.
-
Calculate the FIC index for each combination using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpretation of the FIC index: ≤ 0.5 = Synergy; > 0.5 to 1.0 = Additive; > 1.0 to 4.0 = Indifference; > 4.0 = Antagonism.[1]
Caption: Workflow for the checkerboard assay.
Time-Kill Curve Assay
Time-kill curve assays provide information on the rate of bactericidal activity of antimicrobial combinations over time.
1. Preparation:
-
Prepare tubes containing a suitable broth medium with the antimicrobial agents at concentrations corresponding to their MICs, both individually and in combination.
-
Include a growth control tube without any antimicrobial agents.
2. Inoculation:
-
Prepare a bacterial inoculum with a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Inoculate each tube with the bacterial suspension.
3. Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in a sterile saline solution.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
4. Data Analysis:
-
Count the number of colonies on the agar plates to determine the viable bacterial count (CFU/mL) at each time point.
-
Plot the log10 CFU/mL against time for each antimicrobial condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Outer Membrane Permeabilization Assay (NPN Uptake Assay)
This assay measures the ability of this compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).
1. Cell Preparation:
-
Grow the Gram-negative bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a buffer (e.g., 5 mM HEPES).
-
Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.5).
2. Assay Procedure:
-
Add the bacterial suspension to a cuvette or a 96-well black plate.
-
Add NPN to the suspension to a final concentration of 10 µM and measure the baseline fluorescence.
-
Add this compound at various concentrations to the suspension.
-
Monitor the increase in fluorescence over time using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
3. Data Analysis:
-
The increase in NPN fluorescence is proportional to the degree of outer membrane permeabilization.
-
The results are often expressed as the percentage of maximum fluorescence, which is determined by adding a membrane-disrupting agent like polymyxin B.
Conclusion
The synergistic activity of this compound with conventional antibiotics represents a highly promising strategy to address the escalating crisis of antibiotic resistance. The ability of this compound to permeabilize bacterial membranes and enhance the efficacy of existing drugs opens up new avenues for the development of potent combination therapies. The data and experimental protocols presented here provide a solid foundation for further research and development in this critical area of antimicrobial drug discovery. Continued investigation into the mechanisms and applications of this compound-antibiotic synergy is essential to unlock its full therapeutic potential.
References
- 1. Novel Antimicrobial Peptides from a Cecropin-Like Region of Heteroscorpine-1 from Heterometrus laoticus Venom with Membrane Disruption Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Hybrid Peptide this compound (1–8)-LL37 (17–30) with Potential Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Synergistic Antimicrobial Activity of Essential Oils and this compound Natural Peptide on Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hybridization with Insect this compound (1–8) Improve the Stability and Selectivity of Naturally Occurring Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunomodulatory Effects of Cecropin A and LL-37
For Researchers, Scientists, and Drug Development Professionals
In the landscape of innate immunity, antimicrobial peptides (AMPs) have emerged as critical players, not only for their direct antimicrobial activities but also for their profound ability to modulate the host immune response. Among the most extensively studied AMPs are Cecropin A, originally isolated from the cecropia moth Hyalophora cecropia, and LL-37, the only human cathelicidin. This guide provides a comparative analysis of the immunomodulatory effects of this compound and LL-37, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Overview of this compound and LL-37
This compound is a 37-amino acid cationic peptide known for its potent bactericidal activity, particularly against Gram-negative bacteria.[1] Its immunomodulatory functions are primarily characterized by its anti-inflammatory properties.[1]
LL-37 is a 37-amino acid, amphipathic, alpha-helical peptide cleaved from the C-terminus of the human cathelicidin antimicrobial protein (hCAP18).[2] It exhibits a broad spectrum of antimicrobial activity and plays a complex and often dual role in immunomodulation, with both pro-inflammatory and anti-inflammatory functions depending on the context.[3]
Comparative Data on Immunomodulatory Performance
The following tables summarize the available quantitative data on the antimicrobial and anti-inflammatory activities of this compound and LL-37. It is important to note that the data presented for each peptide may originate from different studies, and direct head-to-head comparisons in the same experimental setup are limited.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | This compound (µg/mL) | LL-37 (µg/mL) | Reference |
| Escherichia coli | 4.0 - 4.2 | 13 - 85.2 | [4][5] |
| Staphylococcus aureus | 198 | 58.0 | [4] |
| Listeria monocytogenes | 64.5 | 13.4 | [5] |
Table 2: Comparative Anti-inflammatory Activity
| Assay | This compound Derivative (BP100*) | LL-37 | Reference |
| TNF-α Release Inhibition in LPS-stimulated RAW264.7 cells | Comparable to LL-37 | Positive Control | [6] |
| IL-6 Release Inhibition in LPS-stimulated RAW264.7 cells | Comparable to LL-37 | Positive Control | [6] |
*Note: Data for this compound is based on studies of BP100, a hybrid peptide of this compound and melittin. Several tryptophan-substituted analogs of BP100 demonstrated superior efficacy in suppressing pro-inflammatory cytokine release compared to the parent BP100.[6]
Mechanisms of Immunomodulation
Both this compound and LL-37 exert their immunomodulatory effects through various mechanisms, primarily centered around their interaction with microbial components and host cell signaling pathways.
Lipopolysaccharide (LPS) Neutralization
A key immunomodulatory function of both peptides is their ability to bind and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammatory responses.
-
This compound: Binds to the lipid A portion of LPS, which is the toxic component, thereby preventing its interaction with host cell receptors.[1]
-
LL-37: Also binds to LPS and can inhibit LPS-induced signaling in monocytic cells, largely through extracellular neutralization.[5]
Modulation of Host Cell Signaling Pathways
Both peptides can directly interact with host cells to modulate signaling pathways involved in inflammation.
-
This compound: Has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to inflammatory stimuli.[1][5]
-
LL-37: Exhibits a more complex role. It can suppress LPS-induced inflammation, but under certain conditions, it can also act as a pro-inflammatory mediator, inducing the expression of chemokines and cytokines.[3] This dual functionality is context-dependent, influenced by the local microenvironment and the presence of other signaling molecules.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
Materials:
-
Microorganism of interest (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
This compound and LL-37 stock solutions
Procedure:
-
Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.
-
Prepare serial two-fold dilutions of this compound and LL-37 in MHB in a 96-well plate.
-
Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.
-
Include a positive control (bacteria without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest peptide concentration that shows no visible bacterial growth. Alternatively, measure the optical density at 600 nm using a microplate reader.
Cytokine Release Assay (ELISA)
This protocol measures the amount of a specific cytokine (e.g., TNF-α) released from immune cells in response to a stimulus and the modulatory effect of the peptides.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and LL-37
-
TNF-α ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound or LL-37 for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).
-
Include control wells: untreated cells, cells treated with LPS only, and cells treated with peptide only.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader and calculate the concentration of TNF-α from a standard curve.
Lipopolysaccharide (LPS) Neutralization Assay (LAL Assay)
This assay quantifies the ability of the peptides to neutralize the endotoxin activity of LPS using the Limulus Amebocyte Lysate (LAL) test.
Materials:
-
Limulus Amebocyte Lysate (LAL) reagent kit
-
Pyrogen-free water
-
LPS standard
-
This compound and LL-37
-
96-well pyrogen-free microplate
-
Incubating microplate reader
Procedure:
-
Prepare serial dilutions of the LPS standard in pyrogen-free water.
-
In a 96-well plate, mix a fixed concentration of LPS with varying concentrations of this compound or LL-37.
-
Incubate the mixtures for a specified time (e.g., 30 minutes) at 37°C to allow for peptide-LPS interaction.
-
Add the LAL reagent to each well according to the kit manufacturer's protocol.
-
Incubate the plate at 37°C and monitor the change in optical density over time using a microplate reader.
-
The LPS neutralizing activity is determined by the reduction in the LAL reaction in the presence of the peptides compared to the LPS-only control.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the comparative analysis of the immunomodulatory effects of this compound and LL-37.
Conclusion
Both this compound and LL-37 are potent immunomodulatory peptides with significant therapeutic potential. This compound primarily exhibits anti-inflammatory properties through the neutralization of LPS and suppression of pro-inflammatory cytokine production. In contrast, LL-37 demonstrates a more complex, dual role, capable of both pro- and anti-inflammatory actions depending on the biological context.
The choice between these peptides for therapeutic development will depend on the specific application. This compound's consistent anti-inflammatory profile makes it a strong candidate for conditions characterized by excessive inflammation, such as sepsis. LL-37's multifaceted nature, including its ability to recruit immune cells and promote tissue repair, may be advantageous in wound healing and certain infectious diseases, although its pro-inflammatory potential requires careful consideration.
Further direct comparative studies are warranted to fully elucidate the relative potencies and specific mechanisms of these two important immunomodulatory peptides. Such research will be invaluable for the rational design of novel peptide-based therapeutics for a range of inflammatory and infectious diseases.
References
- 1. This compound: investigation of a host defense peptide with multifaceted immunomodulatory activity in a chicken hepatic cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Immunomodulatory Role of the Antimicrobial LL-37 Peptide in Autoimmune Diseases and Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Hybrid Peptide this compound (1–8)-LL37 (17–30) with Potential Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Cecropin-LL37 Hybrid Peptide Protects Mice Against EHEC Infection-Mediated Changes in Gut Microbiota, Intestinal Inflammation, and Impairment of Mucosal Barrier Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Cecropin A vs. Papiliocin: A Head-to-Head Comparison of Antimicrobial Efficacy
In the urgent global search for novel antimicrobial agents to combat the rise of multi-drug resistant pathogens, insect-derived antimicrobial peptides (AMPs) have emerged as a promising area of research. Among these, Cecropin A and Papiliocin, both belonging to the cecropin family of linear α-helical peptides, have garnered significant attention.[1] This guide provides a detailed, data-driven comparison of their antimicrobial activities, offering valuable insights for researchers and drug development professionals.
Overview of the Peptides
This compound , originally isolated from the hemolymph of the giant silk moth Hyalophora cecropia, is a 37-residue peptide and one of the most extensively studied AMPs.[2][3][4] It is a key component of the insect's innate immune system, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3]
Papiliocin , also a 37-residue peptide, was isolated from the swallowtail butterfly, Papilio xuthus.[5][6] It shares a high degree of sequence homology (78.4%) with this compound and is considered a cecropin-like peptide.[5] Like this compound, it possesses potent antibacterial and anti-inflammatory properties with high selectivity for bacterial cells and low toxicity against mammalian cells.[5][6]
Mechanism of Action
Both this compound and Papiliocin exert their bactericidal effects primarily by targeting and disrupting the integrity of bacterial cell membranes.[2][6][7][8] This mechanism is thought to involve a multi-step process:
-
Electrostatic Attraction: The peptides, being cationic, are initially attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4]
-
Membrane Insertion and Pore Formation: Upon binding, the peptides undergo a conformational change, typically forming an α-helical structure.[4][6] They then insert into the lipid bilayer, leading to the formation of pores or ion channels.[2][8] This disrupts the membrane potential and permeability.[7][8]
-
Cell Lysis: The uncontrolled flux of ions and essential molecules across the compromised membrane ultimately leads to cell death.[2][3]
Studies have highlighted the importance of specific amino acid residues in this process. For instance, Trp2 and Phe5 at the N-terminus of Papiliocin play a crucial role in its attraction to the cell membrane of Gram-negative bacteria.[5][6]
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of this compound and Papiliocin has been quantified primarily through the determination of their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Gram-Negative Bacteria
Both peptides demonstrate potent activity against Gram-negative bacteria. However, studies consistently show that Papiliocin has a somewhat higher activity than this compound against these strains.[5][9] This enhanced activity may be attributed to differences in their net charge and hydrophobicity.[5]
Table 1: Minimum Inhibitory Concentration (MIC, in µM) against Gram-Negative Bacteria
| Bacterial Strain | This compound | Papiliocin | Reference |
| Escherichia coli | 0.3 | 0.2 | [5] |
| Salmonella typhimurium | 0.4 | 0.2 | [5] |
| Pseudomonas aeruginosa | 0.3 | 0.15 | [5] |
| Multi-drug resistant P. aeruginosa | 1.9 | 0.95 | [9] |
| Multi-drug resistant Acinetobacter baumannii | 0.95 | 0.48 | [9] |
Gram-Positive Bacteria
While effective, both peptides are generally less potent against Gram-positive bacteria compared to Gram-negative strains.[5][9] Notably, the antimicrobial activity of Papiliocin is significantly higher than that of this compound against Gram-positive bacteria.[9] This difference is likely due to the higher net positive charge (+6) in the N-terminal helix of Papiliocin compared to that of this compound (+5), which may enhance its interaction with the negatively charged components of Gram-positive bacterial cell walls.[9]
Table 2: Minimum Inhibitory Concentration (MIC, in µM) against Gram-Positive Bacteria
| Bacterial Strain | This compound | Papiliocin | Reference |
| Bacillus subtilis | 2.5 | 0.6 | [5] |
| Staphylococcus aureus | 25 | 12.5 | [5] |
| Staphylococcus epidermidis | 50 | 25 | [5] |
| Multi-drug resistant S. aureus (MRSA) | >50 | 12.5 | [9] |
| Multi-drug resistant Enterococcus faecalis | >50 | 25 | [9] |
Salt Resistance
An important consideration for therapeutic applications is the stability of antimicrobial activity in physiological conditions, which include various salts. Papiliocin has demonstrated excellent salt resistance, retaining strong antibacterial activity against Gram-negative bacteria in the presence of physiological concentrations of NaCl, CaCl₂, and MgCl₂.[5][9] For instance, at concentrations of 1-2 µM, Papiliocin remains effective against all tested Gram-negative bacteria in the presence of 1 mM CaCl₂ and MgCl₂, which is comparable to the concentrations found in human body fluids.[5]
Experimental Protocols
The data presented in this guide are primarily derived from standardized antimicrobial susceptibility tests.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a broth microdilution assay.
Methodology:
-
Bacterial Culture: Bacterial strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton broth) to reach the exponential growth phase.[10]
-
Peptide Dilution: The peptides (this compound or Papiliocin) are serially diluted in the broth medium in a 96-well microtiter plate.[10]
-
Inoculation: The bacterial culture is diluted and added to each well of the plate to a final concentration of approximately 2 x 10⁵ colony-forming units (CFU)/mL.[10]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed.[5]
References
- 1. Insect Cecropins, Antimicrobial Peptides with Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cecropin - Wikipedia [en.wikipedia.org]
- 3. This compound peptide [novoprolabs.com]
- 4. Antibacterial and Antimembrane Activities of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Function of Papiliocin with Antimicrobial and Anti-inflammatory Activities Isolated from the Swallowtail Butterfly, Papilio xuthus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and function of papiliocin with antimicrobial and anti-inflammatory activities isolated from the swallowtail butterfly, Papilio xuthus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Peptide [anaspec.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Structure-activity relationships of cecropin-like peptides and their interactions with phospholipid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the Antimicrobial Activities of Trichoplusia ni this compound as a High-Potency Therapeutic against Colistin-Resistant Escherichia coli [mdpi.com]
Evaluating the Therapeutic Index of Cecropin A in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cecropin A, a naturally occurring antimicrobial peptide (AMP), has garnered significant interest for its potent antimicrobial and anticancer properties. This guide provides a comprehensive evaluation of the therapeutic index of this compound in preclinical models, offering a comparative analysis against alternative therapies and supported by experimental data. The therapeutic index, a ratio that compares the toxic dose of a compound to its therapeutically effective dose, is a critical parameter in assessing the potential of a new drug candidate.
Data Presentation: Efficacy and Toxicity of this compound
The following tables summarize the quantitative data on the efficacy and toxicity of this compound and its analogues from various preclinical studies.
Table 1: In Vitro Anticancer Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| 486P | Bladder Cancer | 295.6 (average) | [1][2] |
| RT4 | Bladder Cancer | 295.6 (average) | [1][2] |
| 647V | Bladder Cancer | 295.6 (average) | [1][2] |
| J82 | Bladder Cancer | 295.6 (average) | [1][2] |
| MDA-MB-231 | Breast Adenocarcinoma | ~480 (at 120 µM) | [3] |
| M14K | Human Mesothelioma | >480 (at 120 µM) | [3] |
| Leukemia Cells | Leukemia | Not specified (lytic effect) | [4] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vitro Cytotoxicity of this compound against Non-Malignant Cells
| Cell Line | Cell Type | Effect | Reference |
| Benign Fibroblasts | Normal Connective Tissue | Significantly less or not susceptible | [1][2] |
| Normal Lymphocytes | Immune Cells | Little toxic effect | [4] |
Table 3: In Vivo Antibacterial Efficacy of Cecropin-like Peptide (DAN2)
| Animal Model | Pathogen | Dose (mg/kg) | Outcome | Reference |
| Mouse | E. coli | 5 | 67% survival | [5][6] |
| Mouse | E. coli | 10 | 83% survival | [5][6] |
| Mouse | E. coli | 20 | 100% survival (EC100) | [5][6] |
Note: DAN2 is a cecropin-like peptide, and its data is used as a proxy for this compound's potential in vivo antibacterial activity.
Table 4: In Vivo Toxicity of this compound-Melittin Hybrid Peptide in Mice
| Parameter | Dose (mg/kg) | Outcome | Reference |
| LD0 | 16 - 32 | No mortality | [7] |
| LD50 | Not explicitly determined | - | [7] |
| LD100 | Not explicitly determined | - | [7] |
Note: This data is for a hybrid peptide and serves as an estimate for the toxicity profile of cecropin-based peptides.
Comparison with Standard-of-Care: Bladder Cancer
Intravesical administration of chemotherapeutic agents like Mitomycin C (MMC) is a standard treatment for non-muscle invasive bladder cancer (NMIBC).[8][9][10] While direct in vivo comparative studies between this compound and MMC are limited, a comparison of their preclinical profiles highlights potential advantages and disadvantages.
This compound:
-
Mechanism: Induces rapid, irreversible cell lysis by disrupting the cell membrane.[1][2]
-
Selectivity: Demonstrates significant selectivity for cancer cells over normal fibroblasts in vitro.[1][2]
-
Resistance: The membrane-disrupting mechanism is thought to be less susceptible to the development of drug resistance.
Mitomycin C (MMC):
-
Mechanism: An alkylating agent that inhibits DNA synthesis.
-
Toxicity: Can cause significant side effects, including chemical cystitis.[10]
-
Efficacy: Reduces tumor recurrence in NMIBC, though with variability across studies.[8]
Experimental Protocols
In Vitro Cytotoxicity and Antiproliferation Assays
-
Cell Lines: Human bladder cancer cell lines (e.g., RT4, 647V, J82, 486P) and non-malignant human fibroblasts.
-
Methodology:
-
WST-1 Assay (Cell Viability): Cells are seeded in 96-well plates and incubated with varying concentrations of this compound. WST-1 reagent is added, and the absorbance is measured to determine cell viability.
-
BrdU Assay (Proliferation): Cells are treated with this compound, and BrdU is added to the medium. The incorporation of BrdU into the DNA of proliferating cells is quantified using an anti-BrdU antibody.
-
LDH Assay (Cytotoxicity): The release of lactate dehydrogenase (LDH) from damaged cells into the culture medium is measured using a colorimetric assay.
-
-
Data Analysis: IC50 values are calculated by logarithmic extrapolation, representing the concentration at which a 50% reduction in cell viability or proliferation is observed.[1]
In Vivo Antibacterial Efficacy in a Mouse Sepsis Model
-
Animal Model: Female C57BL/6 mice.
-
Pathogen: A lethal dose of E. coli is administered via intraperitoneal (i.p.) injection.
-
Treatment: Different concentrations of the cecropin-like peptide DAN2 (5, 10, and 20 mg/kg) are administered i.p. 30 minutes after infection.
-
Endpoints:
In Vivo Anticancer Efficacy in an Orthotopic Bladder Cancer Model
-
Animal Model: Female athymic nude mice.
-
Tumor Induction: Human bladder cancer cells (e.g., UM-UC-3) transfected with luciferase are instilled into the bladder via a catheter. Pre-treatment with poly-L-lysine can enhance tumor engraftment.
-
Treatment: Intravesical instillation of this compound or a control substance (e.g., PBS).
-
Endpoints:
-
Tumor Growth: Monitored by bioluminescent imaging.
-
Histopathology: Bladders are harvested for histological examination to assess tumor size and invasion.[12]
-
In Vivo Toxicity Assessment (Maximum Tolerated Dose - MTD)
-
Animal Model: CD-1 mice.
-
Methodology: A dose-range finding study is conducted with escalating doses of the test compound administered via the intended clinical route (e.g., intravenous, intraperitoneal).
-
Observations: Animals are monitored for clinical signs of toxicity, changes in body weight, and mortality.
-
Endpoint: The MTD is defined as the highest dose that does not cause major life-threatening toxicity during the study period.[13]
Visualizations
Caption: Workflow for determining the therapeutic index.
Caption: Proposed mechanism of this compound-induced cell lysis.
Conclusion
Preclinical data suggests that this compound possesses a favorable therapeutic index, particularly due to its selective cytotoxicity against cancer cells and potent antimicrobial activity. In vitro studies consistently demonstrate its efficacy against a range of cancer cell lines, with significantly lower toxicity towards normal cells.[1][2][4] While direct in vivo efficacy data for this compound in cancer models is still emerging, studies on related cecropins and cecropin-like peptides show promising results in reducing bacterial infections and improving survival in animal models.[5][6] The primary mechanism of action, membrane disruption, is a key advantage that may circumvent conventional drug resistance mechanisms.[1][2] Further in vivo studies directly comparing this compound with standard-of-care drugs like Mitomycin C in orthotopic tumor models are warranted to fully establish its therapeutic potential for clinical translation.
References
- 1. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The Cytotoxic Effect of this compound and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines [scirp.org]
- 4. The combined effects of antibacterial peptide this compound and anti-cancer agents on leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cecropin-like antimicrobial peptide protects mice from lethal E.coli infection | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of this compound-melittin peptides on a sepsis model of infection by pan-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparisons of Intravesical Treatments with Mitomycin C, Gemcitabine, and Docetaxel for Recurrence and Progression of Non-Muscle Invasive Bladder Cancer: Updated Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intravesical Bacillus Calmette‐Guérin versus mitomycin C for Ta and T1 bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intravesical chemotherapy (mitomycin C) versus immunotherapy (bacillus Calmette-Guérin) in superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cecropin-like antimicrobial peptide protects mice from lethal E.coli infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a murine intravesical orthotopic human bladder cancer (mio-hBC) model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Cecropin A
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of bioactive compounds like Cecropin A is a critical component of laboratory operations. Improper disposal of this potent antimicrobial peptide can contribute to the development of antimicrobial resistance and pose a threat to ecosystems.[1][2] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat.[3][4] All handling of solid this compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[3] In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[3][5]
This compound: Key Data and Hazard Information
The following table summarizes essential information for the safe handling and initial assessment of this compound waste.
| Parameter | Information | Source |
| Primary Hazard | Not classified as a dangerous substance according to GHS. However, the hazards have not been thoroughly investigated. Handle with caution. | [5] |
| Identified Uses | Laboratory chemicals, manufacture of substances. Not for human use. | [3][6] |
| Environmental Precautions | Do not let product enter drains. Improper disposal can lead to environmental contamination and antimicrobial resistance. | [1][3] |
| Storage | Store in a freezer at -20°C, in a dry, well-ventilated place, protected from light. | [4][5] |
| In case of Spillage | Evacuate the area. Wear appropriate PPE. Cover spillage with absorbent material, sweep up, and place in a suitable container for disposal. Decontaminate the spill site. | [3] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting. This is a general guideline, and all waste must be handled in accordance with local, state, and federal regulations.[5]
Step 1: Waste Identification and Segregation
Proper disposal begins with accurate identification and segregation of waste streams. This compound waste should be categorized as chemical waste.[7]
-
Solid Waste: Includes unused or expired pure this compound, and contaminated items such as pipette tips, tubes, and gloves.
-
Liquid Waste: Includes stock solutions, used cell culture media containing this compound, and aqueous solutions from experiments.
It is crucial to not mix this compound waste with other incompatible waste types.[8]
Step 2: Collection and Containment
All waste containing this compound must be collected in designated, properly labeled, and leak-proof containers.[9][10]
-
Use containers made of chemically compatible materials, such as high-density polyethylene.[9]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other institutional-required information.[10]
-
Store waste containers in a designated, secure area away from general lab traffic, and use secondary containment to prevent spills.[8]
Step 3: Decontamination of Biologically Contaminated Materials
For materials that are biologically contaminated (e.g., cell culture media), a decontamination step is necessary before chemical waste disposal.
-
Autoclaving: While autoclaving is effective for sterilizing biological agents, it may not degrade all antibiotics or peptides.[7] Therefore, after autoclaving, the liquid should still be treated as chemical waste.
-
Chemical Disinfection: For small volumes of liquid waste, chemical disinfection may be an option, but this must be approved by your institution's Environmental Health and Safety (EHS) office.[11]
Step 4: Final Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Do Not Pour Down the Drain: Disposing of antimicrobial peptides down the drain can contribute to environmental contamination and the rise of "superbugs."[7]
-
Contact EHS: Contact your institution's EHS office to arrange for the pickup and disposal of your this compound waste containers.[12] They will ensure that the waste is managed in compliance with all regulatory requirements.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, remove or deface the label before disposing of the container in the regular trash.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, the community, and the environment. Always consult your institution's specific waste disposal guidelines and your material's Safety Data Sheet (SDS).
References
- 1. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 2. nafdac.gov.ng [nafdac.gov.ng]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. eurogentec.com [eurogentec.com]
- 6. This compound peptide [novoprolabs.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. peptiderecon.com [peptiderecon.com]
- 10. danielshealth.com [danielshealth.com]
- 11. research.hawaii.edu [research.hawaii.edu]
- 12. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
